L-Carnosine
Beschreibung
Carnosine has been investigated for the treatment of Gulf War Illness.
Carnosine is a dipeptide comprised of a beta-alanine and a 3-methyl-L-histidine, which is found in dietary red meat, with potential antioxidant, metal-chelating and anti-glycation activities. Carnosine scavenges both reactive oxygen species (ROS) and unsaturated aldehydes produced by cell membrane lipid peroxidation. Additionally, this dipeptide may reduce the rate of formation of advanced glycation end-products (AGE). Altogether, this may protect cells against oxidative damage. In addition, carnosine is able to chelate toxic metals.
Carnosine is a metabolite found in the aging mouse brain.
A naturally occurring dipeptide neuropeptide found in muscles.
Eigenschaften
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1370422-07-3 | |
| Record name | L-Histidine, β-alanyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80879594 | |
| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Carnosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Carnosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
384 mg/mL | |
| Record name | Carnosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
305-84-0 | |
| Record name | L-Carnosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carnosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carnosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Histidine, .beta.-alanyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carnosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carnosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 256 °C | |
| Record name | Carnosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Carnosine as a pH Buffer in Physiological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in excitable tissues, most notably skeletal muscle and the brain.[1][2] Its physiological roles are multifaceted, including antioxidant properties, anti-glycation, and metal ion chelation. However, one of its most critical functions is acting as an intracellular pH buffer.[3] The imidazole (B134444) ring of its histidine residue, with a pKa of approximately 6.83, makes it a highly effective buffer in the physiological pH range.[4] This is particularly crucial during periods of intense metabolic activity, such as anaerobic exercise, where the production of lactic acid leads to a drop in intracellular pH, contributing to muscle fatigue.[5][6] By sequestering excess hydrogen ions, this compound helps to maintain intracellular pH homeostasis, thereby delaying fatigue and enhancing physical performance.[5] This technical guide provides an in-depth overview of the core mechanisms of this compound as a pH buffer, presents quantitative data on its properties and distribution, details experimental protocols for its study, and visualizes key pathways associated with its buffering function. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic and performance-enhancing potential of this compound.
Biochemical Properties and Mechanism of Action
The efficacy of this compound as a physiological pH buffer is primarily attributed to the imidazole ring of its L-histidine component. The pKa of this ring is approximately 6.83, which is very close to the typical intracellular pH of around 7.0-7.2.[4] This proximity allows the imidazole ring to readily accept or donate a proton (H+), thereby resisting changes in pH.
The buffering reaction can be represented as follows:
Im-Carnosine + H+ ⇌ ImH+-Carnosine
Where Im-Carnosine is the unprotonated imidazole ring and ImH+-Carnosine is the protonated form. During metabolic acidosis, such as that induced by intense exercise, the increased concentration of H+ shifts the equilibrium to the right, effectively sequestering the excess protons and mitigating the drop in pH.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄N₄O₃ | [2] |
| Molar Mass | 226.23 g/mol | [2] |
| pKa (imidazole ring) | ~6.83 | [4] |
| Solubility in Water | High | General Knowledge |
Table 2: this compound Concentration in Various Tissues
The concentration of this compound varies significantly across different tissues and species. Skeletal muscle, particularly fast-twitch fibers, exhibits the highest concentrations.
| Tissue | Species | Concentration (mmol/kg wet weight) | Reference(s) |
| Skeletal Muscle (Vastus Lateralis) | Human | 5-10 | [7] |
| Skeletal Muscle (Gluteus Medius) | Horse | ~30-100 | [7] |
| Brain | Human | ~0.1-0.5 | [1] |
| Heart | Human | ~0.1 | [8] |
| Liver | Poultry | ~102.29 mg/g (~0.45) | [9] |
| Kidney | Rat | Data not available in mmol/kg | [10] |
| Spleen | Rat | Data not available in mmol/kg | [10] |
Note: Concentrations can be influenced by factors such as age, diet, and exercise.
Table 3: Contribution of this compound to Muscle Buffering Capacity
This compound is a significant contributor to the overall buffering capacity of skeletal muscle.
| Muscle Fiber Type | Contribution to Total Buffering Capacity | Reference(s) |
| Type I (Slow-Twitch) | ~10-20% | [2] |
| Type II (Fast-Twitch) | Up to 46% | [11] |
Experimental Protocols
Measurement of Intracellular pH using BCECF-AM
This protocol describes the use of the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) for the ratiometric measurement of intracellular pH (pHi).
Materials:
-
BCECF-AM (stock solution in DMSO)
-
HEPES-buffered saline (HBS)
-
Cells of interest
-
Fluorescence microscope or plate reader with excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm.
-
Nigericin (B1684572) and valinomycin (B1682140) (for calibration)
-
Calibration buffers of known pH
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in microplates.
-
Dye Loading:
-
Prepare a working solution of BCECF-AM in HBS at a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash with HBS.
-
Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
Measurement:
-
Mount the coverslip on a perfusion chamber on the microscope stage or place the microplate in the plate reader.
-
Excite the cells alternately at ~490 nm and ~440 nm and record the fluorescence emission at ~535 nm.
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) containing nigericin (a H+/K+ ionophore) and valinomycin (a K+ ionophore) to equilibrate the intracellular and extracellular pH.
-
Record the F490/F440 ratio for each calibration buffer to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to pHi values.
-
Determination of Muscle Buffering Capacity by Titration
This in vitro method determines the non-bicarbonate buffering capacity of a muscle homogenate.
Materials:
-
Muscle tissue sample (biopsy or excised)
-
Homogenizing solution (e.g., 10 mM NaF)
-
0.02 M NaOH
-
10 mM HCl
-
pH meter
-
Homogenizer
-
Dry bath or water bath at 37°C
Procedure:
-
Sample Preparation:
-
Freeze-dry a portion of the muscle tissue and powder it.
-
Weigh approximately 3 mg of the freeze-dried muscle powder.
-
-
Homogenization:
-
Homogenize the muscle powder on ice in the homogenizing solution (e.g., 100 µl for every 3 mg of dry muscle) for 3 minutes.
-
-
Initial pH Adjustment:
-
Place the homogenate in a 37°C bath.
-
Adjust the initial pH of the homogenate to 7.1 using 0.02 M NaOH.
-
-
Titration:
-
Titrate the homogenate from pH 7.1 down to pH 6.5 by the serial addition of small, known volumes of 10 mM HCl.
-
Record the volume of HCl added at each pH point.
-
-
Calculation:
-
Calculate the buffering capacity (β) as the amount of H+ (in millimoles or micromoles) required to change the pH from 7.1 to 6.5 per gram of dry muscle.[3]
-
Measurement of Intracellular pH using ³¹P-NMR Spectroscopy
This non-invasive technique measures pHi based on the chemical shift of inorganic phosphate (B84403) (Pi).
Materials:
-
NMR spectrometer with a phosphorus probe
-
Live subject or perfused tissue/organ
-
Appropriate physiological saline/perfusion buffer
Procedure:
-
Subject/Sample Preparation: Position the subject or perfused tissue within the NMR spectrometer.
-
Data Acquisition:
-
Acquire a ³¹P-NMR spectrum. This will show distinct peaks for various phosphorus-containing compounds, including ATP, phosphocreatine (B42189) (PCr), and inorganic phosphate (Pi).
-
-
Chemical Shift Determination:
-
Determine the chemical shift (δ) of the Pi peak relative to the PCr peak (which is relatively pH-insensitive and often set to 0 ppm).
-
-
pH Calculation:
-
The chemical shift of Pi is pH-dependent. Use the Henderson-Hasselbalch-like equation for the chemical shift of Pi: pH = pKa + log[(δ_observed - δ_acid) / (δ_base - δ_observed)] Where:
-
pKa is the apparent dissociation constant of phosphoric acid in the intracellular environment (~6.75).
-
δ_observed is the measured chemical shift of the Pi peak.
-
δ_acid is the chemical shift of the fully protonated form of Pi (H₂PO₄⁻).
-
δ_base is the chemical shift of the deprotonated form of Pi (HPO₄²⁻).
-
-
The values for δ_acid and δ_base need to be determined from a standard titration curve under conditions that mimic the intracellular environment (ionic strength, temperature).
-
Signaling Pathways and Logical Relationships
This compound Synthesis and Buffering Action
The synthesis of this compound from its constituent amino acids, β-alanine and L-histidine, is catalyzed by the enzyme carnosine synthetase. This process is ATP-dependent. Once synthesized, this compound is available to buffer H+ ions produced during anaerobic metabolism.
Caption: Synthesis of this compound and its role in buffering H+ ions.
Experimental Workflow for Measuring Intracellular pH
This diagram illustrates the general workflow for measuring intracellular pH using a fluorescent dye-based method.
Caption: Workflow for intracellular pH measurement.
This compound and Nrf2 Signaling Pathway
Recent studies suggest that this compound can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. While not a direct consequence of its buffering activity, this pathway is relevant to cellular protection under stress conditions, which often involve pH changes.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Implications for Drug Development
The potent pH-buffering capacity of this compound presents several opportunities for drug development:
-
Ergogenic Aids: Supplementation with this compound or its precursor, β-alanine, has been shown to increase muscle carnosine content and improve performance in high-intensity exercise.[6] Formulations designed to optimize the delivery and retention of this compound in muscle tissue are a promising area of research.
-
Cardioprotection: The heart is a highly metabolic organ susceptible to ischemic damage, which is associated with intracellular acidosis. This compound's ability to buffer pH may offer a cardioprotective effect.
-
Neuroprotection: The brain is also sensitive to pH fluctuations. This compound's presence in the brain suggests a role in neuroprotection, and its therapeutic potential in conditions associated with cerebral acidosis is an area of active investigation.
-
Ophthalmic Formulations: this compound has been explored as a buffer in ophthalmic solutions to enhance the stability and tolerability of topical drug delivery systems.
Conclusion
This compound is a physiologically significant dipeptide with a well-established role as an intracellular pH buffer. Its high concentration in excitable tissues and its ideal pKa make it a crucial component of the cellular defense against metabolic acidosis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted functions of this compound. The continued exploration of its buffering capabilities and associated signaling pathways holds considerable promise for the development of novel therapeutic and performance-enhancing agents.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression profiles of carnosine synthesis–related genes in mice after ingestion of carnosine or ß-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. web.mit.edu [web.mit.edu]
- 7. medium.com [medium.com]
- 8. Graphviz [graphviz.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: multifunctional dipeptide buffer for sustained-duration topical ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Glycation Effects of L-Carnosine on Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a significant post-translational modification that leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications. L-Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has demonstrated potent anti-glycation properties. This technical guide provides an in-depth overview of the mechanisms of this compound's anti-glycation effects, detailed experimental protocols for its study, and quantitative data on its efficacy.
Introduction to Protein Glycation
Protein glycation is a spontaneous chemical reaction that alters the structure and function of proteins. The process begins with the formation of a reversible Schiff base from the reaction of a reducing sugar with a free amino group on a protein, typically from a lysine (B10760008) or arginine residue. This Schiff base can then rearrange to form a more stable Amadori product.[1] Subsequent oxidation, dehydration, and condensation reactions of these early glycation products lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2] AGEs contribute to cellular dysfunction and tissue damage through mechanisms such as protein cross-linking, induction of oxidative stress, and interaction with the Receptor for Advanced Glycation End-products (RAGE).
This compound: A Potent Anti-Glycation Agent
This compound is found in high concentrations in mammalian muscle and brain tissues.[1] Its anti-glycation activity is attributed to several key mechanisms:
-
Scavenging of Reactive Carbonyl Species (RCS): this compound can directly react with and neutralize reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal, which are potent precursors of AGEs.[1][3]
-
Inhibition of Early Glycation: By competing with proteins for binding to reducing sugars, this compound can prevent the initial formation of Schiff bases and Amadori products.[2]
-
Transglycation: There is evidence to suggest that this compound may be able to react with already formed Schiff bases, effectively removing the sugar moiety from the protein in a process termed "transglycation".[4][5]
-
Antioxidant Activity: this compound exhibits antioxidant properties that can mitigate the oxidative stress that contributes to the formation of AGEs.
Quantitative Data on the Anti-Glycation Effects of this compound
The efficacy of this compound in inhibiting the formation of specific AGEs has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Advanced Glycation End-products (AGEs) by this compound
| Protein Model | Glycating Agent | This compound Concentration | AGE Measured | % Inhibition | Reference |
| Bovine Serum Albumin (BSA) | Glucose | 20 mM | Fluorescent AGEs | 81.0% | [6] |
| Bovine Serum Albumin (BSA) | Methylglyoxal (MGO) | 25 mg/mL | Fluorescent AGEs | ~70% | [6] |
| Porcine Lens Crystallins | Galactose | 10 mM | NBT-positive AGEs | Significant Inhibition | [7] |
| Porcine Lens Crystallins | Galactose | 20 mM | NBT-positive AGEs | Significant Inhibition | [7] |
| Aspartate Aminotransferase | Glyceraldehyde 3-phosphate | 1-20 mM | Protein Modification | Dose-dependent prevention |
Table 2: In Vivo Effects of this compound Supplementation on Glycation Markers
| Animal Model | Duration of Treatment | This compound Dosage | Glycation Marker | Outcome | Reference |
| Diabetic Rats | Not Specified | Not Specified | Renal Protein Glycation | Inhibition | [8] |
| D-galactose-induced aging rats | Not Specified | Not Specified | AGE formation | Prevention | [2] |
| Rats with Methylglyoxal-induced oxidative stress | 10 weeks | 250 mg/kg i.p. | Not Specified | Amelioration of toxicity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-glycation effects of this compound.
In Vitro Protein Glycation Assay with Bovine Serum Albumin (BSA)
This protocol describes a common method to induce protein glycation in vitro and to assess the inhibitory effect of this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose or Methylglyoxal (MGO)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (B81097) (NaN3)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.
-
Prepare stock solutions of the glycating agent (e.g., 80 mM Glucose or 0.5 mM MGO) in PBS.
-
Prepare stock solutions of this compound at various concentrations in PBS.
-
In a series of microcentrifuge tubes, combine the BSA solution, the glycating agent solution, and either this compound solution or PBS (for the control group). A typical reaction mixture might contain 10 mg/mL BSA and 50 mM glucose.[10]
-
Add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.
-
Incubate the mixtures at 37°C for a specified period (e.g., 1 to 4 weeks).[10][11]
-
At the end of the incubation period, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[10]
-
The percentage inhibition of AGE formation by this compound is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample with this compound / Fluorescence of control without this compound)] x 100
Quantification of Carboxymethyl-lysine (CML) by ELISA
This protocol outlines the general steps for measuring the CML content in protein samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
CML ELISA Kit (commercially available)
-
Protein samples (from in vitro glycation assays or biological specimens)
-
Microplate reader
Procedure:
-
Prepare samples and standards according to the ELISA kit manufacturer's instructions. This may involve dilution of the protein samples.
-
Add a specific volume of the standard or sample to the wells of the microtiter plate, which has been pre-coated with an anti-CML antibody.
-
Immediately add a detection reagent (often a biotin-labeled CML) that will compete with the CML in the sample for binding to the antibody.
-
Incubate the plate for a specified time and temperature (e.g., 1 hour at 37°C).[12]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add a secondary detection reagent, typically a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate the plate again (e.g., 30 minutes at 37°C).[12]
-
Wash the plate to remove unbound conjugate.
-
Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of CML in the sample is inversely proportional to the absorbance and is determined by comparison to the standard curve.[13]
Quantification of Pentosidine (B29645) by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of the fluorescent AGE, pentosidine, using reverse-phase HPLC with fluorescence detection.
Materials:
-
Biological sample (e.g., urine, plasma, or protein hydrolysate)
-
Hydrochloric acid (HCl), 6 M
-
HPLC system with a fluorescence detector
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a counter-ion like trifluoroacetic acid)
-
Pentosidine standard
Procedure:
-
Sample Preparation (Acid Hydrolysis): For protein-bound pentosidine, hydrolyze the sample by adding an equal volume of 6 M HCl and heating at approximately 110°C for 16-24 hours.[14]
-
Dry the hydrolysate, for example, under a stream of nitrogen.
-
Reconstitute the dried sample in the HPLC mobile phase.
-
HPLC Analysis:
-
Quantify the pentosidine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of a pentosidine standard.
Boronate Affinity Chromatography for Glycated Protein Separation
This technique separates glycated proteins from their non-glycated counterparts based on the interaction between the cis-diol groups of the sugar moiety and a boronate-functionalized stationary phase.[17]
Materials:
-
Boronate affinity chromatography column
-
Binding buffer (alkaline pH)
-
Elution buffer (containing a competing diol, such as sorbitol)
-
Protein sample
-
Spectrophotometer or other protein detection system
Procedure:
-
Equilibrate the boronate affinity column with the binding buffer.
-
Load the protein sample onto the column. Non-glycated proteins will pass through the column, while glycated proteins will bind to the boronate resin.
-
Wash the column with the binding buffer to remove any unbound non-glycated protein.
-
Elute the bound glycated proteins using the elution buffer containing sorbitol.
-
Monitor the protein elution using a spectrophotometer at 280 nm or another appropriate protein detection method.
-
The amount of glycated protein can be quantified by comparing the peak area of the eluted fraction to a standard curve or by calculating the percentage of the total protein that was bound.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the anti-glycation effects of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for mitigating the detrimental effects of protein glycation. Its multifaceted mechanism of action, including the scavenging of reactive carbonyl species and the inhibition of AGE formation, is well-supported by scientific evidence. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the anti-glycation properties of this compound and other potential inhibitors. Continued research in this area is crucial for the development of effective strategies to combat age-related and diabetic complications.
References
- 1. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcogres.com [phcogres.com]
- 9. The effect of carnosine on methylglyoxal-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Human CML(Carboxymethyl Lysine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. benchchem.com [benchchem.com]
- 15. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of glycosylated hemoglobins using boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of L-Carnosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has traversed a remarkable scientific journey from its initial discovery in meat extract to its current status as a molecule of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the history of this compound research, detailing the pivotal discoveries, the evolution of our understanding of its physiological roles, and the experimental methodologies that have been instrumental in this journey. We will delve into its discovery and early research, followed by an in-depth exploration of its antioxidant, anti-glycation, anti-inflammatory, and neuroprotective properties. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and application of this multifaceted molecule.
Discovery and Early Research: From Meat Extract to Muscle Physiology
The Pioneering Discovery by Gulewitsch and Amiradžibi (1900)
In the year 1900, the Russian chemist Vladimir Gulewitsch (also cited as Gulewitsch) and his colleague S. Amiradžibi at the University of Charkow made a seminal discovery while analyzing the nitrogenous components of meat extract.[[“]][2] They successfully isolated a previously unknown crystalline substance, which they named "carnosine," derived from the Latin word "carnis," meaning meat.[2] Their initial work, published in the "Berichte der Deutschen Chemischen Gesellschaft," laid the foundation for over a century of research into this intriguing molecule.[[“]]
Experimental Protocol: Isolation of Carnosine (based on historical accounts)
-
Extraction: Minced meat was subjected to extraction with water or a mild solvent to isolate water-soluble components.
-
Deproteinization: The extract was treated to remove large proteins, likely through methods such as boiling or the addition of precipitating agents like ethanol.
-
Fractionation and Crystallization: The deproteinized extract was then subjected to a series of fractionation steps, possibly involving precipitation with metal salts (e.g., phosphotungstic acid) to isolate nitrogenous compounds. The final step would have been the crystallization of carnosine from a purified fraction.
Elucidation of the Structure and Early Physiological Insights
Following its discovery, the chemical structure of carnosine was determined to be a dipeptide composed of β-alanine and L-histidine. This structural information was crucial for understanding its properties and synthesis. Early research also revealed the remarkably high concentrations of carnosine in excitable tissues, particularly skeletal muscle and the brain.[[“]][3]
Severin's Landmark Experiment on Muscle Fatigue (1953)
A pivotal moment in this compound research came in 1953 when the Russian biochemist S. E. Severin demonstrated a clear physiological role for this dipeptide.[3][4][5][6][7][8] Severin's experiments on isolated frog muscle preparations revealed that the addition of carnosine to the surrounding medium significantly delayed the onset of muscle fatigue during electrical stimulation.[3][4][5][6][7][8] He observed that in the presence of carnosine, the muscle could sustain contractile activity for a longer period despite the accumulation of lactic acid.[3][4][5][6][7][8] This led to the initial hypothesis that carnosine acts as an intracellular pH buffer, a function that is now well-established.
Experimental Protocol: Severin's Frog Muscle Experiment (Reconstructed from descriptions)
While a detailed modern protocol of Severin's experiment is not available, the general methodology can be reconstructed from various scientific accounts:
-
Muscle Preparation: An isolated frog gastrocnemius muscle was used.[9][10] The muscle was mounted in a chamber allowing for electrical stimulation and measurement of its contractile force.[9][10]
-
Experimental Medium: The muscle was bathed in a Ringer's solution, a physiological saline solution that maintains the viability of the isolated tissue.[9][10]
-
Stimulation: The muscle was subjected to repeated electrical stimulation to induce contractions and elicit fatigue. The specific parameters of stimulation (frequency, duration) are not well-documented in secondary sources.
-
Treatment: In the experimental group, this compound was added to the Ringer's solution.
-
Measurement: The force of muscle contractions was recorded over time in both the control (without carnosine) and experimental (with carnosine) groups. The time to fatigue, defined as a significant decrease in contractile force, was compared between the two groups.
Quantitative Data from Early Muscle Research
| Tissue | Species | This compound Concentration (mmol/kg wet weight) | Reference |
| Gastrocnemius | Human | 20-30 | [5] |
| Soleus | Human | 10-15 | [5] |
| Vastus Lateralis | Human | 15-25 | [5] |
The Multifaceted Roles of this compound: A Modern Perspective
Building upon the foundational discoveries, modern research has unveiled a plethora of physiological roles for this compound, extending far beyond its initial recognition as a pH buffer.
Antioxidant Properties
This compound is a potent antioxidant capable of scavenging a wide range of reactive oxygen species (ROS), including hydroxyl radicals and superoxide (B77818) anions.[3] This antioxidant activity is attributed to the imidazole (B134444) ring of the histidine moiety.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common method to evaluate the antioxidant capacity of a compound.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. DPPH is a stable free radical with a deep violet color.
-
Reaction Mixture: A known concentration of this compound is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical reduction, indicated by the decrease in absorbance.
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. This compound has been shown to be a potent anti-glycating agent.[4][5][[“]][12]
The mechanism of anti-glycation involves several steps:
-
Schiff Base Formation: A reducing sugar (like glucose) reacts with a free amino group on a protein to form a reversible Schiff base.[6][13][14]
-
Amadori Product Formation: The Schiff base undergoes a rearrangement to form a more stable ketoamine, known as an Amadori product.[8][14][15]
-
AGEs Formation: The Amadori product undergoes a series of complex reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs.[[“]]
This compound can interfere with this process by reacting with the carbonyl groups of reducing sugars, thereby preventing them from reacting with proteins.[5][6] It can also react with early glycation products, potentially reversing the process.
Experimental Protocol: In Vitro Inhibition of AGEs Formation
-
Reaction Mixture: A solution containing a model protein (e.g., bovine serum albumin, BSA), a reducing sugar (e.g., glucose or fructose), and the test compound (this compound) in a phosphate (B84403) buffer is prepared.
-
Incubation: The mixture is incubated at 37°C for an extended period (e.g., several weeks) to allow for the formation of AGEs.
-
Measurement: The formation of AGEs is quantified by measuring the characteristic fluorescence of these compounds using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).
-
Calculation: The percentage of inhibition of AGEs formation by this compound is calculated by comparing the fluorescence intensity of the sample with that of a control without the inhibitor.
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties, primarily through its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][18] The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IKK (IκB kinase) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory cytokines and other inflammatory mediators.[19][20][21]
This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of the p65 subunit of NF-κB and inhibiting the degradation of IκBα.[16][17][18]
Neuroprotective Roles
The high concentration of this compound in the brain suggests its importance in neurological function. Research has shown that this compound exerts neuroprotective effects through multiple mechanisms, including its antioxidant and anti-glycation activities, as well as its ability to chelate metal ions like zinc and copper, which can be neurotoxic at high concentrations. Furthermore, this compound has been shown to modulate neurotransmitter systems and protect neurons from excitotoxicity.
Signaling Pathways and Experimental Workflows
This compound's Modulation of the NF-κB Signaling Pathway
The following diagram illustrates the key steps in the canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the NF-κB pathway.
This compound's Anti-Glycation Mechanism
The following diagram illustrates the process of glycation and how this compound can intervene to prevent the formation of Advanced Glycation End-products (AGEs).
Caption: this compound's intervention in the glycation pathway.
Conclusion and Future Directions
The journey of this compound research, from its humble beginnings in a chemistry lab to its current prominence in biomedical science, is a testament to the enduring value of fundamental scientific inquiry. While its initial role as a pH buffer in muscle was a significant breakthrough, the discovery of its antioxidant, anti-glycation, anti-inflammatory, and neuroprotective properties has opened up a vast landscape of therapeutic possibilities. The experimental protocols and mechanistic insights detailed in this guide provide a solid foundation for researchers and drug development professionals to build upon.
Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within various signaling pathways will be crucial for designing more targeted therapeutic interventions. Further clinical trials are needed to translate the promising preclinical findings into effective treatments for a range of human diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The development of more bioavailable carnosine analogs could also enhance its therapeutic efficacy. As our understanding of this remarkable dipeptide continues to grow, so too will its potential to improve human health and well-being.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. [Effect of carnosine and anserine on action of isolated frog muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amadori Rearrangement Products | Encyclopedia MDPI [encyclopedia.pub]
- 9. ableweb.org [ableweb.org]
- 10. biopac.com [biopac.com]
- 11. consensus.app [consensus.app]
- 12. How Carnosine Protects Against Age-Related Disease - page 1 - Life Extension [lifeextension.com]
- 13. quora.com [quora.com]
- 14. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 15. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 16. This compound Attenuates Bleomycin-Induced Oxidative Stress via NFκB Pathway in the Pathogenesis of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Bleomycin-Induced Oxidative Stress via NFκB Pathway in the Pathogenesis of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces apoptosis/cell cycle arrest via suppression of NF-κB/STAT1 pathway in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnosine: A Modulator of Cellular Bioenergetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnosine (β-alanyl-L-histidine), a dipeptide endogenously synthesized from β-alanine and L-histidine, is increasingly recognized for its multifaceted roles in cellular physiology.[1][2] Found in high concentrations in metabolically active tissues such as skeletal muscle and the brain, this compound exhibits a range of biological activities including antioxidant, anti-glycating, and pH-buffering capacities.[1] Emerging evidence has highlighted its significant influence on cellular energy metabolism, demonstrating its ability to modulate both glycolytic and mitochondrial oxidative phosphorylation pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular bioenergetics, with a focus on its impact on glycolysis, mitochondrial respiration, and ATP production. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the fields of cellular metabolism, pharmacology, and drug development.
Introduction
Cellular energy metabolism, a complex network of biochemical reactions, is fundamental to cell survival, proliferation, and function. The two primary pathways for ATP production are glycolysis, the anaerobic breakdown of glucose in the cytoplasm, and oxidative phosphorylation (OXPHOS), the aerobic process occurring in the mitochondria. A growing body of research indicates that this compound can significantly influence these pathways, often in a cell-type and context-dependent manner. This has particularly important implications in pathologies characterized by altered metabolism, such as cancer and diabetes.
This guide will delve into the molecular mechanisms through which this compound exerts its effects on cellular energy, summarize key quantitative findings from recent studies, and provide detailed protocols for a selection of the pivotal experiments used to elucidate these effects.
This compound's Impact on Glycolysis
This compound has been shown to inhibit the glycolytic pathway in several cancer cell lines, contributing to its anti-proliferative effects. This inhibition is often associated with a reduction in ATP production from glycolysis and a decrease in the production of lactate, a hallmark of the Warburg effect in cancer cells.
Quantitative Data on Glycolytic Inhibition
The following table summarizes the quantitative effects of this compound on key glycolytic parameters in various cancer cell lines.
| Cell Line | This compound Concentration | Parameter | Effect | Reference |
| SGC-7901 (Gastric Cancer) | 20 mM | Extracellular Acidification Rate (ECAR) | Marked reduction | [3] |
| SGC-7901 (Gastric Cancer) | 20 mM | Lactate Production | Reduced to 84% of control | [3] |
| SGC-7901 (Gastric Cancer) | 20 mM | Cellular ATP Content | Significantly reduced to 62% of control | [3] |
| HeLa (Cervical Cancer) | 20 mM | Extracellular Acidification Rate (ECAR) | Significant decrease | [4] |
| SiHa (Cervical Cancer) | 20 mM | Extracellular Acidification Rate (ECAR) | Significant decrease | [4] |
| U87 & U251 (Glioma) | 50 mM | Glucose Consumption | Decreased | [5] |
| U87 & U251 (Glioma) | 50 mM | Lactate Production | Decreased | [5] |
| U87 & U251 (Glioma) | 50 mM | ATP Content | Decreased | [5] |
Proposed Mechanisms of Glycolytic Inhibition
The precise mechanisms by which this compound inhibits glycolysis are still under investigation, but several hypotheses have been proposed:
-
Enzyme Inhibition: this compound may directly or indirectly inhibit key glycolytic enzymes. Studies have suggested a potential reduction in the expression of glucose transporter 1 (GLUT1) and phosphofructokinase 1 (PFK1) in glioma cells treated with carnosine.[5]
-
AMPK Signaling: this compound may modulate the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic processes, including glycolysis, to conserve energy.[5]
The following diagram illustrates the potential points of intervention for this compound in the glycolytic pathway.
Caption: this compound's potential inhibition of glycolysis.
This compound's Influence on Mitochondrial Respiration
This compound's effect on mitochondrial function is complex, with studies reporting both inhibitory and protective effects. In some cancer cells, this compound has been shown to decrease mitochondrial respiration and the activity of the electron transport chain (ETC) complexes. Conversely, in other contexts, its antioxidant properties are suggested to protect mitochondria from oxidative damage.
Quantitative Data on Mitochondrial Respiration
The table below summarizes the quantitative effects of this compound on mitochondrial respiration.
| Cell Line | This compound Concentration | Parameter | Effect | Reference |
| SGC-7901 (Gastric Cancer) | 20 mM | Basal Oxygen Consumption Rate (OCR) | Marked reduction | [3] |
| SGC-7901 (Gastric Cancer) | 20 mM | ATP-linked Respiration | Marked decrease | [3] |
| SGC-7901 (Gastric Cancer) | 20 mM | Maximal Respiration | Reduced to ~79% of control | [6] |
| SGC-7901 (Gastric Cancer) | 20 mM | Spare Respiratory Capacity | Reduced to ~47% of control | [6] |
| HeLa (Cervical Cancer) | 20 mM | Basal Oxygen Consumption Rate (OCR) | Significant decrease | [4] |
| SiHa (Cervical Cancer) | 20 mM | Basal Oxygen Consumption Rate (OCR) | Significant decrease | [4] |
| MRC-5 (Normal Fibroblasts) | 2, 5, 10 mM | Complex I, II, and IV Activity | Significant decrease | [4] |
| MCF-7 (Breast Cancer) | 2, 5, 10 mM | Complex I, II, and IV Activity | Significant decrease | [4] |
Mechanisms of Action on Mitochondria
This compound's impact on mitochondria appears to be multifaceted:
-
ETC Inhibition: Direct or indirect inhibition of the enzymatic activity of mitochondrial ETC complexes has been observed in some studies.[4]
-
Antioxidant Protection: this compound's ability to scavenge reactive oxygen species (ROS) may protect mitochondrial membranes and enzymes from oxidative damage.[7]
-
Mitochondrial Integrity: It has been suggested that this compound helps maintain mitochondrial integrity under stress conditions.[7]
The following diagram depicts the potential interactions of this compound with the mitochondrial electron transport chain.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. journals.plos.org [journals.plos.org]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. benchchem.com [benchchem.com]
L-Carnosine's Dance with Metals: An In-depth Technical Guide to their Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnosine, a dipeptide composed of β-alanine and L-histidine, plays a multifaceted role in human physiology, acting as an antioxidant, pH buffer, and anti-glycating agent.[1] A pivotal aspect of its biochemical activity lies in its ability to chelate a variety of metal ions. This interaction is not merely a simple binding event but a complex interplay that modulates both the function of this compound and the bioavailability and reactivity of the metal ions themselves. This technical guide provides a comprehensive overview of the interaction between this compound and various metal ions, with a focus on their coordination chemistry, thermodynamic stability, and the resultant biological implications. Detailed experimental protocols for the characterization of these interactions are provided, alongside a quantitative summary of binding affinities and a visual representation of the key signaling pathways influenced by these complexes.
Introduction: The Significance of this compound-Metal Ion Interactions
This compound is a polydentate ligand, offering multiple potential binding sites for metal ions, including the imidazole (B134444) nitrogen atoms, the carboxylate group, the amino group, and the peptide linkage.[2] The specific coordination chemistry is highly dependent on the nature of the metal ion, the pH of the solution, and the molar ratio of the ligand to the metal.[2] These interactions have profound biological consequences. For instance, the zinc complex of this compound, known as Polaprezinc, is utilized clinically for its gastroprotective and wound-healing properties.[3] Conversely, the chelation of copper by this compound is implicated in the modulation of neurotoxicity and the prevention of oxidative stress.[4] Understanding the fundamental principles governing these interactions is therefore crucial for the development of novel therapeutic strategies targeting metal-ion-dependent physiological and pathological processes.
Coordination Chemistry: How this compound Binds to Metal Ions
The versatile coordination behavior of this compound allows it to form a variety of complex structures with metal ions. The protonation state of this compound, which is pH-dependent, dictates the availability of its coordination sites. The pKa values for the carboxylic acid, imidazole, and amino groups are approximately 2.6, 6.7, and 9.6, respectively.[5]
-
At low pH , the carboxylate group is the primary binding site.
-
As the pH increases towards physiological levels , the imidazole ring and the amino group become deprotonated and available for coordination.[2]
-
In some cases, particularly with copper (II), deprotonation of the peptide bond nitrogen can occur at higher pH , leading to the formation of very stable complexes.[2]
The preferred coordination sites and the resulting geometry of the complex vary for different metal ions. For example, in the dimeric Cu(II)-carnosine complex, each copper ion is coordinated by the amino nitrogen, the deprotonated peptide nitrogen, a carboxylate oxygen of one carnosine molecule, and the N3 nitrogen of the imidazole moiety of a second carnosine molecule.[2] The Zn(II) complex is also believed to have a similar coordination environment.[2]
Quantitative Data on this compound-Metal Ion Interactions
The stability of this compound-metal ion complexes is a critical determinant of their biological activity. This is typically quantified by the overall stability constant (log β). The following tables summarize the reported stability constants for various metal ions with this compound.
| Metal Ion | Complex Species | Log β | Temperature (°C) | Ionic Strength (M) | Reference |
| Cu(II) | [CuLH]2+ | 11.48 | 25 | 0.15 | [2] |
| [CuL]+ | 7.06 | 25 | 0.15 | [2] | |
| [CuLH-1]0 | -1.84 | 25 | 0.15 | [2] | |
| [Cu2L2H-2]0 | 11.26 | 25 | 0.15 | [2] | |
| Zn(II) | [ZnLH]2+ | 11.48 | 25 | Not Specified | [2] |
| [ZnL]+ | 4.42 | 25 | Not Specified | [2] | |
| [ZnLH-1]0 | -2.46 | 25 | Not Specified | [2] | |
| Co(II) | [CoLH]2+ | 11.48 | 25 | Not Specified | [2] |
| [CoL]+ | 2.85 | 25 | Not Specified | [2] | |
| [CoLH-1]0 | -6.10 | 25 | Not Specified | [2] | |
| Ni(II) | [NiLH]2+ | 11.93 | 25 | Not Specified | [2] |
| [NiL]+ | 4.40 | 25 | Not Specified | [2] | |
| [NiLH-1]0 | -4.01 | 25 | Not Specified | [2] | |
| Cd(II) | [CdLH]2+ | 11.20 | 25 | Not Specified | [2] |
| [CdL]+ | 4.47 | 25 | Not Specified | [2] | |
| [CdLH-1]0 | -3.43 | 25 | Not Specified | [2] | |
| Ca(II) | [CaL]+ | 2.97 | 25 | 0.15 | [6] |
| Mg(II) | [MgL]+ | 3.26 | 25 | 0.15 | [7] |
| Mn(II) | [MnL]+ | 2.8 | 25 | 0.15 | [8] |
| Pb(II) | [PbL]+ | 4.9 | 25 | 0.15 | [9] |
| Hg(II) | [HgL]+ | 11.5 | 25 | 0.15 | [9] |
Biological Implications and Signaling Pathways
The interaction of this compound with metal ions has significant implications for various biological processes, ranging from antioxidant defense and neuroprotection to anti-inflammatory responses and wound healing.
Antioxidant and Neuroprotective Effects
This compound's ability to chelate transition metals like copper and iron is central to its antioxidant activity. By sequestering these redox-active metals, it prevents their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals.[10] In the context of neurodegenerative diseases, the dysregulation of metal ion homeostasis is a key pathological feature. This compound can modulate the neurotoxicity of zinc and copper, potentially by influencing their effects on glutamate (B1630785) receptors and synaptic transmission.[4]
The neuroprotective effects of this compound in the presence of excess zinc are partly mediated through the inhibition of endoplasmic reticulum (ER) stress and the SAPK/JNK signaling pathway.[11]
Caption: this compound's neuroprotective mechanism against zinc-induced toxicity.
Anti-inflammatory Action of Zinc this compound
The zinc complex of this compound (ZnC) exhibits potent anti-inflammatory properties. One of the key mechanisms involves the activation of the Nrf2/HO-1 signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By upregulating this pathway, ZnC helps to mitigate inflammatory responses.
Caption: Anti-inflammatory action of Zinc this compound via the Nrf2/HO-1 pathway.
Detailed Experimental Protocols
The characterization of this compound-metal ion interactions requires a combination of techniques to determine the stoichiometry, stability, and structure of the resulting complexes.
General Experimental Workflow
A typical workflow for investigating the interaction of this compound with a metal ion is as follows:
Caption: General experimental workflow for studying this compound-metal ion interactions.
Potentiometric Titration
Objective: To determine the stoichiometry and stability constants of this compound-metal ion complexes.
Materials:
-
This compound
-
Metal salt (e.g., CuCl2, Zn(NO3)2)
-
Standardized NaOH solution (e.g., 0.1 M)
-
Standardized HCl solution (e.g., 0.1 M)
-
Background electrolyte (e.g., NaCl or KNO3)
-
High-purity water
-
Potentiometer with a combined glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Prepare a solution of this compound of known concentration in the background electrolyte.
-
Prepare a solution of the metal salt of known concentration in the same background electrolyte.
-
Calibrate the pH electrode using standard buffer solutions.
-
In the thermostated vessel, pipette a known volume of the this compound solution and, if applicable, the metal salt solution. The metal-to-ligand ratio can be varied.
-
Add a known amount of standardized HCl to lower the initial pH to ~2.
-
Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added after each addition.
-
Perform a separate titration of the this compound solution in the absence of the metal ion to determine its protonation constants.
-
Analyze the titration data using a suitable software package (e.g., Hyperquad) to calculate the stability constants of the metal complexes.
UV-Visible (UV-Vis) Spectrophotometry
Objective: To monitor the formation of this compound-metal ion complexes and to determine their stoichiometry.
Materials:
-
This compound solution
-
Metal salt solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of this compound.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the binding sites of this compound involved in metal ion coordination.
Materials:
-
This compound
-
Metal salt (diamagnetic, e.g., Zn2+, Cd2+, Ca2+)
-
D2O
-
NMR spectrometer
Procedure:
-
Dissolve this compound in D2O to a known concentration.
-
Acquire a 1H and/or 13C NMR spectrum of the free ligand.
-
Add aliquots of a concentrated solution of the metal salt to the NMR tube.
-
Acquire an NMR spectrum after each addition.
-
Monitor the chemical shift changes of the protons and carbons of this compound upon addition of the metal ion. Significant changes in the chemical shift of specific nuclei indicate their involvement in coordination.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the this compound-metal ion complex in the solid state.
Materials:
-
This compound
-
Metal salt
-
Suitable solvent or solvent system for crystallization
Procedure:
-
Prepare a concentrated solution of the this compound-metal complex.
-
Grow single crystals of the complex using a suitable crystallization technique (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software to obtain the atomic coordinates and molecular geometry of the complex.
Conclusion
The interaction of this compound with metal ions is a rich and complex field of study with significant implications for biology and medicine. The ability of this compound to form stable complexes with a variety of metal ions underpins many of its physiological roles, from antioxidant and anti-inflammatory to neuroprotective and gastroprotective effects. A thorough understanding of the coordination chemistry, thermodynamics, and biological consequences of these interactions is essential for harnessing their full therapeutic potential. The experimental approaches detailed in this guide provide a robust framework for researchers to further explore and exploit the fascinating interplay between this versatile dipeptide and the essential and toxic metal ions that shape our biology.
References
- 1. Metal complexes of carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Zinc this compound - Wikipedia [en.wikipedia.org]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 7. Understanding the behaviour of carnosine in aqueous solution: an experimental and quantum-based computational investigation on acid–base properties and complexation mechanisms with Ca2+ and Mg2+ - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Binding ability of this compound towards Cu2+, Mn2+ and Zn2+ in aqueous solution | Università degli Studi di Messina [unifind.unime.it]
- 9. Thermodynamic and voltammetric study on carnosine and ferrocenythis compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04093J [pubs.rsc.org]
- 10. chempep.com [chempep.com]
- 11. Carnosine as a Possible Drug for Zinc-Induced Neurotoxicity and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zinc this compound suppresses inflammatory responses in lipopolysaccharide-induced RAW 264.7 murine macrophages cell line via activation of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
physiological concentrations of L-Carnosine in human tissues
An In-depth Technical Guide to Physiological Concentrations of L-Carnosine in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (β-alanyl-L-histidine) is an endogenous dipeptide found in significant concentrations in various human tissues, particularly in excitable tissues like muscle and brain.[1][2][3] Synthesized from its constituent amino acids, β-alanine and L-histidine, this compound plays a crucial role in numerous physiological processes.[4] Its functions include pH buffering, antioxidant activities, anti-glycation, metal ion chelation, and neuroprotection.[1][5] Given its multifaceted roles, there is growing interest in its therapeutic potential for a range of conditions, including neurodegenerative diseases, diabetes and its complications, and age-related disorders.[6][7]
This technical guide provides a comprehensive overview of the physiological concentrations of this compound in key human tissues, details the experimental protocols for its quantification, and illustrates the primary signaling pathways through which it exerts its effects.
Physiological Concentrations of this compound
This compound concentrations vary significantly among different human tissues, reflecting the metabolic demands and physiological functions of each tissue. Skeletal muscle contains the highest concentration, accounting for approximately 99% of the body's total this compound.[3][8][9]
| Tissue | Concentration Range | Notes |
| Skeletal Muscle | 5 - 30.7 mmol/kg dry muscle[8][10] | Concentrations are higher in fast-twitch (Type II) fibers compared to slow-twitch (Type I) fibers.[10][11] Levels can be increased by up to 80% with chronic β-alanine supplementation.[4] |
| Brain | ~0.1 mM (on average)[8] | While the overall concentration is about 100-fold lower than in skeletal muscle, it is still significant for neuroprotection.[9] |
| Heart (Myocardium) | ~0.1 mmol/kg wet tissue[6][12] | The total content of histidine-containing dipeptides (including anserine) can be as high as 2-10 mmol/kg wet tissue.[6] One study identified a concentration of 10.12 ± 1.23 µg/g in human myocardial tissue.[12] |
| Kidney | Variable; lower than muscle | The kidney contains both this compound and the enzyme carnosinase, which degrades it.[13][14] Renal cells can metabolize carnosine, and it has demonstrated renoprotective properties.[13][14] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in biological samples is critical for research and clinical studies. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and non-invasive Proton Magnetic Resonance Spectroscopy (¹H-MRS).
General Sample Preparation (Tissue Biopsy)
-
Collection: Tissue samples, such as from the vastus lateralis muscle, are typically obtained using a Bergström muscle biopsy needle.[1]
-
Handling: To prevent degradation by carnosinases, especially in blood samples, collection tubes can be pre-treated with a carnosinase inhibitor like carnostatine.[15]
-
Storage: Collected samples are immediately frozen in liquid nitrogen and stored at -85°C until analysis to ensure stability.[1]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying this compound, often requiring a pre-column derivatization step due to the low UV absorbance of the dipeptide.[16][17]
-
Principle: The tissue extract is passed through a column under high pressure. This compound is separated from other components based on its interaction with the stationary phase and is then detected and quantified.
-
Derivatization: A common derivatization agent is 2,4-dinitrofluorobenzene (DNFB), which reacts with the amino groups of this compound to form a DNP-derivative that can be detected spectrophotometrically.[17]
-
Instrumentation:
-
Column: A reverse-phase column such as TSK–gel ODS-80Ts is often used.[15]
-
Mobile Phase: A typical mobile phase might consist of a potassium dihydrogen phosphate (B84403) buffer (e.g., 50 mmol/L, pH 3.4) mixed with an organic solvent like acetonitrile.[15]
-
Detection: UV or fluorescence detectors are commonly employed.[16][18] Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers higher sensitivity and specificity without the need for derivatization.[19][20]
-
Method 2: Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive technique that allows for the in vivo quantification of this compound in tissues, particularly skeletal muscle.[1][8][10]
-
Principle: This method exploits the magnetic properties of hydrogen nuclei (protons). The imidazole (B134444) ring protons of this compound produce distinct signals in the magnetic resonance spectrum, which can be quantified.
-
Procedure: The subject is placed within a clinical MRI scanner. A voxel (volume of interest) is defined in the target muscle (e.g., soleus, gastrocnemius). Radiofrequency pulses are applied, and the resulting signals are acquired and processed.
-
Key Parameters:
-
Echo Time (TE): Should be kept as short as possible (<40 ms) to minimize signal loss due to T₂ relaxation.[10]
-
Repetition Time (TR): A long TR is used to avoid T₁ saturation effects.
-
-
Quantification: The area of the this compound signal peak is compared to an internal reference signal, typically unsuppressed water from the same voxel, to determine its absolute concentration.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its physiological effects through multiple molecular pathways. Its primary mechanisms involve potent antioxidant and anti-glycation activities.
Antioxidant Mechanism
This compound is an effective antioxidant that protects cells from oxidative stress.[21][22] It functions by directly scavenging reactive oxygen species (ROS) and by chelating pro-oxidant heavy metals like copper and iron.[1][23]
Anti-Glycation Mechanism
One of the most significant functions of this compound is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[22][24] AGEs are harmful compounds formed when sugars react non-enzymatically with proteins, leading to protein cross-linking, loss of function, and contributing to aging and diabetic complications.[25] this compound acts by competitively reacting with the precursor carbonyl compounds (like methylglyoxal), effectively "sacrificing" itself to protect proteins.[25][26]
Modulation of the Nrf2 Signaling Pathway
Recent studies have shown that this compound can also exert its antioxidant effects indirectly by modulating key cellular signaling pathways.[27] It can increase the expression and nuclear translocation of Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[27] Once in the nucleus, Nrf2 activates the transcription of genes containing an antioxidant response element (ARE), leading to the synthesis of protective enzymes like SOD1 and catalase.[27]
Conclusion
This compound is a vital dipeptide with well-defined physiological concentrations and functions in human tissues. Its potent antioxidant and anti-glycation properties, underpinned by direct molecular interactions and modulation of key signaling pathways like Nrf2, make it a compelling molecule for therapeutic development. The methodologies outlined in this guide, from tissue biopsy and HPLC analysis to non-invasive ¹H-MRS, provide the necessary tools for researchers and drug development professionals to accurately quantify and further investigate the roles of this compound in health and disease. Continued research into its mechanisms of action will be crucial for unlocking its full therapeutic potential.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Muscle Carnosine Is Associated with Cardiometabolic Risk Factors in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Determinants of muscle carnosine content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnosine and Kidney Diseases: What We Currently Know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic carnosine metabolism in the human kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrophoretic Determination of this compound in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 18. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study shows detox action of carnosine in human muscle [redoxoma.iq.usp.br]
- 20. researchgate.net [researchgate.net]
- 21. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: Combating Glycation and Oxidation - Knowledge [m.hnlybiotech.com]
- 23. How does this compound fight the aging process? - Foreal BioTech [forealbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. encyclopedia.pub [encyclopedia.pub]
L-Carnosine in the Central Nervous System: A Technical Guide to its Multifaceted Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a growing body of evidence supporting its significant and diverse roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core functions of this compound, focusing on its neuroprotective, antioxidant, anti-glycation, and neurotransmitter-modulating properties. We present a synthesis of key quantitative data from preclinical and clinical studies, detailed experimental protocols for methodologies frequently used to assess this compound's efficacy, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound for a range of neurological and neurodegenerative disorders.
Introduction
This compound is highly concentrated in excitable tissues, including the brain and skeletal muscle.[1] Its physiological functions are multifaceted, ranging from pH buffering to metal ion chelation and scavenging of reactive oxygen species (ROS).[2] In the context of the central nervous system, this compound has demonstrated significant potential in preclinical models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and epilepsy.[3][4][5][6] Furthermore, clinical studies have explored its utility in neurodevelopmental disorders such as autism spectrum disorder, although with varying outcomes.[7][8] This guide aims to consolidate the current understanding of this compound's mechanisms of action in the CNS, providing a technical foundation for further research and development.
Core Functions of this compound in the CNS
Neuroprotection
This compound exhibits robust neuroprotective effects in various models of neuronal injury, most notably in cerebral ischemia. Its mechanisms of neuroprotection are multifactorial and include antioxidant and anti-excitotoxic activities.
| Experimental Model | Species | This compound Dosage | Administration Route | Key Finding | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | 500 mg/kg | Intraperitoneal (pretreatment) | 42% reduction in infarct size | [9] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | 1000 mg/kg | Intraperitoneal (pretreatment) | 49.3% reduction in infarct size | [9] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | 1000 mg/kg | Intraperitoneal (30 min post-occlusion) | 38.3% reduction in infarct size | [9] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | 1000 mg/kg | Intravenous (3h post-occlusion) | 41.9% reduction in infarct volume | [10] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | 2000 mg/kg | Intravenous (3h post-occlusion) | 49.1% reduction in infarct volume | [10] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Mouse | 1000 mg/kg | Intravenous (2h post-reperfusion) | 53.8% reduction in infarct volume | [1] |
| Middle Cerebral Artery Occlusion (MCAo) | Rat | 500 mg/kg | Intraperitoneal (30 min before MCAo) | 38.16% reduction in infarct size | [11] |
Antioxidant Activity
A primary mechanism underlying this compound's neuroprotective effects is its potent antioxidant activity. It directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also enhances the endogenous antioxidant defense system.
| Experimental Model | Species | This compound Dosage | Outcome Measure | Key Finding | Reference |
| Middle Cerebral Artery Occlusion (MCAo) | Rat | 500 mg/kg | Superoxide (B77818) Dismutase (SOD) activity in blood | Significant increase in SOD activity compared to saline group | [11] |
| Middle Cerebral Artery Occlusion (MCAo) | Rat | 500 mg/kg | Superoxide Dismutase (SOD) expression in brain | Significant increase in SOD expression compared to saline group | [11] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | 1000 mg/kg (multiple doses) | Reactive Oxygen Species (ROS) levels in ischemic brain | Significant reduction in the number of cells with robust ROS staining | [9] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | 1000 mg/kg (multiple doses) | Glutathione (B108866) (GSH) levels in ischemic cortex | Preservation of normal glutathione levels | [9] |
| Parkinson's Disease Model (MPTP-treated) | Mouse | Not specified | Pro-oxidative markers | Reduction in pro-oxidative markers | [12] |
| Parkinson's Disease Pilot Study | Human | 1.5 g/day for 30 days | Red blood cell Cu/Zn-SOD | Increase in red blood cell Cu/Zn-SOD | [13] |
| Parkinson's Disease Pilot Study | Human | 1.5 g/day for 30 days | Plasma protein carbonyls and lipid hydroperoxides | Decrease in plasma protein carbonyls and lipid hydroperoxides | [13] |
Anti-Glycation Activity
Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to neuroinflammation and neuronal damage. This compound is a potent anti-glycating agent.
Caption: this compound inhibits the formation of Advanced Glycation End-products (AGEs).
Neurotransmitter Modulation
This compound can influence neurotransmitter systems, including the GABAergic and glutamatergic pathways. This modulation may contribute to its anticonvulsant properties and its effects on cognitive function.
Caption: this compound's modulation of key neurotransmitter systems in the brain.
Therapeutic Potential in Neurological Disorders
Ischemic Stroke
As evidenced by the quantitative data, this compound demonstrates significant neuroprotection in animal models of ischemic stroke, reducing infarct volume and improving outcomes.
Neurodegenerative Diseases
-
Alzheimer's Disease: this compound's anti-glycation and antioxidant properties, along with its ability to chelate metal ions like zinc and copper, suggest a therapeutic role in mitigating the pathology of Alzheimer's disease.[4] It has been shown to inhibit the aggregation of amyloid-beta peptides.
-
Parkinson's Disease: Preclinical studies indicate that this compound can protect dopaminergic neurons from degeneration and reduce oxidative stress in models of Parkinson's disease.[5][12] A pilot clinical study showed that this compound supplementation improved neurological symptoms in patients undergoing L-DOPA therapy.[13]
Autism Spectrum Disorder (ASD)
Clinical trials investigating this compound for ASD have yielded mixed results. Some studies report improvements in certain behavioral and cognitive domains, while others show no significant benefit.
| Study | This compound Dosage | Duration | Outcome Measure | Key Finding | Reference |
| Chez et al. (2002) | 800 mg/day | 8 weeks | Gilliam Autism Rating Scale (GARS) | Statistically significant improvements in total score and subscales | [8] |
| Systematic Review & Meta-Analysis | Various | Various | Gilliam Autism Rating Scale (GARS) | No significant difference between this compound and placebo | [7] |
| Systematic Review & Meta-Analysis | Various | Various | Childhood Autism Rating Scale (CARS) | No significant difference between this compound and placebo | [7] |
| Randomized Controlled Trial | 10-15 mg/kg (in 2 divided doses) | 2 months | CARS2-ST, ATEC | No statistically significant difference in outcome measures | [4] |
Epilepsy
This compound has demonstrated anticonvulsant effects in animal models of epilepsy, potentially through its modulation of GABAergic and histaminergic systems.[6]
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.
Caption: A stepwise workflow for the Middle Cerebral Artery Occlusion (MCAO) surgical procedure.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, etc.)
-
Suture material (e.g., 4-0 silk)
-
Monofilament suture (e.g., silicone-coated)
-
Laser Doppler flowmeter (optional)
-
Heating pad
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the suture after the desired occlusion period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, leave the suture in place.
-
Close the incision and provide post-operative care.
Measurement of Oxidative Stress Markers
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine (B1682287) oxidase. SOD in the sample competes for superoxide radicals, thus inhibiting the colorimetric reaction.
Materials:
-
Brain tissue homogenate
-
Xanthine oxidase
-
Xanthine
-
Tetrazolium salt (e.g., WST-1)
-
Spectrophotometer
Procedure:
-
Prepare brain tissue homogenate in an appropriate buffer.
-
In a 96-well plate, add the sample, xanthine solution, and tetrazolium salt solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition of the reaction by the sample and determine the SOD activity from a standard curve.
Principle: This assay is based on the reaction of the sulfhydryl group of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.
Materials:
-
Brain tissue homogenate
-
Ellman's reagent (DTNB)
-
Glutathione reductase
-
NADPH
-
Spectrophotometer
Procedure:
-
Prepare brain tissue homogenate and deproteinize it.
-
In a 96-well plate, add the sample, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm over time.
-
Calculate the GSH concentration from a standard curve.
Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare brain tissue homogenate.
-
Add TCA to the homogenate to precipitate proteins, then centrifuge.
-
Add TBA to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the concentration of MDA from a standard curve.
HPLC for Neurotransmitter Analysis (GABA and Glutamate)
Principle: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence or electrochemical detection is used to separate and quantify GABA and glutamate in brain tissue samples.
Materials:
-
Brain tissue homogenate
-
HPLC system with a fluorescence or electrochemical detector
-
C18 reverse-phase column
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
Mobile phase (e.g., acetonitrile/phosphate buffer)
Procedure:
-
Homogenize brain tissue in an appropriate solution and deproteinize.
-
Derivatize the amino acids in the supernatant with OPA.
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids on the C18 column using an isocratic or gradient elution.
-
Detect the derivatized amino acids using a fluorescence or electrochemical detector.
-
Quantify the peaks corresponding to GABA and glutamate by comparing their peak areas to those of standards.
Conclusion
This compound is a pleiotropic molecule with significant and varied functions within the central nervous system. Its neuroprotective, antioxidant, anti-glycation, and neurotransmitter-modulating properties make it a compelling candidate for therapeutic development in a range of neurological and neurodegenerative disorders. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound. While preclinical evidence is strong, particularly in the context of ischemic stroke, further well-designed clinical trials are necessary to fully elucidate its therapeutic efficacy in human populations. Continued investigation into the multifaceted mechanisms of this compound will undoubtedly pave the way for novel therapeutic strategies for debilitating CNS disorders.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound as adjunctive therapy in the management of children with autism spectrum disorder: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. researchgate.net [researchgate.net]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 11. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
L-Carnosine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles and therapeutic potential.[1] Concentrated in muscle and brain tissues, it exhibits a remarkable range of biochemical activities, including potent antioxidant, anti-glycation, pH-buffering, and metal-chelating properties.[2][3] This technical guide provides an in-depth analysis of the molecular structure and core chemical properties of this compound. It details the experimental protocols for assessing its key functionalities and explores its influence on critical cellular signaling pathways. All quantitative data are summarized for clarity, and complex biological and experimental processes are visualized through detailed diagrams.
Molecular Structure of this compound
This compound is a dipeptide molecule composed of the amino acids β-alanine and L-histidine, linked by a peptide bond.[4] Its structure is fundamental to its diverse chemical and biological functions. The imidazole (B134444) ring of the histidine residue is a key feature, contributing significantly to its buffering and metal-chelating capabilities.[2]
Key Structural Identifiers:
-
IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid[5]
-
Chemical Formula: C₉H₁₄N₄O₃[6]
-
CAS Number: 305-84-0[6]
-
Synonyms: β-Alanyl-L-histidine, Ignotine, Karnozin[5]
Physicochemical Properties of this compound
The physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.
| Property | Value | References |
| Molar Mass | 226.23 g/mol | [5] |
| Melting Point | 253-256 °C (with decomposition) | [4][5] |
| pKa (imidazole ring) | 6.83 | [2][4] |
| pKa (amino group) | 2.62 (at 25℃) | [7] |
| Solubility in Water | 384 mg/mL; Very soluble | [5][7] |
| Appearance | White to off-white crystalline powder | [7] |
| Stability | Stable under neutral to slightly acidic conditions (pH 4-7); may be heat sensitive. Incompatible with strong oxidizing agents. | [2] |
Key Chemical and Biological Activities
This compound's unique structure confers several important biological activities, making it a subject of intense research in drug development and nutritional science.
Antioxidant Activity
This compound is a potent antioxidant that can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Its antioxidant mechanism is multifaceted, involving direct scavenging of free radicals and chelation of pro-oxidant metal ions like copper and zinc, which prevents the formation of highly reactive hydroxyl radicals via Fenton reactions.[2][3]
Anti-Glycation Properties
One of the most notable functions of this compound is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[3] Glycation is a non-enzymatic reaction between sugars and proteins that leads to protein cross-linking and loss of function, a process implicated in aging and diabetic complications.[3] this compound can compete with proteins for reaction with reducing sugars, thereby preventing the glycation process.[3]
pH Buffering Capacity
With a pKa of 6.83 for its imidazole ring, this compound is an effective physiological pH buffer, particularly in skeletal muscle.[2][4] During intense exercise, it helps to buffer the lactic acid produced, thereby delaying muscle fatigue.[3]
Metal Ion Chelation
The imidazole ring of this compound allows it to chelate divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[2] This action not only contributes to its antioxidant properties by preventing metal-catalyzed oxidation but also plays a role in regulating the homeostasis of these essential but potentially toxic metal ions.[3]
Experimental Protocols
Detailed methodologies for assessing the key chemical properties of this compound are provided below.
Determination of Antioxidant Capacity: ABTS Decolorization Assay
This protocol describes the measurement of antioxidant capacity using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[8]
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Generation:
-
Assay Procedure:
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Add a specific volume of the this compound sample to a defined volume of the diluted ABTS•+ solution.
-
Record the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).
-
-
Data Analysis:
-
A standard curve is generated using Trolox (a water-soluble vitamin E analog) as a standard antioxidant.
-
The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
In Vitro Anti-Glycation Assay
This protocol provides a framework for studying the anti-glycation properties of this compound using a model protein like Bovine Serum Albumin (BSA).
-
Reaction Mixture Preparation:
-
Prepare a solution of BSA in a phosphate (B84403) buffer (e.g., pH 7.4).
-
Prepare a concentrated solution of a reducing sugar (e.g., glucose or fructose).
-
Prepare various concentrations of this compound solution.
-
-
Incubation:
-
In separate reaction tubes, mix the BSA solution, the reducing sugar solution, and either this compound or a vehicle control.
-
Incubate the mixtures at a physiological temperature (e.g., 37°C) for an extended period (e.g., several days to weeks) under sterile conditions to allow for the formation of AGEs.
-
-
Assessment of Glycation:
-
At various time points, take aliquots from each reaction mixture.
-
Measure the formation of AGEs using spectrofluorometry. AGEs typically exhibit fluorescence at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.
-
Alternatively, specific AGEs like Nε-(carboxymethyl)lysine (CML) can be quantified using ELISA or HPLC.
-
-
Data Analysis:
-
Compare the fluorescence intensity or the concentration of specific AGEs in the samples treated with this compound to the control samples.
-
The percentage inhibition of AGE formation by this compound can be calculated.
-
Determination of pH Buffering Capacity by Potentiometric Titration
This protocol outlines the determination of the buffering capacity of this compound using potentiometric titration.
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration (e.g., 10 mM) in deionized water.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
-
Titration Procedure:
-
Slowly add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Continue the titration until the pH has passed through the expected buffering range of the imidazole group (around pH 6.83).
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of HCl added to generate a titration curve.
-
The buffering capacity (β) is at its maximum when the pH equals the pKa. It can be calculated from the slope of the titration curve. The region of the curve with the shallowest slope indicates the best buffering action.
-
Assessment of Metal Chelation Activity: Ferrozine (B1204870) Assay for Iron (II) Chelation
This spectrophotometric assay determines the iron (II) chelating capacity of this compound.
-
Reagent Preparation:
-
Prepare a solution of this compound at various concentrations.
-
Prepare a 2 mM solution of iron (II) chloride (FeCl₂).
-
Prepare a 5 mM solution of ferrozine.
-
-
Assay Procedure:
-
Add the this compound sample to a microplate well.
-
Add the FeCl₂ solution and incubate for a short period (e.g., 5 minutes) to allow chelation to occur.
-
Add the ferrozine solution to initiate the color-forming reaction. Ferrozine forms a stable magenta-colored complex with any Fe²⁺ that has not been chelated by this compound.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
The chelating activity is calculated by comparing the absorbance of the samples with this compound to a control without the chelator. The percentage of iron (II) chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100
-
Influence on Cellular Signaling Pathways
This compound's biological effects are mediated, in part, through its modulation of key cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound can promote the activation of the Nrf2 pathway. It is suggested that this compound may interact with Keap1, the cytosolic repressor of Nrf2, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis.[4]
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. longdom.org [longdom.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc Carnosine Inhibits Lipopolysaccharide-Induced Inflammatory Mediators by Suppressing NF-κb Activation in Raw 264.7 Macrophages, Independent of the MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutritional Strategies to Modulate Intracellular and Extracellular Buffering Capacity During High-Intensity Exercise - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnosine in Aging Studies: A Preliminary Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine, has emerged as a promising molecule in the field of aging research. Found in high concentrations in long-lived tissues such as skeletal muscle and the brain, its endogenous levels have been observed to decline with age.[1][2] This decline has prompted extensive investigation into the potential of this compound supplementation to counteract various age-related degenerative processes. This technical guide provides a comprehensive overview of the preliminary findings on this compound's role in aging, with a focus on its core mechanisms of action, experimental evidence, and relevant signaling pathways.
Core Mechanisms of Action
This compound exerts its anti-aging effects through a multi-pronged approach, primarily targeting oxidative stress, glycation, cellular senescence, and telomere shortening.
Antioxidant Properties
Oxidative stress, a major contributor to the aging process, arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[3] this compound functions as a potent antioxidant by scavenging free radicals and chelating pro-oxidant metal ions like copper and zinc.[4][3] This action helps to mitigate oxidative damage to vital biomolecules, including DNA, proteins, and lipids.[4][3]
Anti-Glycation Effects
Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs).[5] AGEs contribute to age-related tissue stiffness, inflammation, and the pathogenesis of various chronic diseases.[5] this compound effectively inhibits the formation of AGEs by reacting with sugar molecules and preventing them from binding to proteins.[5][6] This helps to preserve the structure and function of proteins, thereby maintaining tissue elasticity and health.[5]
Modulation of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases.[7] this compound has been shown to delay replicative senescence and even rejuvenate senescent cells in culture.[7][8] It can restore a more youthful phenotype to aging cells and enhance their proliferative capacity.[9]
Telomere Maintenance
Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, acting as a "molecular clock."[3] Excessive telomere shortening leads to cellular senescence and genomic instability. This compound has been demonstrated to reduce the rate of telomere shortening in cultured human fibroblasts, potentially by protecting telomeric DNA from oxidative damage.[10][11][12]
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize key quantitative findings from studies investigating the effects of this compound on lifespan and cellular aging markers.
| Model System | Intervention | Key Finding | Reference |
| Senescence-accelerated mice | This compound in drinking water | 20% average increase in lifespan | [2] |
| Cultured human diploid fibroblasts | 20 mM this compound in culture medium | 67% increase in cellular lifespan | [1] |
| Cell Type | This compound Concentration | Effect on Cellular Senescence | Reference |
| Human fetal lung fibroblasts | 20 mM | Delayed replicative senescence | [11][12] |
| Human keratinocytes (HaCaT) and fibroblasts (HFF-1) | 5, 10, 30 mM | Did not directly eliminate senescent cells but stimulated their clearance by macrophages | [13] |
| Human oral epithelial cells (HOEC) and HaCaT cells | 10 mM | Alleviated tert-butyl hydroperoxide (tBHP)-induced cellular senescence | [14] |
| Cell Type | This compound Concentration | Effect on Telomeres | Reference |
| Human fetal lung fibroblasts | 20 mM | Slower rate of telomere shortening | [11][12][15] |
Key Signaling Pathways
This compound's anti-aging effects are mediated through the modulation of several key signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the increased expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1).[16][17][[“]]
Nrf2 Signaling Pathway Activation by this compound.
AKT2 Signaling Pathway
Recent studies have indicated that this compound can stimulate the clearance of senescent cells by macrophages through the activation of the AKT2 signaling pathway.[9][13] This pathway upregulates the expression of receptors involved in phagocytosis, such as CD36 and the Receptor for Advanced Glycation Endproducts (RAGE).[9][13]
This compound Mediated Clearance of Senescent Cells via AKT2 Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the investigation of this compound's anti-aging properties.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for identifying senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.[10]
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix the cells with the fixation solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C in a CO2-free incubator for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.[19]
Workflow for SA-β-galactosidase Staining.
Protein Carbonylation Assay
This assay measures the extent of protein oxidation.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (B1210297) (1:1)
-
Guanidine (B92328) hydrochloride
Procedure:
-
Incubate protein samples with DNPH to derivatize carbonyl groups.
-
Precipitate the proteins with TCA.
-
Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.
-
Resuspend the pellet in guanidine hydrochloride.
-
Measure the absorbance at ~370 nm to quantify the protein carbonyl content.[20][21]
Quantitative PCR (qPCR) for Telomere Length Measurement
This method provides a relative measure of average telomere length.
Materials:
-
Genomic DNA samples
-
Telomere-specific primers
-
Primers for a single-copy gene (for normalization)
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
Procedure:
-
Perform two separate qPCR reactions for each DNA sample: one with telomere primers and one with single-copy gene primers.
-
Generate a standard curve using known quantities of a synthetic telomere oligomer.
-
Calculate the ratio of the telomere amplification product (T) to the single-copy gene product (S) (T/S ratio).
-
The T/S ratio is proportional to the average telomere length.[8]
ELISA for Advanced Glycation End-products (AGEs)
This immunoassay quantifies the levels of AGEs in biological samples.
Materials:
-
AGE-coated microplate
-
Samples and AGE standards
-
Anti-AGE primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution
-
Stop solution
Procedure:
-
Add samples and standards to the AGE-coated plate.
-
Add the anti-AGE primary antibody.
-
Add the HRP-conjugated secondary antibody.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of AGEs in the sample.[16][17][22]
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound holds significant potential as an anti-aging therapeutic. Its multifaceted mechanisms of action, targeting key drivers of the aging process, make it a compelling candidate for further investigation. While in vitro and animal studies have yielded promising results, more robust clinical trials in humans are needed to fully elucidate its efficacy and safety for preventing or mitigating age-related decline. Future research should focus on optimizing dosage, understanding its long-term effects, and further delineating the intricate molecular pathways through which it exerts its beneficial effects. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its role in healthy aging.
References
- 1. Anti-Aging Effects of Carnosine Report - page 1 - Life Extension [lifeextension.com]
- 2. Carnosine Nature's Life Extension Agent - page 1 - Life Extension [lifeextension.com]
- 3. Monochrome Multiplex Quantitative PCR Telomere Length Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Human Telomere Length Quantification by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. trn.tulane.edu [trn.tulane.edu]
- 9. Carnosine Stimulates Macrophage-Mediated Clearance of Senescent Skin Cells Through Activation of the AKT2 Signaling Pathway by CD36 and RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. This compound reduces telomere damage and shortening rate in cultured normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. morelife.org [morelife.org]
- 13. Carnosine Stimulates Macrophage-Mediated Clearance of Senescent Skin Cells Through Activation of the AKT2 Signaling Pathway by CD36 and RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Carnosine alleviates oxidative stress to prevent cellular senescence by regulating Nrf2/HO-1 pathway: a promising anti-aging strategy for oral mucosa [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. consensus.app [consensus.app]
- 19. buckinstitute.org [buckinstitute.org]
- 20. researchgate.net [researchgate.net]
- 21. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
Foundational Research on L-Carnosine and Cognitive Function: A Technical Guide
Introduction
L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in excitable tissues, including the brain and skeletal muscle.[1][2] Its multifaceted biochemical profile, encompassing potent antioxidant, anti-glycation, neuroprotective, and pH-buffering properties, has positioned it as a molecule of significant interest in the context of cognitive health and neurological disorders.[3][4] Foundational research suggests this compound may play a crucial role in protecting neural tissues from various metabolic and oxidative insults, which are often implicated in age-related cognitive decline and neurodegenerative diseases.[5][6] This technical guide provides an in-depth overview of the core research on this compound's impact on cognitive function, detailing its mechanisms of action, summarizing key experimental findings, and outlining common methodologies for an audience of researchers, scientists, and drug development professionals.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a variety of synergistic mechanisms. It acts as a powerful antioxidant by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions like copper and zinc, thereby mitigating oxidative stress—a key factor in neuronal damage.[7][8][9] Furthermore, its anti-glycation properties are critical; this compound inhibits the formation of Advanced Glycation End-products (AGEs), which are known to contribute to the pathophysiology of neurodegenerative conditions such as Alzheimer's disease.[6][10] The dipeptide also functions as a neurotransmitter modulator and is a precursor to the inhibitory neurotransmitter GABA.[7][11] These combined actions contribute to its potential to support overall brain health and cognitive function.[12]
Experimental Evidence and Protocols
The therapeutic potential of this compound has been explored in both preclinical and clinical settings, targeting various aspects of cognitive function.
Preclinical Research
Animal models have been instrumental in elucidating the effects of this compound on cognitive deficits. Studies often use models that mimic symptoms of psychiatric or neurodegenerative conditions. For instance, phencyclidine (PCP) is used to induce cognitive impairments in mice, providing a platform to test potential cognitive enhancers.[3] A meta-analysis of eight studies on ischemic stroke models showed that this compound reduced infarct volume by an average of 29.4%, with a clear dose-dependent effect.[7]
Table 1: Summary of Key Preclinical Studies
| Animal Model | Intervention & Dosage | Duration | Cognitive Assessment | Key Outcomes | Citations |
|---|---|---|---|---|---|
| PCP-Induced Cognitive Deficit (Mice) | This compound (dose-dependent) | Acute | Spontaneous Alternation (Y-Maze) | Dose-dependent reversal of PCP-induced cognitive deficits. | [3] |
| Ischemic Stroke (Rodents) | This compound (<500 mg/kg to 1000 mg/kg) | Pre- or Post-Ischemia | Infarct Volume Measurement | Average 29.4% reduction in infarct volume; 38.1% reduction at 1000 mg/kg. | [7] |
| Transgenic Mouse Model of AD | this compound Supplementation | Not Specified | Histopathology | Reduced β-amyloid accumulation in the hippocampus. |[11] |
Experimental Protocol: PCP-Induced Cognitive Deficit Model
A common workflow for preclinical assessment involves establishing a baseline, inducing a cognitive deficit, administering the therapeutic agent, and conducting post-treatment behavioral analysis.
-
Animal Subjects : Male C57BL/6J mice are typically used.
-
Baseline Assessment : Spontaneous alternation performance is measured using a Y-maze to establish baseline cognitive function.
-
Induction of Deficit : Mice are administered phencyclidine (PCP) to induce stereotypy and cognitive deficits, reflected by a decrease in spontaneous alternations.[3]
-
Intervention : Animals are randomized into groups receiving either a placebo or varying doses of this compound.
-
Post-Intervention Assessment : Spontaneous alternation in the Y-maze is re-assessed to measure the effects of the intervention.
-
Data Analysis : Statistical analysis (e.g., ANOVA) is used to compare performance between the placebo, PCP-only, and this compound-treated groups.
Clinical Research
Human trials have investigated this compound's effects across various populations, including children with Autism Spectrum Disorder (ASD), adults with schizophrenia, and elderly individuals with and without mild cognitive impairment (MCI).[13][14] Results have been promising but are often based on small sample sizes, indicating the need for larger-scale studies.[6][10] A systematic review and meta-analysis found that carnosine/anserine supplementation at 500 mg to 1 g/day for 12 weeks improved global cognitive function and verbal memory.[13]
Table 2: Summary of Key Clinical Trials
| Study Population | Intervention & Dosage | Duration | Cognitive Assessment Tools | Key Outcomes | Citations |
|---|---|---|---|---|---|
| Children with ASD (ages 3-12) | 800 mg/day this compound | 8 weeks | CARS, E/ROWPVT, Parent CGI | Significant improvements in behavior, socialization, and language comprehension. | [15][16][17] |
| Gulf War Illness Subjects | 1500 mg/day this compound | 12 weeks | Not Specified | Reported beneficial cognitive effects. | [13] |
| Elderly Subjects / MCI Patients | 1 g/day Carnosine/Anserine | 12 weeks | Not Specified | Improved global cognitive function and verbal memory. | [13] |
| Healthy Younger Adults (23-35 years) | 2 g/day this compound | 12 weeks | Cognition test battery | Statistically significant improvements in overall cognitive speed and efficiency. | [18] |
| Pre-diabetes / Type 2 Diabetes | 2 g/day this compound | 14 weeks | CANTAB, Stroop, TMT A/B | No significant effect on cognitive function compared to placebo. |[19] |
Experimental Protocol: Double-Blind, Placebo-Controlled Trial in ASD
The study conducted by Chez et al. (2002) is a frequently cited example of a rigorous clinical trial design.[15]
-
Participant Recruitment : 31 children aged 3 to 12 years diagnosed with an Autism Spectrum Disorder were enrolled.[17]
-
Study Design : A double-blind, placebo-controlled methodology was used.
-
Randomization : Participants were randomly assigned to receive either 400 mg of this compound twice daily (total 800 mg/day) or an identical placebo.[16]
-
Duration : The intervention period was 8 weeks.[15]
-
Cognitive and Behavioral Assessments : A battery of tests was administered at baseline and at the end of the study. This included:
-
Childhood Autism Rating Scale (CARS) : To assess the severity of autistic behaviors.[17]
-
Expressive and Receptive One-Word Picture Vocabulary Tests (E/ROWPVT) : To measure language comprehension and expression.[17]
-
Parent-rated Clinical Global Impressions (CGI) : To capture overall changes observed by caregivers.[16]
-
-
Outcome Analysis : Changes in scores from baseline to the 8-week follow-up were compared between the this compound and placebo groups to determine statistical significance.
Signaling Pathways and Molecular Interactions
This compound's influence extends to cellular signaling pathways that are crucial for neuronal health and plasticity. It has been shown to modulate the mTOR signaling pathway and can affect pathways related to long-term potentiation and cAMP signaling.[11][20] Its ability to act as a precursor for the neurotransmitter GABA directly links it to the modulation of inhibitory neurotransmission.[11] By reducing the accumulation of toxic aggregates like β-amyloid and regulating metal ion homeostasis, this compound helps maintain a stable cellular environment, preventing the activation of apoptotic pathways and supporting overall neuronal function.[8][21]
Foundational research provides compelling evidence for the neuroprotective and pro-cognitive effects of this compound. Its multimodal mechanism of action, targeting key pathological processes like oxidative stress, glycation, and protein aggregation, makes it a promising therapeutic agent.[12] Preclinical studies consistently demonstrate its ability to mitigate cognitive deficits in various animal models.[3][7] While human clinical trials have yielded encouraging results, particularly in specific populations, the evidence is not uniformly positive and is often constrained by methodological limitations such as small sample sizes and short durations.[6][19] Therefore, larger, long-term, and well-controlled randomized clinical trials are imperative to definitively establish the efficacy, optimal dosing, and safety profile of this compound for the enhancement of cognitive function and the potential treatment of neurodegenerative and neurodevelopmental disorders.[10]
References
- 1. Carnosine as an effective neuroprotector in brain pathology and potential neuromodulator in normal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potential game-changer for cognitive health? [neurofit.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. mdpi.com [mdpi.com]
- 8. Could carnosine or related structures suppress Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. Carnosine and autism spectrum disorders - Carnomed [carnomed.sk]
- 16. nutritionreview.org [nutritionreview.org]
- 17. autismparentingmagazine.com [autismparentingmagazine.com]
- 18. Carnosine supplementation improves cognitive outcomes in younger participants of the NEAT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Carnosine Supplementation on Cognitive Outcomes in Prediabetes and Well-Controlled Type 2 Diabetes: A Randomised Placebo-Controlled Clinical Trial [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
L-Carnosine in Cell Culture: A Detailed Guide to Dosage and Application
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of cellular research, the application of naturally occurring dipeptides like L-Carnosine (B1668453) is gaining significant traction. To aid researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of this compound in cell culture experiments. This compound, a dipeptide composed of β-alanine and L-histidine, is recognized for its antioxidant, anti-glycation, and anti-senescence properties, making it a molecule of interest in various biological studies.[1][2][3][4]
Application Notes
This compound's effects in cell culture are highly dependent on its concentration and the cell type being studied. At lower concentrations, it typically exhibits cytoprotective and anti-aging effects, while at higher concentrations, it can inhibit cell proliferation and induce apoptosis, particularly in cancer cell lines.
Anti-Senescence and Cytoprotective Effects: this compound has been shown to extend the lifespan of cultured human fibroblasts and protect cells from oxidative stress-induced damage.[1][2][5] It can also stimulate the clearance of senescent skin cells by macrophages.[5] For studies focusing on anti-aging and cellular rejuvenation, concentrations in the range of 20 mM to 30 mM have been reported to be effective in maintaining normal cell morphology and viability over extended culture periods.[1][6]
Anti-Proliferative and Anti-Cancer Effects: In various cancer cell lines, this compound has demonstrated the ability to inhibit proliferation and reduce cell viability in a dose-dependent manner.[7][8] For instance, in human cervical cancer cells (HeLa and SiHa), concentrations ranging from 5 mM to 50 mM have been shown to significantly reduce cell viability.[8] In liver cancer cells (SNU-423), concentrations of 0.6 to 1 mg/mL have been shown to inhibit growth.[9] It is crucial to determine the optimal inhibitory concentration for each specific cancer cell line through dose-response experiments.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cell culture experiments as reported in the literature.
| Cell Line/Type | Concentration Range | Observed Effects | Reference |
| Human Fibroblasts (HFF-1) | 20 mM - 30 mM | Extended lifespan, maintained cell morphology, rejuvenated senescent cells.[1][6] | [1][6] |
| Human Keratinocytes (HaCaT) | Not specified | Enhanced clearance of senescent cells in co-culture with macrophages.[5] | [5] |
| Human Cervical Cancer (HeLa) | 2 mM - 50 mM | Decreased cell viability, inhibition of proliferation, induction of apoptosis, cell cycle arrest at G1 phase.[7][8] | [7][8] |
| Human Cervical Cancer (SiHa) | 2 mM - 50 mM | Decreased cell viability, inhibition of proliferation.[7][8] | [7][8] |
| Human Liver Cancer (SNU-423) | 0.6 - 1.0 mg/mL | Inhibition of cell growth.[9] | [9] |
| Human Ovarian Cancer (A2780) | 50 mM - 500 mM | Reduced cell viability (IC50 ~165 mM).[10] | [10] |
| Human Ovarian Cancer (OVCAR-3) | 50 mM - 500 mM | Reduced cell viability (IC50 ~125 mM).[10] | [10] |
| Human Ovarian Cancer (SKOV-3) | 100 mM - 500 mM | Reduced cell viability (IC50 ~485 mM).[10] | [10] |
| Human Colon Cancer (HT29) | 20 mM - 200 mM | Reduced cell viability.[11] | [11] |
| Porcine Myoblasts | 10 mM - 50 mM | Decreased cell number but increased proliferation at 10 and 25 mM.[12] | [12] |
| Rat Brain Endothelial Cells (RBE4) | 20 mM | Protection from amyloid-β toxicity.[1][6] | [1][6] |
| Human CD4+ T Cells | 20 mM | Increased lifespan in cells from young donors, weak antioxidant effect.[13] | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.[8][14][15]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (sterile filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete culture medium.[9][14] Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
After the incubation with MTT, add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect senescent cells in culture, a process that can be modulated by this compound.[5]
Materials:
-
Cultured cells treated with or without this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate (B84403) buffer, pH 6.0)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 3-5 minutes at room temperature.[5]
-
Rinse the cells three times with PBS.[5]
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C for 15 minutes to several hours, depending on the cell type and experimental conditions, without CO2.[5]
-
Check for the development of a blue color under a microscope.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Count the percentage of blue (senescent) cells out of the total number of cells.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways influenced by this compound and a general workflow for cell culture experiments.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Use of carnosine as a natural anti-senescence drug for human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Antioxidant Dipeptide for Cell Media | Baishixing [aminoacids-en.com]
- 4. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosine Stimulates Macrophage-Mediated Clearance of Senescent Skin Cells Through Activation of the AKT2 Signaling Pathway by CD36 and RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full Article [protein.bio.msu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Carnosine Inhibits the Proliferation of Human Cervical Gland Carcinoma Cells Through Inhibiting Both Mitochondrial Bioenergetics and Glycolysis Pathways and Retarding Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations on in vitro anti-carcinogenic potential of this compound in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effects of carnosine on oxidative DNA damage levels and in vitro lifespan in human peripheral blood derived CD4+T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The toxicity study of synthesized inverse carnosine peptide analogues on HepG2 and HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. broadpharm.com [broadpharm.com]
Application Note and Protocol for the Quantification of L-Carnosine in Plasma using a Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantification of L-Carnosine in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) to enhance sensitivity and selectivity. This protocol is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a reliable and validated method for determining this compound concentrations in a biological matrix. The protocol includes detailed steps for sample preparation, derivatization, chromatographic conditions, and method validation, ensuring accurate and reproducible results.
Introduction
This compound (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological roles, including antioxidant, anti-glycation, and pH-buffering activities. Its potential therapeutic applications in various diseases have led to a growing interest in accurately quantifying its levels in biological fluids like plasma. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. However, the high polarity of this compound and its lack of a strong chromophore present analytical challenges.[1] To overcome these, pre-column derivatization is often employed to improve chromatographic retention and detection sensitivity. This application note details a validated HPLC method using o-phthalaldehyde (OPA) as a derivatizing agent for the sensitive quantification of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound (purity > 99%)
-
Internal Standard (IS), e.g., Thymopentin or this compound-d4
-
o-phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or other thiol reagent
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium tetraborate
-
Boric acid
-
Sodium hydroxide
-
Phosphoric acid
-
Potassium phosphate (B84403) dibasic
-
Ultrapure water
-
Human plasma (drug-free)
-
Carnosinase inhibitor (e.g., Carnostatine), if available, to prevent degradation of this compound during sample handling.[2]
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV or fluorescence detector.
-
Analytical column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 6.3 with phosphoric acid).[3]
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent (OPA/MCE): Dissolve OPA in a borate (B1201080) buffer (e.g., 0.4 M, pH 9.5) to a final concentration of 10 mg/mL. Immediately before use, add 2-Mercaptoethanol. The reagent should be prepared fresh daily and protected from light.
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in ultrapure water at a concentration of 1 mg/mL. These can be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ultrapure water to achieve the desired concentration range for the calibration curve.
Sample Preparation
-
Plasma Collection: Collect blood samples in EDTA tubes. To prevent enzymatic degradation of this compound, it is recommended to place the tubes on ice immediately after collection and to add a carnosinase inhibitor if available.[2]
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
Pre-column Derivatization
-
To 50 µL of the supernatant from the protein precipitation step, add 50 µL of the internal standard working solution.
-
Add 50 µL of the freshly prepared OPA/MCE derivatization reagent.
-
Vortex the mixture for 30 seconds and allow the reaction to proceed at room temperature for a defined period (e.g., 2 minutes) before injection into the HPLC system. The derivatized sample should be injected promptly as the OPA derivatives can be unstable.[4]
Chromatographic Conditions
-
Column: C18 analytical column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 20% B
-
5-15 min: Gradient to 80% B
-
15-20 min: Hold at 80% B
-
20-21 min: Gradient back to 20% B
-
21-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 338 nm for OPA derivatives.
Quantitative Data Summary
The following tables summarize typical quantitative data for a validated HPLC method for this compound quantification.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 60 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 1 ng (S/N=3) | [3] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | [5] |
| Validation Parameter | Acceptance Criteria | Typical Results | Reference |
| Intra-day Precision (RSD%) | < 15% | < 12% | [1] |
| Inter-day Precision (RSD%) | < 15% | < 12% | [1] |
| Accuracy (Recovery %) | 85 - 115% | > 90% | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation Logic
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Carnosine Supplementation in Healthy Human Volunteers: A Safety, Tolerability, Plasma and Brain Concentration Study | MDPI [mdpi.com]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. diva-portal.org [diva-portal.org]
- 5. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
Application Notes and Protocols for Spectrophotometric L-Carnosine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles, including pH buffering, antioxidant activities, and anti-glycation properties. Its quantification is crucial in various fields, from biomedical research and sports science to the quality control of pharmaceutical and nutraceutical products. This document provides detailed protocols for two robust and cost-effective spectrophotometric methods for the detection and quantification of this compound: the o-Phthaldialdehyde (OPA) assay and the Ninhydrin (B49086) assay.
Method 1: o-Phthaldialdehyde (OPA) Fluorometric Assay
Principle of the Assay
The o-Phthaldialdehyde (OPA) assay is a highly sensitive method for the quantification of primary amines. In an alkaline environment and in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine), OPA reacts with the primary amino group of this compound. This reaction forms a fluorescent isoindole derivative that can be quantified by measuring its fluorescence intensity, which is directly proportional to the this compound concentration.
Signaling Pathway and Reaction Mechanism
Caption: Reaction mechanism of the OPA assay for this compound detection.
Experimental Workflow
Caption: Experimental workflow for the OPA-based this compound assay.
Materials and Reagents
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol (or N-acetyl-L-cysteine)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
This compound standard
-
Methanol or Ethanol (B145695)
-
Deionized water
-
96-well black microplates (for fluorescence reading)
-
Fluorometric microplate reader
Experimental Protocol
1. Reagent Preparation:
-
Borate (B1201080) Buffer (0.1 M, pH 10.4): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 10.4 with NaOH.
-
OPA Reagent:
-
Dissolve 40 mg of OPA in 1 mL of methanol.
-
Add the OPA solution to 25 mL of 0.1 M Borate Buffer (pH 10.4).
-
Add 100 µL of 2-mercaptoethanol.
-
Bring the final volume to 50 mL with the Borate Buffer.
-
This reagent should be prepared fresh daily and protected from light.
-
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Dissolve and dilute the samples containing this compound in deionized water to fall within the range of the standard curve.
4. Assay Procedure:
-
Pipette 20 µL of each standard and sample into the wells of a 96-well black microplate.
-
Add 200 µL of the freshly prepared OPA reagent to each well.
-
Mix thoroughly by gentle shaking.
-
Incubate the plate at room temperature for 2-5 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 455 nm.
5. Data Analysis:
-
Subtract the fluorescence of the blank (reagent only) from all readings.
-
Plot a standard curve of fluorescence intensity versus this compound concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.
Quantitative Data
The following table summarizes the performance characteristics of this compound quantification methods. Note: This data is derived from advanced analytical techniques such as HPLC-UV and may not be directly representative of the performance of a direct spectrophotometric assay. Users should perform their own validation for the specific assay conditions.
| Parameter | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | HPLC-UV | 0.5 - 60.96 µg/mL | Not Reported | 0.5 µg/mL | [1] |
| This compound | HPLC | 9.8 - 98 µg/mL | 1 ng | Not Reported | [2] |
| This compound | Capillary Electrophoresis | 5 x 10⁻⁶ - 5 x 10⁻⁵ M | 2.5 x 10⁻⁶ M | 5 x 10⁻⁶ M | [3] |
Method 2: Ninhydrin Colorimetric Assay
Principle of the Assay
The ninhydrin assay is a classic colorimetric method for the detection of amino acids and primary amines. Ninhydrin, a strong oxidizing agent, reacts with the primary amino group of this compound upon heating. This reaction leads to the formation of a deep purple-colored product known as Ruhemann's purple. The intensity of the color, measured spectrophotometrically at 570 nm, is proportional to the concentration of this compound in the sample.
Experimental Workflow
Caption: Experimental workflow for the Ninhydrin-based this compound assay.
Materials and Reagents
-
Ninhydrin
-
2-Methoxyethanol (or Ethylene glycol monomethyl ether)
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
This compound standard
-
Test tubes
-
Water bath or heating block
-
96-well clear microplates
-
Spectrophotometric microplate reader
Experimental Protocol
1. Reagent Preparation:
-
Acetate Buffer (4 M, pH 5.2): Dissolve 108.8 g of sodium acetate in 80 mL of deionized water. Adjust the pH to 5.2 with glacial acetic acid and bring the final volume to 200 mL with deionized water.
-
Ninhydrin Reagent:
-
Dissolve 0.2 g of ninhydrin and 0.03 g of hydrindantin in 7.5 mL of 2-methoxyethanol.
-
Just before use, add 2.5 mL of the 4 M Sodium Acetate Buffer (pH 5.2).
-
This reagent should be prepared fresh for each assay.
-
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Perform serial dilutions to prepare standards in a suitable concentration range (e.g., 10 µg/mL to 200 µg/mL).
3. Sample Preparation:
-
Dissolve and dilute samples in deionized water to ensure the this compound concentration falls within the standard curve range.
4. Assay Procedure:
-
To 100 µL of each standard and sample in a test tube, add 50 µL of the Ninhydrin reagent.
-
Prepare a blank using 100 µL of deionized water and 50 µL of the Ninhydrin reagent.
-
Cap the tubes and mix by vortexing.
-
Incubate the tubes in a boiling water bath or a heating block at 100°C for 20 minutes.
-
Cool the tubes to room temperature.
-
Add 950 µL of 50% ethanol to each tube and vortex to mix.
-
Transfer 200 µL of each reaction mixture to a 96-well clear microplate.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Construct a standard curve by plotting absorbance versus this compound concentration.
-
Determine the this compound concentration in the unknown samples from the standard curve.
Quantitative Data
The following table provides performance characteristics for amino acid quantification using the ninhydrin method. Note: This data is for general amino acid quantification and may not be specific to this compound. Validation by the end-user is recommended.
| Parameter | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| General Amino Acids | Ninhydrin Assay | Method dependent | Not specified | Not specified | [4] |
Troubleshooting
| Issue | Possible Cause | Solution |
| OPA Assay: Low or no fluorescence signal | Reagent degradation | Prepare fresh OPA reagent daily and protect from light. |
| Incorrect pH | Ensure the borate buffer is at the correct pH (10.4). | |
| Blocked primary amine in the sample | The OPA assay only detects primary amines. Consider an alternative assay if the amine is blocked. | |
| Ninhydrin Assay: Weak color development | Insufficient heating | Ensure the reaction is heated at 100°C for the full duration. |
| Reagent instability | Prepare the ninhydrin reagent fresh before each use. | |
| High background in both assays | Contaminated reagents or water | Use high-purity reagents and deionized water. |
| Presence of interfering substances (e.g., ammonia, primary amines in buffers like Tris) | Use buffers that do not contain primary amines. Run appropriate blanks to correct for background. |
Conclusion
The OPA and Ninhydrin assays are reliable and accessible spectrophotometric methods for the quantification of this compound. The OPA assay offers higher sensitivity with fluorometric detection, while the Ninhydrin assay is a robust and widely used colorimetric method. The choice of assay will depend on the required sensitivity, available equipment, and the nature of the sample matrix. For accurate and reliable results, it is essential to carefully prepare reagents, construct a standard curve for each experiment, and validate the method for the specific application.
References
- 1. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophoretic Determination of this compound in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing L-Carnosine to Mitigate Oxidative Stress in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. L-Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has demonstrated significant antioxidant properties, making it a compelling agent for investigation in the mitigation of oxidative stress-induced cellular damage.[1] Its mechanisms of action include direct ROS scavenging, metal ion chelation, and modulation of antioxidant defense systems.[1][2]
These application notes provide a comprehensive guide for researchers to effectively design and execute in vitro experiments to evaluate the efficacy of this compound in reducing oxidative stress. Detailed protocols for key assays and data presentation guidelines are included to facilitate reproducible and comparable results.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reducing Reactive Oxygen Species (ROS)
| Cell Line | Inducer of Oxidative Stress | This compound Concentration | % Reduction in ROS | Reference |
| HCT-116 (Human Colon Cancer) | Endogenous | 50-100 mM | ~40-50% | [3][4] |
| Primary Mouse Neurons | B27 Supplement Withdrawal | Not Specified | Significant reduction | [5] |
| RAW 264.7 (Murine Macrophages) | Phorbol 12-myristate 13-acetate (PMA) | 10 mM | 30% | [6] |
| RAW 264.7 (Murine Macrophages) | Phorbol 12-myristate 13-acetate (PMA) | 20 mM | 62% | [6] |
| BV-2 (Microglial Cells) | Oligomeric Aβ1-42 | Not Specified | Significant decrease in NO and O₂⁻ | [7] |
Table 2: In Vitro Radical Scavenging and Enzyme Inhibitory Activity of this compound
| Assay | This compound Concentration (µg/mL) | % Inhibition / Activity | Reference |
| ABTS Radical Scavenging | 20 | 34.40% | [8] |
| ABTS Radical Scavenging | 40 | 36.65% | [8] |
| ABTS Radical Scavenging | 60 | 38.04% | [8] |
| ABTS Radical Scavenging | 80 | 40.51% | [8] |
| ABTS Radical Scavenging | 100 | 43.30% | [8] |
| α-Glucosidase Inhibition | 20 | 28.61% | [9] |
| α-Glucosidase Inhibition | 40 | 36.01% | [9] |
| α-Glucosidase Inhibition | 60 | 45.33% | [9] |
| α-Glucosidase Inhibition | 80 | 53.05% | [9] |
| α-Glucosidase Inhibition | 100 | 62.70% | [9] |
| α-Amylase Inhibition | 20 | 18.18% | [8] |
| α-Amylase Inhibition | 40 | 31.81% | [8] |
| α-Amylase Inhibition | 60 | 45.45% | [8] |
| α-Amylase Inhibition | 80 | 59.09% | [8] |
| α-Amylase Inhibition | 100 | 72.12% | [8] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action via the Nrf2 Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.
General Experimental Workflow for Assessing this compound's Antioxidant Activity
The following diagram outlines a typical workflow for investigating the effects of this compound on oxidative stress in a cell-based in vitro model.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescein-diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
Inducer of oxidative stress (e.g., H₂O₂, PMA)
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5x10³ cells/well and allow them to adhere overnight.[3]
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound.
-
Incubate for the desired pre-treatment time (e.g., 24 hours).[3]
-
-
Induction of Oxidative Stress:
-
If applicable, add the oxidative stress inducer to the wells and incubate for the appropriate time.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Express the results as a percentage of the control (cells treated with the oxidative stress inducer but without this compound).
-
Superoxide (B77818) Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide anions generated by xanthine (B1682287) oxidase.
Materials:
-
Cell or tissue lysates
-
SOD Assay Kit (containing WST-1 solution, enzyme solution, and buffer)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Protein concentration should be determined using a BCA or Bradford assay.
-
Reagent Preparation: Prepare the WST working solution and enzyme working solution according to the manufacturer's instructions.
-
Assay:
-
Add 20 µL of sample (or SOD standard) to each well.
-
Add 200 µL of WST working solution to all wells.
-
Add 20 µL of dilution buffer to blank wells.
-
Initiate the reaction by adding 20 µL of the enzyme working solution to all wells except the blanks.
-
Mix gently and incubate at 37°C for 20 minutes.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the SOD activity (as % inhibition) using the formula provided in the kit manual. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Cell or tissue lysates
-
Catalase Assay Kit (or prepare reagents: potassium phosphate (B84403) buffer, H₂O₂)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in potassium phosphate buffer.
-
Reaction Mixture: In a cuvette or 96-well plate, add the sample to the potassium phosphate buffer.
-
Initiate Reaction: Add a known concentration of H₂O₂ to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time. The decomposition of H₂O₂ results in a decrease in absorbance.
-
Data Analysis: Calculate the catalase activity based on the rate of H₂O₂ decomposition. One unit of catalase is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[12][13]
Materials:
-
ARE luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the ARE luciferase reporter vector and the control vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: After the desired treatment period (e.g., 16-24 hours), lyse the cells.[12]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Express the results as fold induction over the untreated control.
Conclusion
This compound presents a promising avenue for therapeutic intervention in conditions associated with oxidative stress. The protocols and data presented in these application notes offer a robust framework for researchers to explore the antioxidant potential of this compound in various in vitro models. By employing standardized methodologies and clear data presentation, the scientific community can build a more comprehensive understanding of this compound's mechanisms and its potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Proliferative Effect of this compound Correlates with a Decreased Expression of Hypoxia Inducible Factor 1 alpha in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carnosine Prevents Aβ-Induced Oxidative Stress and Inflammation in Microglial Cells: A Key Role of TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. jcdr.net [jcdr.net]
- 10. This compound Protects Against Deoxynivalenol-Induced Oxidative Stress in Intestinal Stem Cells by Regulating the Keap1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Application of L-Carnosine in Primary Neuronal Cultures: A Guide for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing L-Carnosine in primary neuronal cultures. This compound, an endogenous dipeptide (β-alanyl-L-histidine), has demonstrated significant neuroprotective properties, making it a compelling molecule for research in neurodegenerative diseases and ischemic brain injury.[1][2] Its multifaceted mechanism of action includes antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4][5]
Neuroprotective Effects of this compound
This compound has been shown to protect neurons from various insults, primarily through its robust antioxidant capabilities.[6][7] It effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress induced by toxins or pathological conditions.[3][6][8] Furthermore, this compound can modulate signaling pathways involved in cell survival and death, thereby inhibiting apoptosis.[1][9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various studies on primary neuronal and glial cultures.
| Parameter | Model System | Treatment | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Rat Cerebellar Cells | Oxidative stress (AAPH, Rotenone) | 2 mM | Increased cell viability (MTT assay) | [6] |
| Mixed Neuronal Cultures | Aβ1–42 oligomers | 10 mM | Significantly decreased Aβ-induced cell death | [4] | |
| Oxidative Stress | Rat Cerebellar Neurons | Rotenone (induces ROS) | 2 mM | Reduced the increase in ROS by half | [6] |
| Mixed Glia Cultures | Aβ1–42 oligomers | Not specified | Completely inhibited the increase in intracellular ROS and NO levels | [3][8] | |
| Rat Cerebellar Cells | Oxidative stress (AAPH, Rotenone) | 2 mM | Prevented the decrease in endogenous antioxidant potential | [6] | |
| Apoptosis | Rat Model of Cerebral Ischemia | Permanent middle cerebral artery occlusion | Not specified in vitro | Decreased cleaved caspase-3 protein expression | [1] |
| Rat Model of Cerebral Ischemia | Permanent middle cerebral artery occlusion | Not specified in vitro | Increased expression of anti-apoptotic protein Bcl-2 | [1] | |
| Cellular Uptake | Primary Rat Cortical Neurons | Incubation with this compound | 2 mM | 14.5-fold increase in intracellular carnosine content after 10 minutes | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by influencing several key intracellular signaling pathways.
Caption: this compound signaling pathways in neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Primary Neuronal Culture Preparation
This protocol is adapted from standard procedures for isolating and culturing cortical or hippocampal neurons.[11][12][13]
Caption: Workflow for primary neuronal culture preparation.
Materials:
-
E17-18 pregnant Sprague-Dawley rat
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain, DNAse)
-
Trituration solution (e.g., Neurobasal medium)
-
Culture medium (Neurobasal medium, B27 supplement, GlutaMAX, Penicillin-Streptomycin)
-
Poly-D-lysine and Laminin coated culture plates/coverslips
-
Sterile dissection tools
Protocol:
-
Dissection: Euthanize the pregnant rat according to approved animal protocols. Dissect the cortices or hippocampi from the embryonic brains in ice-cold dissection medium.
-
Digestion: Transfer the tissue to a tube containing the enzyme solution and incubate at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.
-
Trituration: Gently wash the digested tissue and mechanically triturate using fire-polished Pasteur pipettes of decreasing bore size to obtain a single-cell suspension.
-
Cell Counting: Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plating: Plate the cells at the desired density onto Poly-D-lysine/Laminin coated culture vessels in plating medium.
-
Culture: After a few hours to allow for cell attachment, replace the plating medium with culture medium. Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound and neurotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Treatment: Treat the neuronal cultures with the desired concentrations of this compound for a specified pre-incubation period. Then, introduce the neurotoxic agent (e.g., AAPH, rotenone, Aβ oligomers) and incubate for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Oxidative Stress Measurement (Dichlorofluorescein Assay)
This assay measures intracellular reactive oxygen species (ROS) levels.
Materials:
-
Primary neuronal cultures
-
This compound and pro-oxidant agent
-
2',7'-Dichlorofluorescin diacetate (DCF-DA) probe
-
Fluorescence microscope or plate reader
Protocol:
-
Treatment: Pre-treat the cells with this compound, followed by the addition of a pro-oxidant stimulus.
-
Probe Loading: Load the cells with DCF-DA by incubating them in a medium containing the probe. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent dichlorofluorescin (DCFH).
-
Oxidation and Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This method detects the active form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells in lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Visualization: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the cleaved caspase-3 band indicates the level of apoptosis.
Conclusion
This compound presents a promising therapeutic agent for neuroprotection. Its ability to mitigate oxidative stress and inhibit apoptosis in primary neuronal cultures is well-documented. The protocols and data presented here provide a framework for researchers to investigate further the potential of this compound in the context of various neurological disorders.
References
- 1. This compound inhibits neuronal cell apoptosis through signal transducer and activator of transcription 3 signaling pathway after acute focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Characterizing Oxidative Stress induced by Aβ Oligomers and the Protective Role of Carnosine in Primary Mixed Glia Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effect of Carnosine on Primary Culture of Rat Cerebellar Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnosine protects neurons against oxidative stress and modulates the time profile of MAPK cascade signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carusogiuseppe.net [carusogiuseppe.net]
- 9. Carnosine attenuates early brain injury through its antioxidative and anti-apoptotic effects in a rat experimental subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carnosine Attenuates Brain Oxidative Stress and Apoptosis After Intracerebral Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. neuvitro.com [neuvitro.com]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols for the Laboratory Synthesis of L-Carnosine
Introduction
L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological functions, including antioxidant, anti-glycation, and pH-buffering capacities.[1][2] Its potential therapeutic applications in managing age-related diseases, neurodegenerative disorders, and diabetes have spurred interest in efficient and scalable synthesis methods.[3][4] This document provides detailed application notes and protocols for the laboratory synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies covered include classical chemical synthesis, enzymatic biotransformation, and microbial fermentation.
Chemical Synthesis of this compound
Chemical synthesis offers a well-established route to this compound, typically involving the protection of functional groups, coupling of the amino acid constituents, and subsequent deprotection. The key challenge lies in the selective formation of the peptide bond between the carboxyl group of β-alanine and the α-amino group of L-histidine, which necessitates the use of protecting groups.[5][6]
Synthesis via Phthaloyl Protection of β-Alanine
This method involves the protection of the amino group of β-alanine with a phthaloyl group, followed by activation of the carboxyl group, coupling with L-histidine, and final deprotection.[2][7]
Experimental Protocol:
-
Protection of β-Alanine:
-
In a round-bottom flask, suspend β-alanine and phthalic anhydride (B1165640) in glacial acetic acid.
-
Reflux the mixture for 3 hours at approximately 118°C.[8]
-
Remove the acetic acid under vacuum.
-
Add water to the residue and reflux for 1 hour to hydrolyze any remaining anhydride.[8]
-
After cooling, the product, phthalyl-β-alanine, will precipitate. Filter the solid and dry under vacuum.[8]
-
-
Activation and Coupling:
-
Convert the phthalyl-β-alanine to its acyl chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride in a non-polar solvent.[2][7]
-
In a separate vessel, protect the L-histidine by reacting it with a silylating agent such as hexamethyldisilazane (B44280) or trimethylchlorosilane.[7]
-
Add the phthalyl-β-alanyl chloride solution to the protected L-histidine and allow the condensation reaction to proceed.[7]
-
-
Deprotection and Purification:
-
Remove the protecting groups. The phthaloyl group is typically removed by hydrazinolysis (reacting with hydrazine (B178648) hydrate).[7]
-
The crude this compound is then purified, commonly by recrystallization from an aqueous ethanol (B145695) solution.[9][10]
-
Synthesis via BOC Protection of β-Alanine Methyl Ester
This approach utilizes the tert-butyloxycarbonyl (Boc) group to protect the amino group of β-alanine methyl ester. This method avoids the need to protect L-histidine, as the aminolysis of the methyl ester is selective for the primary amine of histidine.[6]
Experimental Protocol:
-
Protection of β-Alanine Methyl Ester:
-
Dissolve β-alanine methyl ester in a suitable solvent like tetrahydrofuran.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) dropwise at room temperature and stir until the reaction is complete.[6]
-
Isolate the BOC-protected β-alanine methyl ester.
-
-
Condensation with L-Histidine:
-
In a reactor, combine the BOC-protected β-alanine methyl ester and L-histidine in methanol.[6]
-
Add a catalytic amount of sodium methoxide (B1231860) and heat the reaction to approximately 50°C for 4 hours.[6]
-
Cool the reaction mixture to room temperature to allow the product, BOC-protected this compound, to precipitate as a white solid.[6]
-
Filter the solid and wash with methanol.[6]
-
-
Deprotection and Purification:
-
Suspend the BOC-protected this compound in an aqueous solution of a strong acid, such as 4M hydrochloric acid, and stir at room temperature for about 6 hours to remove the BOC group.[6]
-
Adjust the pH to approximately 6 with sodium hydroxide (B78521) to precipitate the this compound.[6]
-
Filter the pure this compound product and dry.[6]
-
Quantitative Data for Chemical Synthesis Methods
| Method | Protection Group | Key Reagents | Condensation Yield | Deprotection Yield | Overall Yield | Purity | Reference(s) |
| Phthaloyl Protection | Phthaloyl | Phthalic anhydride, Thionyl chloride, Hydrazine hydrate | Not specified | 90-97% | <80% | <97% | [7][11] |
| BOC Protection | BOC | Boc anhydride, Sodium methoxide, HCl | 91.8% | 92.7% | ~85% | >98% | [6] |
| One-Step Synthesis | None | Tetrahydro-1,3-thiazin-2,4-dione | N/A | N/A | 50-65% | Not specified | [12] |
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Enzymatic Synthesis of this compound
Enzymatic synthesis provides a green alternative to chemical methods, offering high specificity, mild reaction conditions, and reduced environmental impact.[13] Whole-cell biocatalysts and isolated enzymes have been successfully employed for this compound production.[14]
Synthesis using Whole-Cell Biocatalysts (E. coli)
This protocol utilizes recombinant E. coli cells overexpressing a β-peptidase or aminopeptidase, which catalyze the formation of this compound from β-alanine amide and L-histidine.[14]
Experimental Protocol:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain in a suitable fermentation medium (e.g., LB medium with appropriate antibiotics) to a high cell density.[10][15]
-
Induce the expression of the desired enzyme (e.g., DmpA) with an inducer like IPTG.[14]
-
Harvest the cells by centrifugation and wash with a suitable buffer. The resulting cell paste can be used directly.[14]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Na₂CO₃ buffer, pH 10).[14]
-
Add the substrates: L-histidine (e.g., 400 mM) and β-alanine amide (e.g., 5 mM). A high ratio of L-histidine to β-alanine amide is crucial for high yields.[14]
-
Add the prepared whole-cell biocatalyst to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.[14]
-
Monitor the formation of this compound over time using HPLC.
-
-
Downstream Processing:
-
Separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing this compound can be further purified. A common method involves nanofiltration to remove unreacted substrates, followed by ethanol precipitation to isolate the pure this compound.[16]
-
Quantitative Data for Enzymatic Synthesis Methods
| Biocatalyst | Substrates | pH | Temp (°C) | Reaction Time | Yield/Titer | Purity | Reference(s) |
| E. coli (whole-cell, DmpA) | β-alanine amide, L-histidine | 10 | 30 | ~2 h | up to 71% | Not specified | [14] |
| E. coli (whole-cell, DmpA) - Fed-batch | β-alanine amide, L-histidine | 10 | 30 | ~4.5 h | 3.7 g/L | Not specified | [13][14] |
| S. marcescens dipeptidase (SmPepD) | β-alanine, L-histidine | 8.0 | 40 | 4 days (continuous) | 60.2% (total) | 99% | [16] |
Enzymatic Synthesis Workflow
Caption: Workflow for this compound synthesis using a whole-cell biocatalyst.
Microbial Fermentation of this compound
Metabolic engineering of industrial microorganisms like Corynebacterium glutamicum allows for the direct production of this compound from simple carbon sources like glucose. This is achieved by engineering the cellular metabolism to enhance the production of the precursors, β-alanine and L-histidine, and introducing a carnosine synthetase enzyme.[17][18]
Experimental Protocol (Representative for Fed-Batch Fermentation):
-
Strain and Pre-culture Preparation:
-
Use a metabolically engineered Corynebacterium glutamicum strain designed for this compound production.
-
Prepare a pre-culture by inoculating a single colony into a suitable medium (e.g., BHI medium) and incubating for 24 hours at 30°C with shaking.[3]
-
-
Batch Fermentation:
-
Inoculate the main fermenter containing a defined minimal medium (e.g., modified CGXII medium with glucose as the carbon source) with the pre-culture.[3][6]
-
Maintain the fermentation conditions at a controlled pH (e.g., 7.0-7.2, controlled with ammonium (B1175870) hydroxide), temperature (e.g., 30-32°C), and dissolved oxygen level (e.g., 20-30% saturation).[17]
-
-
Fed-Batch Phase:
-
After the initial glucose in the batch medium is depleted, start the fed-batch phase by continuously or intermittently feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter.[17][19]
-
A second feed containing other essential nutrients may also be required.[6]
-
Continue the fermentation until maximum this compound concentration is achieved.
-
-
Downstream Processing:
-
Separate the biomass from the fermentation broth by centrifugation or microfiltration.
-
Isolate this compound from the supernatant using techniques such as ion-exchange chromatography, followed by crystallization.
-
Quantitative Data for Microbial Fermentation
| Microorganism | Fermentation Mode | Key Genetic Modifications | Carbon Source | Final Titer | Reference(s) |
| Corynebacterium glutamicum | Fed-batch | Enhanced PPP and histidine pathways, PanD overexpression | Glucose | 323.26 mg/L | [17][18] |
Metabolic Engineering Strategy for this compound Production
Caption: Metabolic engineering of C. glutamicum for this compound production.
This compound's Mechanism of Action: Antioxidant and Anti-glycation Pathways
This compound's protective effects are primarily attributed to its ability to counteract oxidative stress and glycation.[1][3] It directly scavenges reactive oxygen species (ROS) and chelates pro-oxidant metal ions.[2] Furthermore, it can activate the NRF2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.[2] In its anti-glycation role, this compound competes with proteins to react with reducing sugars, thereby preventing the formation of harmful Advanced Glycation End-products (AGEs).[3]
Signaling Pathways of this compound
Caption: Antioxidant and anti-glycation mechanisms of this compound.
References
- 1. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Development of a defined medium for Corynebacterium glutamicum using urea as nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Production of Food and Feed Additives From Non-food-competing Feedstocks: Valorizing N-acetylmuramic Acid for Amino Acid and Carotenoid Fermentation With Corynebacterium glutamicum [frontiersin.org]
- 6. High‐level recombinant protein production with Corynebacterium glutamicum using acetate as carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101284862B - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. CN103408497A - this compound preparation method - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN103193712A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. CN112480206A - Efficient synthesis method of this compound - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. CN101117334A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 17. Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Preparation of L-Carnosine Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a growing body of research highlighting its diverse physiological roles, including antioxidant, anti-glycation, and pH-buffering capacities.[1][2] These properties make it a molecule of significant interest in various experimental models, from cell culture to in vivo studies. Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of this compound solutions for research purposes.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C9H14N4O3 | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility in Water | Highly soluble; 1 g in 3.1 mL at 25 °C | [4] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [5] |
| Storage (Solid) | -20°C | [3] |
| Storage (Aqueous Solution) | Recommended for use within one day | [5] |
This compound Solution Stability
The stability of this compound in aqueous solutions is influenced by several factors, primarily pH and temperature. The main degradation pathway is hydrolysis, which breaks down this compound into its constituent amino acids, β-alanine and L-histidine.[1]
Experimental Protocols
Protocol 1: Preparation of a General-Purpose this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile water
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Calculate the required mass of this compound:
-
For 10 mL of a 100 mM solution, weigh out 226.23 mg of this compound powder.
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add a small volume of sterile water (e.g., 1-2 mL) to initially dissolve the powder. Gentle vortexing can aid dissolution.
-
Bring the final volume to 10 mL with sterile PBS (pH 7.2-7.4).
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube.
-
-
Storage:
-
Aliquots of the sterile stock solution can be stored at -20°C for short-term use or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions whenever possible.[5]
-
Protocol 2: Preparation of this compound Supplemented Cell Culture Medium
This protocol details the supplementation of cell culture medium with this compound. A common final concentration for this compound in cell culture is between 20 mM and 50 mM.
Materials:
-
Sterile 100 mM this compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
-
Sterile conical tubes
Procedure:
-
Determine the required volume of stock solution:
-
To prepare 50 mL of cell culture medium with a final this compound concentration of 20 mM, you will need 10 mL of the 100 mM stock solution.
-
-
Supplementation:
-
In a sterile conical tube, add 40 mL of the complete cell culture medium.
-
Aseptically add 10 mL of the sterile 100 mM this compound stock solution.
-
Gently mix the solution by pipetting up and down.
-
-
Use:
-
The this compound supplemented medium is now ready for use in cell culture experiments.
-
Protocol 3: Preparation of this compound Solution for In Vivo Administration
This protocol provides guidance for preparing this compound solutions for oral gavage or intravenous injection in animal models. Saline is a commonly used vehicle for intravenous administration. For oral administration, this compound can be dissolved in drinking water.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
Sterile vials
Procedure for Intravenous (IV) Injection:
-
Dissolution:
-
Prepare the desired concentration of this compound in sterile saline. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of sterile saline.
-
-
Sterilization:
-
Draw the solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Administration:
-
The sterile solution is now ready for intravenous injection according to the experimental protocol.
-
Procedure for Oral Administration in Drinking Water:
-
Dissolution:
-
Calculate the amount of this compound needed based on the desired daily dose and the average water consumption of the animals.
-
Dissolve the calculated amount of this compound directly into the drinking water. Ensure the powder is fully dissolved.
-
-
Administration:
-
Provide the this compound-containing water to the animals as their sole source of drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability and palatability.
-
This compound and its Impact on Cellular Signaling
This compound has been shown to modulate various cellular signaling pathways, primarily due to its antioxidant properties. One of the key pathways influenced by this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, this compound has been demonstrated to suppress the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK, which are involved in cellular stress responses, inflammation, and apoptosis.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a general workflow for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based this compound studies.
References
- 1. This compound(305-84-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. [Stability of injectable carnosine solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Novel Synthetic Derivatives of Carnosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Carnosine Delivery Systems with Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnosine, an endogenous dipeptide composed of β-alanine and L-histidine, offers a multitude of therapeutic benefits, including potent antioxidant, anti-inflammatory, and anti-glycation properties.[1][2][3] Its application in pharmaceuticals and nutraceuticals is, however, significantly hampered by its low oral bioavailability. This is primarily due to rapid enzymatic hydrolysis in the bloodstream and tissues by carnosinases (CNDP1 and CNDP2), which break it down into its constituent amino acids.[1][2][4] To overcome this limitation, various advanced drug delivery systems have been developed to protect this compound from degradation, enhance its absorption, and improve its therapeutic efficacy.
These application notes provide a comprehensive overview of different this compound delivery strategies, including vesicular systems, nanoparticle-based carriers, and prodrug approaches. Detailed protocols for the preparation and evaluation of these systems are provided to guide researchers in their drug development efforts.
Challenges in this compound Delivery
The primary obstacle to the systemic delivery of this compound is its susceptibility to enzymatic degradation. This challenge is depicted in the signaling pathway diagram below, which illustrates the hydrolysis of this compound by carnosinases and how a protective delivery system can mitigate this issue.
Caption: Enzymatic degradation of this compound and the protective role of delivery systems.
Quantitative Data on this compound Delivery Systems
The following tables summarize the physicochemical properties and bioavailability enhancements of various this compound delivery systems as reported in the literature.
Table 1: Vesicular Delivery Systems for this compound
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | DPPC:Cholesterol (7:3) | 133 | - | 41.7 | [5][6] |
| Conventional Liposomes | Phospholipids | 300 - 500 | -40 to -50 | 62.67 | [7] |
| Ultradeformable Liposomes (Transferosomes) | Phospholipids, Tween 80 | 300 - 500 | -40 to -50 | 66.33 | [7] |
| Ceramidosomes | Phospholipids, Ceramides | 300 - 500 | -40 to -50 | 28.33 | [7] |
| Hya-Ascorposomes (CAR-HA-ASP) | Phospholipids, Hyaluronic Acid | 192.6 ± 0.56 | -16 ± 1.34 | 85.23 ± 1.89 | [8] |
DPPC: Dipalmitoylphosphatidylcholine; Cholesterol: Chol
Table 2: Nanoparticle-Based Delivery Systems for this compound
| Delivery System | Composition | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan (B1678972) Nanoparticles (CSNPs) | Chitosan, TPP | 244.5 ± 4.2 | 32 ± 2.32 | 83.63 ± 0.23 | [9] |
| This compound Analog NPs (CaNPs) | Fmoc-β-Ala-L-His-(Trt)-o-methyl formate, Fmoc-Arg-(Pbf)-OH, Zinc | ~200 | - | - | [10] |
TPP: Tripolyphosphate
Table 3: Prodrug Approach for Improved Bioavailability
| Prodrug | Bioavailability Improvement | Animal Model | Reference |
| Octyl ester of D-Carnosine | 2.6-fold increase in oral bioavailability compared to D-Carnosine | Rats | [11][12] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound delivery systems.
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Layer Hydration and Extrusion
Objective: To encapsulate this compound within liposomal vesicles.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (Chol)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and Cholesterol (e.g., in a 7:3 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[5]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).
-
Add the this compound solution to the round-bottom flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction and Unilamellar Vesicle Formation:
-
Subject the MLV suspension to probe sonication for 5-10 minutes on ice to reduce the size of the vesicles.
-
Load the sonicated liposome (B1194612) suspension into an extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.[4]
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Preparation of this compound Loaded Chitosan Nanoparticles by Ionic Gelation
Objective: To formulate this compound into chitosan nanoparticles.
Materials:
-
Low molecular weight Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Addition of this compound:
-
Prepare an this compound solution (e.g., 1 mg/mL) in deionized water.
-
Add the this compound solution to the chitosan solution and stir to mix.[9]
-
-
Nanoparticle Formation:
-
Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the chitosan-carnosine mixture under constant magnetic stirring (e.g., 800 rpm) at room temperature.[9]
-
Continue stirring for a defined period (e.g., 1-8 hours) to allow for the formation of nanoparticles via ionic crosslinking between the positively charged chitosan and the negatively charged TPP.[9]
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant containing unencapsulated this compound and unreacted reagents.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
Objective: To evaluate the release profile of this compound from the delivery system over time.
Materials:
-
This compound loaded delivery system (liposomes or nanoparticles)
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
Analytical instrument for this compound quantification (e.g., HPLC)
Procedure:
-
Preparation:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known amount of the this compound loaded formulation into one end of the dialysis bag and securely seal both ends.
-
Place the sealed bag into a vessel containing a defined volume of the release medium (e.g., 50 mL).
-
-
Incubation:
-
Incubate the setup at 37°C with continuous gentle stirring.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Calculate the cumulative percentage of this compound released at each time point.
-
Experimental Workflow and Logic
The development and evaluation of a novel this compound delivery system typically follow a structured workflow, from initial formulation to preclinical testing.
References
- 1. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CARNOSINE-CONTAINING LIPOSOMES: PREPARATION AND PROPERTIES | Antonova | Fine Chemical Technologies [finechem-mirea.ru]
- 6. CARNOSINE-CONTAINING LIPOSOMES: PREPARATION AND PROPERTIES | Antonova | Fine Chemical Technologies [finechem-mirea.ru]
- 7. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 8. This compound-loaded hya-ascorposomes Attenuate UVB-induced skin Photoaging: Formulation, in vitro andin vivoevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Unravelling the potential of this compound analog-based nano-assemblies as pH-responsive therapeutics in treating glioma: an in vitro perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, ADME properties, and pharmacological activities of β-alanyl-D-histidine (D-carnosine) prodrugs with improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of L-Carnosine Distribution in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological roles, including antioxidant, anti-inflammatory, and neuroprotective functions. Its high concentrations in excitable tissues such as skeletal muscle and the brain make it a molecule of significant interest in various pathological conditions.[1] Visualizing and quantifying the in vivo distribution of this compound is crucial for understanding its pharmacokinetics, target engagement, and therapeutic potential.
These application notes provide an overview and detailed protocols for non-invasive in vivo imaging of this compound distribution in rodents using radiolabeling techniques, primarily focusing on Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). While direct PET imaging of this compound is still an emerging area, this document outlines established methods for similar molecules and provides a framework for future studies.
I. Imaging Modalities and Radiotracer Strategies
The primary methods for in vivo imaging of this compound distribution involve the use of radiolabeled tracers. The choice of radionuclide depends on the imaging modality (SPECT or PET) and the required imaging timeframe.
-
SPECT Imaging: This modality utilizes gamma-emitting radionuclides. A notable approach has been the synthesis of platinum complexes with radioiodinated carnosine (e.g., using Iodine-125 or Iodine-131), which has been successfully used in biodistribution studies in rats.[2]
-
PET Imaging: PET offers higher sensitivity and spatial resolution compared to SPECT. While direct labeling of this compound with common PET isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) is not yet widely reported, a viable strategy is to radiolabel its constituent amino acids, β-alanine or L-histidine. Imaging these precursors can provide insights into the sites of this compound synthesis and uptake.
II. Quantitative Data Presentation
The following tables summarize biodistribution data from a study involving a radioiodinated this compound-platinum complex in Wistar rats. This data provides a baseline understanding of this compound distribution following intravenous administration. Data is presented as percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of Pt(II)(IT-[¹²⁵I]Carnosine) Complex in Wistar Rats
| Organ | 1 hour post-injection (%ID/g) | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Blood | 2.5 ± 0.3 | 1.1 ± 0.2 | 0.2 ± 0.1 |
| Heart | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.2 ± 0.0 |
| Liver | 4.2 ± 0.5 | 2.5 ± 0.3 | 0.5 ± 0.1 |
| Spleen | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Kidneys | 10.5 ± 1.2 | 6.8 ± 0.8 | 1.2 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Brain | 0.1 ± 0.0 | 0.05 ± 0.01 | 0.01 ± 0.00 |
Data is adapted from a study by Fichna et al. and represents the biodistribution of a specific this compound complex, which may not entirely reflect the distribution of free this compound.
III. Experimental Protocols
Protocol 1: Synthesis of Radioiodinated this compound Complex for SPECT Imaging
This protocol is based on the synthesis of a Pt(II)(IT-[¹²⁵I]Carnosine) complex.[2]
Materials:
-
This compound
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite
-
2-iminothiolane (B1205332) (2-IT)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Phosphate buffered saline (PBS)
-
Sephadex G-25 column
-
HPLC system
Procedure:
-
Radioiodination of this compound:
-
Dissolve this compound in PBS.
-
Add Na¹²⁵I to the solution.
-
Initiate the radioiodination reaction by adding Chloramine-T.
-
After a short incubation, quench the reaction with sodium metabisulfite.
-
Purify the ¹²⁵I-L-Carnosine using a Sephadex G-25 column.
-
-
Conjugation with 2-iminothiolane (2-IT):
-
React the purified ¹²⁵I-L-Carnosine with 2-IT to introduce a reactive sulfhydryl group.
-
Purify the resulting IT-[¹²⁵I]Carnosine conjugate.
-
-
Complexation with Platinum:
-
React the purified IT-[¹²⁵I]Carnosine with K₂PtCl₄.
-
The reaction should proceed for approximately 2 hours.
-
Verify the formation and purity of the Pt(II)(IT-[¹²⁵I]Carnosine) complex using HPLC (yields are typically >95%).[2]
-
Protocol 2: In Vivo SPECT/CT Imaging of Radiolabeled this compound Complex in Rodents
Materials:
-
Rodent model (e.g., Wistar rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Radiolabeled this compound complex (from Protocol 1)
-
SPECT/CT scanner
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the animal on the scanner bed and maintain body temperature.
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled this compound complex (e.g., 5-10 MBq) via intravenous injection (tail vein).
-
-
SPECT/CT Imaging:
-
Perform a whole-body CT scan for anatomical reference and attenuation correction.
-
Acquire dynamic or static SPECT images at desired time points (e.g., 1, 4, and 24 hours post-injection).
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Co-register the images.
-
Draw regions of interest (ROIs) on various organs guided by the CT images to quantify radiotracer uptake.
-
Express the uptake as %ID/g.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol provides a detailed procedure for the quantitative analysis of radiotracer distribution in various tissues after the final imaging time point.[3][4]
Materials:
-
Calibrated gamma counter
-
Dissection tools
-
Scales for weighing tissues
-
Vials for sample collection
Procedure:
-
Animal Euthanasia and Tissue Collection:
-
At the designated time point post-injection, euthanize the animal via an approved method.
-
Collect blood via cardiac puncture.
-
Dissect and collect organs of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, brain, etc.).
-
-
Sample Preparation and Measurement:
-
Weigh each collected tissue sample.
-
Place each sample in a separate vial.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Also measure the radioactivity of the injected dose standard.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
IV. Visualizations
Signaling and Transport Pathway of this compound
This compound is synthesized from its constituent amino acids, β-alanine and L-histidine. Its transport into cells is mediated by peptide transporters such as PEPT2.[5][6][7]
Caption: this compound synthesis, transport, and function.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates the general workflow for in vivo imaging of a radiolabeled compound in rodents.
Caption: Workflow for rodent in vivo imaging.
V. Conclusion
The protocols and data presented provide a comprehensive guide for researchers interested in the in vivo imaging of this compound distribution in rodents. While direct PET imaging of this compound is an area for future development, the use of SPECT with radioiodinated complexes offers a current, viable method. Furthermore, the outlined experimental workflows are adaptable for novel radiotracers, including those targeting this compound's precursors. This will enable a deeper understanding of this compound's role in health and disease, and facilitate the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiochemical synthesis and preliminary in vivo evaluation of new radioactive platinum complexes with carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An assessment of the transport mechanism and intraneuronal stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport Mechanisms of Carnosine in SKPT Cells: Contribution of Apical and Basolateral Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Studying L-Carnosine's Effect on Protein Glycation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leads to the formation of Advanced Glycation End products (AGEs).[1][2] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[1][3] L-Carnosine, a naturally occurring dipeptide, has demonstrated significant anti-glycating properties, making it a promising therapeutic agent.[1][4][5][6] These application notes provide detailed methodologies to investigate the inhibitory effects of this compound on protein glycation.
This compound is believed to exert its anti-glycation effects through several mechanisms, including the scavenging of reactive carbonyl species like methylglyoxal (B44143) (MG), chelation of metal ions, and direct interaction with glycated proteins.[7][8][9][10] The following protocols describe in vitro and cell-based assays to elucidate these mechanisms and quantify the anti-glycation efficacy of this compound.
Section 1: In Vitro Analysis of this compound's Anti-Glycation Activity
This section details protocols for assessing the direct inhibitory effect of this compound on the glycation of a model protein, Bovine Serum Albumin (BSA), induced by both a reducing sugar (glucose) and a highly reactive dicarbonyl compound (methylglyoxal).
Experimental Workflow for In Vitro Glycation Assays
The general workflow for in vitro glycation experiments involves incubating a target protein with a glycating agent in the presence or absence of this compound, followed by the analysis of glycation products.
Caption: Workflow for in vitro protein glycation inhibition assays.
Protocol: BSA-Glucose Glycation Assay
This assay evaluates the ability of this compound to inhibit the formation of AGEs in a classic model of protein glycation.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Spectrofluorometer
-
96-well black microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mg/mL BSA solution in 0.2 M PBS (pH 7.4).
-
Prepare an 800 mM D-Glucose solution in 0.2 M PBS (pH 7.4).
-
Prepare a stock solution of this compound in 0.2 M PBS (pH 7.4) and create serial dilutions to obtain the desired final concentrations (e.g., 1, 5, 10, 20 mM).
-
Add 0.02% Sodium Azide to all solutions to prevent microbial growth.
-
-
Incubation:
-
In sterile microcentrifuge tubes, set up the following reaction mixtures:
-
Control: 250 µL BSA solution + 250 µL PBS
-
Glycation Control: 250 µL BSA solution + 250 µL Glucose solution
-
Test Samples: 250 µL BSA solution + 125 µL Glucose solution + 125 µL this compound solution (at various concentrations)
-
This compound Control: 250 µL BSA solution + 250 µL this compound solution (highest concentration)
-
-
Incubate all tubes in the dark at 37°C for 28 days.[11]
-
-
Measurement of AGE-Specific Fluorescence:
-
After incubation, transfer 200 µL of each reaction mixture into a 96-well black microplate.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of inhibition of AGE formation can be calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of this compound Control) / (Fluorescence of Glycation Control - Fluorescence of Control)] * 100
-
Protocol: BSA-Methylglyoxal (MGO) Glycation Assay
This assay assesses the ability of this compound to trap reactive dicarbonyl species, which are potent precursors of AGEs.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methylglyoxal (MGO)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Spectrofluorometer
-
96-well black microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in 0.1 M PBS (pH 7.4).
-
Prepare a 10 mM MGO solution in 0.1 M PBS (pH 7.4).
-
Prepare a stock solution of this compound in 0.1 M PBS (pH 7.4) and create serial dilutions.
-
-
Incubation:
-
Set up reaction mixtures similar to the BSA-Glucose assay, substituting MGO for glucose.
-
Incubate the tubes in the dark at 37°C for 24 hours. The incubation time is shorter due to the higher reactivity of MGO.
-
-
Measurement of AGE-Specific Fluorescence:
-
Follow the same procedure as described in the BSA-Glucose assay to measure AGE-specific fluorescence.
-
Data Presentation: In Vitro Glycation Inhibition
| This compound Concentration (mM) | % Inhibition of Glucose-Induced Glycation | % Inhibition of MGO-Induced Glycation |
| 1 | Insert Data | Insert Data |
| 5 | Insert Data | Insert Data |
| 10 | Insert Data | Insert Data |
| 20 | Insert Data | Insert Data |
Section 2: Advanced Analytical Techniques for Glycation Analysis
For a more in-depth analysis, advanced techniques can be employed to identify and quantify specific glycation adducts and assess protein structural changes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for identifying and quantifying specific AGEs, such as carboxymethyl-lysine (CML) and carboxyethyl-lysine (CEL).[12][13]
Protocol Outline:
-
Sample Preparation:
-
After incubation, precipitate the protein from the reaction mixture using trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unreacted sugars and this compound.
-
Perform enzymatic digestion of the protein (e.g., with trypsin) to generate peptides.[13] For quantification of total glycated amino acids, exhaustive acid or enzymatic hydrolysis is required.[12]
-
For improved sensitivity, the sample can be reduced with sodium borohydride (B1222165) to stabilize the glycation adducts.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Identify glycated peptides by the characteristic mass shift (e.g., +162 Da for a hexose (B10828440) addition).[13][14]
-
Quantify specific AGEs using stable isotope-labeled internal standards and Multiple Reaction Monitoring (MRM) mode.[12][15]
-
Boronate Affinity Chromatography
This technique separates glycated proteins from non-glycated proteins based on the interaction between the cis-diol groups of sugar moieties and a boronate resin.[14]
Protocol Outline:
-
Equilibrate a boronate affinity column with a binding buffer (alkaline pH).
-
Load the protein sample onto the column. Non-glycated proteins will flow through.
-
Wash the column to remove any non-specifically bound proteins.
-
Elute the bound glycated proteins using an elution buffer with a lower pH or containing a competing sugar like sorbitol.
-
Quantify the protein in the flow-through and eluted fractions to determine the percentage of glycated protein.
Section 3: Cell-Based Assays for Studying this compound's Protective Effects
Cell-based models are crucial for understanding the biological effects of this compound in a more physiological context.
Signaling Pathway: this compound's Protective Mechanisms
This compound can mitigate the detrimental effects of AGEs by interfering with the Receptor for Advanced Glycation End products (RAGE) signaling pathway and by activating the Nrf2 antioxidant response pathway.[[“]][[“]]
Caption: this compound's modulation of AGE-RAGE and Nrf2 pathways.
Protocol: Assessing Cytotoxicity in AGE-Treated Cells
This protocol evaluates the ability of this compound to protect cells from AGE-induced toxicity.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells, primary human dermal fibroblasts)
-
Cell culture medium and supplements
-
Pre-glycated BSA (prepared as in Section 1.2 or purchased commercially)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Add AGE-BSA to the wells at a concentration known to induce cytotoxicity.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, cells treated with AGE-BSA alone, and cells treated with non-glycated BSA.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Viability Assay:
-
Perform an MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation: Cytoprotective Effects of this compound
| Treatment Group | This compound (µM) | AGE-BSA (µg/mL) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| AGE-BSA | 0 | 200 | Insert Data |
| This compound + AGE-BSA | 50 | 200 | Insert Data |
| This compound + AGE-BSA | 100 | 200 | Insert Data |
| This compound + AGE-BSA | 200 | 200 | Insert Data |
Section 4: Animal Models for In Vivo Studies
To evaluate the systemic effects of this compound on glycation, animal models are indispensable.
Experimental Design for an Animal Study
A common model involves inducing a diabetic state in rodents, which accelerates AGE formation.
Model: Streptozotocin (STZ)-induced diabetic rats or mice. Groups:
-
Non-diabetic Control
-
Diabetic Control (STZ-treated)
-
Diabetic + this compound (low dose)
-
Diabetic + this compound (high dose)
Treatment: this compound can be administered via oral gavage or intraperitoneal injection for a period of several weeks.[18][19]
Endpoints:
-
Biochemical analysis: Blood glucose, HbA1c, serum and tissue levels of AGEs (e.g., CML, pentosidine).[5][18]
-
Oxidative stress markers: Malondialdehyde (MDA), protein carbonyls, antioxidant enzyme activity (e.g., SOD, CAT).[18][19]
-
Histopathology: Examination of target organs (e.g., kidney, lens, aorta) for pathological changes associated with glycation.
Data Presentation: In Vivo Efficacy of this compound
| Parameter | Non-diabetic Control | Diabetic Control | Diabetic + this compound (low dose) | Diabetic + this compound (high dose) |
| Serum AGEs (ng/mL) | Insert Data | Insert Data | Insert Data | Insert Data |
| Renal CML (µg/mg protein) | Insert Data | Insert Data | Insert Data | Insert Data |
| Lens Opacity Score | Insert Data | Insert Data | Insert Data | Insert Data |
| HbA1c (%) | Insert Data | Insert Data | Insert Data | Insert Data |
The methodologies outlined in these application notes provide a comprehensive framework for researchers to investigate the anti-glycating properties of this compound. By employing a combination of in vitro, cell-based, and in vivo models, scientists can elucidate the mechanisms of action and evaluate the therapeutic potential of this compound in mitigating the detrimental effects of protein glycation. The use of advanced analytical techniques will further enhance the understanding of the specific interactions between this compound and glycation products, paving the way for its application in drug development and as a nutraceutical for age-related and diabetic complications.
References
- 1. nbinno.com [nbinno.com]
- 2. The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Combating Glycation and Oxidation - Knowledge [m.hnlybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Carnosine and advanced glycation end products: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carnosine reacts with a glycated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycation of antibodies: Modification, methods and potential effects on biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Glycation: Mechanisms, Impacts, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 15. Quantitative Analysis Of Glycation - Creative Proteomics [creative-proteomics.com]
- 16. consensus.app [consensus.app]
- 17. consensus.app [consensus.app]
- 18. phcogres.com [phcogres.com]
- 19. The effect of carnosine on methylglyoxal-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Carnosine Clinical Trials in Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing clinical trials to investigate the therapeutic potential of L-Carnosine in the context of type 2 diabetes. Detailed protocols for key experimental procedures are included to ensure data accuracy and reproducibility.
Introduction
This compound, a naturally occurring dipeptide, has garnered significant interest for its potential therapeutic effects in diabetes and its complications.[1][2] Composed of β-alanine and L-histidine, this compound is found in high concentrations in muscle and brain tissues. Its proposed mechanisms of action in diabetes center on its potent anti-glycating, antioxidant, and anti-inflammatory properties.[1][3][4]
Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids are exposed to sugars, and they play a crucial role in the progression of diabetic complications.[1][3][5] this compound has been shown to inhibit the formation of AGEs and may even reverse previously formed AGEs.[3][5][6] Furthermore, chronic low-grade inflammation is a key feature of type 2 diabetes, and this compound has demonstrated the ability to modulate inflammatory responses.[7]
This document outlines the experimental design for clinical trials evaluating the efficacy of this compound in improving glycemic control, reducing insulin (B600854) resistance, and mitigating the formation of AGEs and inflammation in individuals with type 2 diabetes.
Proposed Signaling Pathway of this compound in Diabetes
The therapeutic effects of this compound in diabetes are believed to be mediated through multiple pathways. A key mechanism is the inhibition of AGE formation, which in turn reduces the activation of the Receptor for Advanced Glycation End Products (RAGE). The binding of AGEs to RAGE triggers a cascade of inflammatory and oxidative stress pathways.[1] By quenching reactive carbonyl species and acting as a sacrificial substrate for glycation, this compound can interrupt this detrimental cycle. Additionally, its antioxidant properties help to neutralize reactive oxygen species (ROS), further protecting cells from damage.
References
- 1. Understanding Your Insulin Resistance Score (HOMA IR) [nesaz.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The Blood Code HOMA-IR: What it is & why you should know yours - The Blood Code [thebloodcode.com]
- 7. smjournal.net [smjournal.net]
Application Notes: L-Carnosine as a Functional Supplement in Animal Feed
Introduction
L-Carnosine (B1668453) (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the muscle and brain tissues of vertebrates.[1][2] Synthesized from its constituent amino acids, β-alanine and L-histidine, this compound exhibits a range of beneficial physiological properties.[1][3] Its functions include pH buffering, metal ion chelation, and significant antioxidant and anti-glycation activities.[1][4][5] These properties make this compound a promising functional ingredient in animal feed to enhance performance, improve meat quality, and bolster animal health against oxidative stress.[6][7]
Mechanism of Action
This compound's primary benefits stem from its potent antioxidant capabilities. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), and chelates pro-oxidant metals like copper and zinc.[2][8] It also protects against cellular damage by reacting with harmful aldehydes produced during lipid peroxidation.[8][9] Some studies suggest this compound may modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, by binding to Keap1 and allowing the transcription factor Nrf2 to activate the expression of downstream antioxidant enzyme genes.[4]
Applications in Animal Nutrition
1. Ruminants (Fattening Lambs)
Dietary this compound has been shown to improve the growth performance of fattening lambs. Supplementation can lead to significant increases in total weight gain and average daily gain (ADG).[6][7] Mechanistically, it may enhance growth by improving the intestinal environment, increasing the relative abundance of beneficial bacteria, and upregulating metabolic pathways related to protein synthesis.[6]
2. Swine (Finishing Pigs)
In finishing pigs, this compound supplementation is primarily associated with improvements in meat quality and antioxidant capacity.[10] While it may not always affect growth performance, it significantly enhances the muscle's ability to retain water, as evidenced by increased pH values and reduced drip loss postmortem.[10] Furthermore, it boosts the activity of key antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), superoxide (B77818) dismutase (SOD), and catalase (CAT) in plasma, liver, and muscle tissues.[10]
3. Poultry (Broiler Chickens)
In broilers, this compound is effective in improving meat quality and antioxidant status.[11] Supplementation has been shown to increase breast and thigh muscle weight, reduce shear force values (indicating more tender meat), and decrease lipid peroxidation (measured as TBARS) in both blood and muscle.[12][13] It also enhances the total antioxidant capability of the birds.[12] Notably, dietary this compound has been found to reduce the prevalence of breast muscle myopathies like White Striping and Wooden Breast without negatively impacting overall growth performance.[14]
4. Aquaculture (Orange-Spotted Grouper)
In aquaculture, particularly in low-fishmeal diets, this compound can serve as a valuable functional additive.[15] Studies in orange-spotted grouper have demonstrated that appropriate levels of carnosine supplementation can improve growth rates, feed utilization, and flesh quality.[15] It enhances muscle antioxidant capacity by increasing the activities of SOD and CAT while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[15]
Quantitative Data Summary
Table 1: Effects of this compound Supplementation on Growth Performance
| Animal Species | This compound Dosage | Duration | Parameter | Result | Reference |
| Fattening Lambs | 400 mg/kg | 60 days | Total Weight Gain | +13.31% (p < 0.01) | [6] |
| Fattening Lambs | 400 mg/kg | 60 days | Average Daily Gain (ADG) | +13.28% (p < 0.01) | [6] |
| Finishing Pigs | 100 mg/kg | 8 weeks | Growth Performance | No significant effect | [10] |
| Broiler Chickens | 0.50% | 21 or 42 days | Growth Performance | No significant effect | [12] |
| Orange-Spotted Grouper | 160-320 mg/kg | 8 weeks | Percent Weight Gain | Significantly increased | [15] |
Table 2: Effects of this compound Supplementation on Meat Quality
| Animal Species | This compound Dosage | Duration | Parameter | Result | Reference |
| Finishing Pigs | 100 mg/kg | 8 weeks | Muscle pH (48h postmortem) | Increased (p < 0.05) | [10] |
| Finishing Pigs | 100 mg/kg | 8 weeks | Drip Loss (48h postmortem) | Decreased (p < 0.05) | [10] |
| Broiler Chickens | 100-400 mg/kg | 42 days | Drip Loss | Linearly reduced | [11] |
| Broiler Chickens | 0.50% | 42 days | Shear Force Value (Breast) | Significantly lower (p < 0.05) | [12] |
| Orange-Spotted Grouper | 160-320 mg/kg | 8 weeks | Liquid Loss | Significantly decreased | [15] |
| Orange-Spotted Grouper | 320 mg/kg | 8 weeks | Muscle Hardness & Chewiness | Significantly increased | [15] |
Table 3: Effects of this compound Supplementation on Antioxidant Status
| Animal Species | This compound Dosage | Duration | Parameter | Result | Reference |
| Finishing Pigs | 100 mg/kg | 8 weeks | Plasma/Muscle GSH-Px, SOD, CAT | Increased (p < 0.05) | [10] |
| Finishing Pigs | 100 mg/kg | 8 weeks | Muscle Malondialdehyde (MDA) | Reduced (p < 0.05) | [10] |
| Broiler Chickens | 100-400 mg/kg | 42 days | Liver/Serum/Muscle Antioxidant Enzymes | Increased | [11] |
| Broiler Chickens | 0.50% | 42 days | Blood & Muscle TBARS | Significantly decreased (p < 0.01) | [12] |
| Broiler Chickens | 0.50% | 42 days | Blood & Muscle Total Antioxidant Capability | Significantly increased (p < 0.01) | [12] |
| Orange-Spotted Grouper | 160-320 mg/kg | 8 weeks | Muscle SOD & CAT Activity | Significantly increased | [15] |
| Orange-Spotted Grouper | 320 mg/kg | 8 weeks | Muscle Malondialdehyde (MDA) | Significantly decreased | [15] |
Experimental Protocols
Protocol 1: Evaluating this compound on Growth, Meat Quality, and Antioxidant Status in Terrestrial Livestock
This protocol provides a general framework for studies in pigs, poultry, or lambs.
1. Animals and Housing
-
Species and Breed: Select a uniform cohort of animals (e.g., Arbor Acres broilers, Dorper ♂ × Small Tail Han ♀ lambs, or commercial crossbred pigs) of the same sex and similar initial body weight.[6][10][11]
-
Acclimation: Allow animals a 5-7 day acclimation period to adapt to the housing, watering, and feeding systems.
-
Housing: House animals in pens or cages that meet standard welfare guidelines, with controlled temperature, humidity, and lighting cycles.
2. Experimental Design and Diets
-
Design: Use a completely randomized design. Randomly allocate animals to treatment groups with multiple replicates per group (e.g., 8 replicates of 8 chickens each).[11]
-
Treatments:
-
Control Group: A basal diet (e.g., corn-soybean meal based) without this compound supplementation.[10]
-
Treatment Group(s): The basal diet supplemented with one or more levels of this compound. Dosages can range from 100 mg/kg to 5000 mg/kg (0.5%) depending on the species and study objectives.[10][12]
-
-
Diet Preparation: Mix this compound (purity ≥98%) uniformly into the basal diet to create the experimental feeds. Ensure all diets are isonitrogenous and isocaloric.
-
Feeding: Provide feed and water ad libitum for the duration of the experiment (e.g., 42 days for broilers, 8 weeks for pigs).[10][11]
3. Data and Sample Collection
-
Growth Performance: Record body weight and feed intake at the beginning and end of the trial (and weekly, if desired) to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
-
Blood Sampling: At the end of the trial, collect blood samples from a subset of animals from each group via cardiac puncture or venipuncture.[16] Centrifuge the blood to separate plasma or serum and store at -80°C for biochemical analysis.[16][17]
-
Tissue Sampling: Following humane euthanasia, collect tissue samples.
-
Liver and Muscle (for Antioxidant Status): Immediately collect samples from the liver and a specific muscle (e.g., Pectoralis major in broilers, Longissimus dorsi in pigs). Freeze in liquid nitrogen and store at -80°C.
-
Muscle (for Meat Quality): Collect the muscle of interest (e.g., breast fillet, loin) for immediate and subsequent meat quality analyses.
-
4. Laboratory Analyses
-
Antioxidant Enzyme Assays: Homogenize tissue or use plasma/serum samples. Use commercial assay kits to measure the activity of Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Catalase (CAT).
-
Lipid Peroxidation Assay: Measure malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) concentrations in tissue or plasma using a spectrophotometric method as an indicator of lipid peroxidation.[12]
-
Meat Quality Analysis:
-
pH: Measure muscle pH at 45 minutes and 24 hours postmortem using a calibrated pH meter.[10]
-
Drip Loss: Weigh a standardized muscle sample, suspend it in a sealed container for 24-48 hours at 4°C, and reweigh to calculate the percentage of weight lost.[10]
-
Color: Measure the color values (L, a, b*) on a freshly cut muscle surface using a colorimeter.[13]
-
Shear Force: Cook muscle samples to a specific internal temperature, cool, and cut cores. Measure the force required to shear the cores using a Warner-Bratzler shear force device.[12]
-
5. Statistical Analysis
-
Analyze data using ANOVA appropriate for the experimental design. Use polynomial contrasts to test for linear and quadratic effects of increasing this compound dosage. A p-value < 0.05 is typically considered significant.
Visualizations: Workflows and Mechanisms
Caption: General experimental workflow for an this compound animal feed study.
Caption: Multimodal antioxidant mechanisms of this compound.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of dietary this compound supplementation on the growth, intestinal microbiota, and serum metabolome of fattening lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Effects of dietary this compound supplementation on the growth, intestinal microbiota, and serum metabolome of fattening lambs [frontiersin.org]
- 7. Effects of dietary this compound supplementation on the growth, intestinal microbiota, and serum metabolome of fattening lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Dietary supplementation with carnosine improves antioxidant capacity and meat quality of finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of dietary supplementation with carnosine on meat quality and antioxidant capacity in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Carnosine on Growth Performance, Carcass Characteristics, Meat Quality and Oxidative Stability in Broiler Chickens [jstage.jst.go.jp]
- 14. Dietary supplementation with carnosine reduces the prevalence of breast muscle myopathies without altering performance, meat yield or quality in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Carnosine Addition in Low-Fishmeal Feed on the Growth Performance, Muscle Antioxidant Capacity and Flesh Quality of Orange-Spotted Grouper (Epinephelus coioides) [mdpi.com]
- 16. Oral Supplementation of this compound Attenuates Acute-Stress-Induced Corticosterone Release and Mitigates Anxiety in CD157 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of L-Carnosine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of L-Carnosine instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing degradation. What are the primary causes?
A1: this compound degradation in aqueous solutions is primarily driven by two mechanisms:
-
Hydrolysis: The peptide bond of this compound is susceptible to hydrolysis, breaking down into its constituent amino acids, β-alanine and L-histidine. This process is significantly influenced by pH and temperature.
-
Oxidation: The imidazole (B134444) ring of the histidine residue is prone to oxidation, especially in the presence of metal ions, which can catalyze the formation of reactive oxygen species (ROS).
A complex interplay between hydrolysis and oxidation often accelerates the degradation process[1].
Q2: What is the optimal pH range for storing this compound solutions to minimize degradation?
A2: The stability of this compound is pH-dependent. In aqueous solutions, this compound exists in different ionic forms depending on the pH. It is generally most stable in the pH range of 6.5 to 9.2, where it exists predominantly as a zwitterion[2]. At acidic pH values below 2.8 or alkaline values above 9.2, the molecule carries a net positive or negative charge, respectively, which can influence its susceptibility to hydrolysis[2]. For practical purposes in cell culture and physiological buffers (pH ~7.4), this compound stability is a significant concern.
Q3: Can the presence of metal ions affect the stability of my this compound solution?
A3: Yes, the presence of transient metal ions can significantly accelerate the degradation of this compound[1]. Metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺), can form complexes with this compound and catalyze oxidative reactions, leading to the destruction of the dipeptide[3][4].
Q4: Are there any enzymes that can degrade this compound in my experimental system?
A4: Yes, enzymes called carnosinases (specifically CN1 and CN2 in humans) can hydrolyze this compound into β-alanine and L-histidine[5][6][7]. If your experimental system involves serum, plasma, or tissue homogenates, enzymatic degradation is a critical factor to consider[6][8].
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Hydrolysis due to suboptimal pH. | Adjust the pH of the solution to a range of 6.5-7.5. Use a suitable buffer system to maintain the pH. |
| Oxidation catalyzed by trace metal ions. | Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the solution to sequester metal ions. | |
| High storage temperature. | Store this compound solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Precipitate formation in the this compound solution. | Poor solubility at the prepared concentration and pH. | Ensure the concentration of this compound is within its solubility limit at the specific pH and temperature of your solution. The solubility in PBS at pH 7.2 is approximately 10 mg/ml[3]. |
| Complexation with metal ions leading to insoluble species. | Use high-purity water and reagents to minimize metal ion contamination. The addition of a chelating agent can also help. | |
| Inconsistent results in bioassays using this compound. | Degradation of this compound during the experiment. | Prepare fresh this compound solutions for each experiment. If the experiment is lengthy, consider the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). |
| Enzymatic degradation by components in the assay system (e.g., serum). | If possible, use a serum-free medium or heat-inactivate the serum to reduce enzymatic activity. Alternatively, consider using this compound derivatives that are more resistant to enzymatic hydrolysis. |
Strategies for Improving this compound Stability
Improving the stability of this compound in aqueous solutions often requires a multi-pronged approach. The following table summarizes key strategies and their mechanisms of action.
| Strategy | Mechanism of Action | Recommended Concentration/Conditions |
| pH Control | Minimizes acid or base-catalyzed hydrolysis. | Maintain pH between 6.5 and 7.5. |
| Chelating Agents | Sequester metal ions that catalyze oxidation. | EDTA: 0.01-0.1% w/v |
| Antioxidants | Scavenge free radicals and inhibit oxidative degradation. | Ascorbic Acid: 0.01-0.1% w/v; Trolox: 0.1-1 mM |
| Use of Derivatives | Steric hindrance or modification of the peptide bond reduces susceptibility to hydrolysis. | N-acetylcarnosine and anserine (B1665513) show increased resistance to enzymatic hydrolysis[5][9]. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Aqueous Solution
This protocol outlines a method to assess the stability of this compound under accelerated conditions to predict its shelf-life at normal storage conditions.
1. Materials:
- This compound powder
- Phosphate-buffered saline (PBS), pH 7.4
- High-purity water
- Temperature-controlled incubators or ovens
- HPLC system with UV detector
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in PBS (pH 7.4).
- Aliquot the stock solution into several sealed vials to prevent evaporation.
- Place the vials in incubators set at different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), remove a vial from each temperature.
- Immediately cool the vial to room temperature and analyze the concentration of this compound using a validated HPLC method (see Protocol 2).
- Plot the natural logarithm of the this compound concentration versus time for each temperature to determine the degradation rate constant (k) from the slope of the line.
- Use the Arrhenius equation to plot the natural logarithm of the degradation rate constants (ln k) versus the inverse of the absolute temperature (1/T).
- Extrapolate the line to the desired storage temperature (e.g., 4°C or 25°C) to predict the degradation rate and shelf-life under normal storage conditions.
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a standard method for the determination of this compound concentration in aqueous solutions.
1. HPLC System and Conditions:
- Column: Kromasil NH2 column (4.6 mm x 200 mm, 5 µm)[10]
- Mobile Phase: Acetonitrile:Methanol:40 mmol·L⁻¹ dibasic potassium phosphate (B84403) (44:56), adjusted to pH 6.3 with phosphoric acid[10].
- Flow Rate: 1.0 mL/min[10]
- Detection Wavelength: 210 nm[10]
- Column Temperature: 35°C[10]
- Injection Volume: 20 µL
2. Procedure:
- Prepare a series of this compound standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in the same buffer as the samples.
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
- Inject the unknown samples (from the stability study or other experiments).
- Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. [Stability of injectable carnosine solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. morelife.org [morelife.org]
- 6. PEGylation renders carnosine resistant to hydrolysis by serum carnosinase and increases renal carnosine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Carnosine and Homocarnosine Degradation Mechanisms by the Human Carnosinase Enzyme CN1: Insights from Multiscale Simulations. | Semantic Scholar [semanticscholar.org]
- 8. Biological Activity of Novel Synthetic Derivatives of Carnosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of L-Carnosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the poor oral bioavailability of L-Carnosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The primary reason for this compound's low oral bioavailability is its rapid enzymatic degradation in the body.[1][2][3] this compound is quickly hydrolyzed into its constituent amino acids, β-alanine and L-histidine, by enzymes called carnosinases.[1][2][3] There are two main types: serum carnosinase (CN1), found in blood plasma, and cytosolic non-specific dipeptidase (CN2), present in most tissues.[3][4] This rapid breakdown significantly reduces the amount of intact this compound that reaches target tissues after oral administration.[1][2]
Q2: What are the main strategies being explored to enhance the oral bioavailability of this compound?
A2: Current research focuses on several key strategies to protect this compound from enzymatic degradation and improve its absorption:
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, niosomes, and polymeric nanoparticles can shield it from carnosinases and enhance its transport across biological membranes.[1][5]
-
Enzyme Inhibitors: Co-administering this compound with inhibitors of carnosinase can slow down its degradation, thereby increasing its concentration and persistence in the bloodstream.[1][6]
-
Pro-drugs and Derivatives: Modifying the chemical structure of this compound to create pro-drugs or derivatives can make it resistant to carnosinase activity.[5][7] These modified forms are designed to convert back to this compound at the target site.
-
Alternative Delivery Routes: Exploring routes like intranasal delivery is being investigated to bypass first-pass metabolism and direct delivery to the brain.[1][5]
Q3: Are there any commercially available formulations with improved this compound bioavailability?
A3: One notable formulation is Zinc-L-Carnosine (Polaprezinc). This chelated compound of zinc and this compound has been shown to have enhanced stability and provides a sustained release of both components in the gastrointestinal tract.[8] The chelation with this compound also helps protect the zinc from degradation, ensuring its effective delivery to the target tissues.[8] While primarily used for its gastric healing properties, it demonstrates a successful strategy in protecting the this compound molecule.
Troubleshooting Guides
Problem 1: Inconsistent or low this compound levels detected in plasma/tissue samples post-oral administration.
-
Possible Cause 1: Rapid Enzymatic Degradation. As mentioned, carnosinases rapidly degrade this compound. Peak plasma concentrations in humans are often observed within the first hour of dosing, with little circulating carnosine detectable beyond 4 hours.[9]
-
Troubleshooting Tip: Consider the co-administration of a known carnosinase inhibitor. For instance, bestatin (B1682670) is a potent tissue carnosinase inhibitor.[6] The simultaneous administration of this compound and an inhibitor like carnostatine (B1192597) has been shown to significantly increase plasma and kidney levels of this compound in animal models.[1]
-
-
Possible Cause 2: Issues with Analytical Method. The quantification of this compound can be challenging due to its high polarity and low UV absorbance.
-
Troubleshooting Tip: Utilize a validated and sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization or mass spectrometry (MS) detection.[10][11] Ensure proper sample handling, including immediate deproteinization and potentially the addition of carnosinase inhibitors to the collection tubes to prevent ex vivo degradation.[12]
-
Problem 2: Poor efficacy of a novel this compound nanoformulation in vivo despite promising in vitro results.
-
Possible Cause 1: Instability of the Formulation in the Gastrointestinal Tract. The harsh environment of the stomach and intestines (e.g., low pH, digestive enzymes) can compromise the integrity of the nanoformulation, leading to premature release of this compound.
-
Troubleshooting Tip: Evaluate the stability of your nanoformulation under simulated gastric and intestinal conditions. This can involve incubating the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and measuring this compound release and particle integrity over time.
-
-
Possible Cause 2: Insufficient Cellular Uptake or Transport. The physicochemical properties of the nanoformulation (e.g., size, surface charge, composition) may not be optimal for absorption by intestinal epithelial cells.
-
Troubleshooting Tip: Conduct in vitro cell culture studies using Caco-2 cells, a common model for the intestinal barrier, to assess the permeability and transport of your nanoformulation. This can help optimize the formulation for better in vivo absorption.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers
| Dose | Cmax (μM) | AUC (μM·h) | Tmax (h) |
| 4 g | 17.2 | 39.6 | < 1 |
| 6 g | - | - | < 1 |
| 10 g | - | - | < 1 |
| 15 g | 370.9 | 762.1 | < 1 |
Data adapted from a study in healthy human volunteers. Note the significant inter-individual variability observed.[9]
Table 2: Efficacy of Carnosinase Inhibitors
| Inhibitor | Effect on this compound Levels | Model |
| Carnostatine (SAN9812) | Up to 100-fold increase in plasma and kidney | CNDP1-overexpressing mice |
| Reduced Glutathione (GSH) | Dose-dependent decrease in recombinant CNDP1 activity | In vitro and diabetic mice renal tissue |
| N-acetylcysteine | Dose-dependent decrease in recombinant CNDP1 activity | In vitro and diabetic mice renal tissue |
| Cysteine | Dose-dependent decrease in recombinant CNDP1 activity | In vitro and diabetic mice renal tissue |
Data compiled from studies on carnosinase inhibition.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC with Pre-column Derivatization
This protocol is based on methods involving derivatization to enhance the detection of this compound.
1. Sample Preparation: a. Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a carnosinase inhibitor. b. Centrifuge immediately at 4°C to separate plasma. c. Deproteinize the plasma by adding an equal volume of a precipitating agent like trichloroacetic acid or acetonitrile. d. Vortex and centrifuge to pellet the precipitated proteins. e. Collect the supernatant for derivatization.
2. Derivatization (using 1-fluoro-2,4-dinitrobenzene (B121222) - DNFB): a. Mix a portion of the supernatant with a sodium tetraborate (B1243019) buffer. b. Add a solution of DNFB in a suitable solvent (e.g., dioxane). c. Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 40 minutes). d. Stop the reaction and dilute the sample with a mobile phase-compatible solvent (e.g., 50% methanol). e. Filter the derivatized sample through a 0.22 µm filter before injection into the HPLC system.[13]
3. HPLC Conditions:
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic system of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 35°C).
- Detection: UV detector at a wavelength appropriate for the DNP-carnosine derivative (e.g., 230 nm).[14]
- Quantification: Use a calibration curve prepared with this compound standards subjected to the same derivatization procedure.
Protocol 2: Preparation of this compound Loaded Niosomes
This protocol describes a general method for preparing niosomes, a type of nanovesicle.
1. Materials:
- Non-ionic surfactant (e.g., Span 60, Tween 60)
- Cholesterol (as a membrane stabilizer)
- This compound
- Phosphate buffered saline (PBS) or other aqueous buffer
2. Thin Film Hydration Method: a. Dissolve the surfactant and cholesterol in a volatile organic solvent (e.g., chloroform, ethanol) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask. c. Hydrate the film by adding the aqueous solution of this compound and rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant. This will cause the formation of multilamellar vesicles. d. To reduce the size and lamellarity of the niosomes, sonicate the suspension using a probe or bath sonicator, or subject it to high-pressure homogenization.
3. Characterization:
- Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
- Encapsulation Efficiency: Separate the unencapsulated this compound from the niosomes by centrifugation or dialysis. Quantify the amount of this compound in the niosomes and calculate the percentage of the initial drug that was successfully encapsulated.
- Morphology: Visualize the niosomes using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
Visualizations
Caption: Metabolic fate of orally administered this compound.
Caption: Workflow for evaluating a novel this compound formulation.
Caption: Strategies to overcome the poor oral bioavailability of this compound.
References
- 1. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development [mdpi.com]
- 4. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1586332A1 - Combined use of carnosinase inhibitor with l-carnosines and composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Applications of Zinc Carnosine - Evidence Review [rupahealth.com]
- 9. Dietary Carnosine Supplementation in Healthy Human Volunteers: A Safety, Tolerability, Plasma and Brain Concentration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophoretic Determination of this compound in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 14. 3.6. Determination of Carnosine and Anserine Content [bio-protocol.org]
troubleshooting L-Carnosine HPLC analysis peak tailing
Welcome to the technical support center for L-Carnosine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can reduce resolution between adjacent peaks, affect accurate peak integration, and compromise the overall precision and accuracy of quantitative analysis. For this compound, which is a polar and zwitterionic molecule, peak tailing can be a common issue due to its chemical properties and potential for strong interactions with the stationary phase.
Q2: What are the primary causes of peak tailing in this compound HPLC analysis?
A2: The primary causes of peak tailing for this compound, a basic dipeptide, often stem from secondary interactions with the stationary phase. Key factors include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the amine groups of this compound, leading to peak tailing.[2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of this compound's functional groups, the molecule can exist in multiple ionic states, causing band broadening and tailing.
-
Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, resulting in peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-Column Effects: Dead volume in the HPLC system, such as in tubing and fittings, can contribute to peak broadening and tailing.
Q3: How does the pKa of this compound influence peak shape in reverse-phase HPLC?
A3: this compound has three ionizable groups: a carboxylic acid group (pKa ~2.3), an imidazole (B134444) ring on the histidine residue (pKa ~6.8), and an amino group (pKa ~9.7). The mobile phase pH relative to these pKa values determines the overall charge of the molecule and its interaction with the stationary phase. When the mobile phase pH is close to a pKa value, a mixture of ionized and non-ionized forms of this compound can exist, leading to multiple interaction mechanisms with the column and resulting in a tailed or split peak. For optimal peak shape, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in this compound HPLC analysis.
Problem: Asymmetrical this compound peak with significant tailing.
Below is a decision-making workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Experimental Protocols
Here are some example HPLC methodologies for this compound analysis that can be used as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the analysis of this compound in various matrices.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 0-100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Rationale: The low pH of the mobile phase (due to TFA) protonates the silanol groups on the column, reducing their interaction with the basic this compound.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating highly polar compounds like this compound.
-
Column: HILIC (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95-50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Rationale: HILIC utilizes a high organic mobile phase to promote the partitioning of polar analytes into a stagnant aqueous layer on the surface of the polar stationary phase, providing good retention and peak shape for this compound.
Data Presentation
The following table summarizes key parameters from different published HPLC methods for this compound analysis, which can be used for comparison and method optimization.
| Parameter | Method 1 (RP-HPLC) | Method 2 (HILIC) | Method 3 (Mixed-Mode) |
| Column Type | End-capped C18 | Amide | Cation-exchange/Reversed-phase |
| Mobile Phase | Water/Acetonitrile with TFA | Water/Acetonitrile with Ammonium Acetate | Water/Acetonitrile with a buffer |
| pH | ~2.5 | 5.0 | Varies |
| Detection | UV (210 nm) | UV (210 nm) or MS | UV or MS |
| Key Advantage | Widely available columns | Good retention for polar compounds | Tunable selectivity |
Signaling Pathways and Logical Relationships
The interaction between this compound and a silica-based stationary phase is a key factor in peak tailing. The following diagram illustrates the chemical interactions that can lead to this phenomenon.
Caption: Interaction of this compound with silanol groups leading to peak tailing.
References
Optimizing L-Carnosine Concentration for Cell Viability Assays: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing L-Carnosine concentration in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Expected Non-toxic Concentrations | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[1] | Perform a dose-response curve starting from a low concentration (e.g., 1 mM) and extending to higher concentrations (e.g., 100-500 mM) to determine the optimal non-toxic range for your specific cell line.[1] |
| Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity. | Regularly test cell cultures for contamination. Use aseptic techniques and certified cell lines. | |
| Incorrect this compound Preparation: Degradation or incorrect pH of the this compound solution can lead to unexpected cytotoxicity. | Prepare fresh this compound solutions for each experiment. Ensure the final pH of the culture medium is not significantly altered after adding this compound. This compound is soluble in aqueous buffers like PBS.[2] | |
| Inconsistent or Non-reproducible Results | Variable Seeding Density: Inconsistent initial cell numbers will lead to variability in final viability readings. | Ensure a uniform and consistent cell seeding density across all wells and experiments. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate media components, affecting cell growth and viability. | Avoid using the outer wells of multi-well plates for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| This compound Stability: this compound may degrade over long incubation periods in cell culture medium.[3][4] | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| Interference with MTT or a Similar Tetrazolium-based Assay | Direct Reduction of MTT: this compound's antioxidant properties might directly reduce the MTT reagent, leading to a false positive signal for cell viability.[5] | Run a control with this compound in cell-free medium to check for direct MTT reduction. If interference is observed, consider using an alternative viability assay that is not based on metabolic reduction, such as the LDH release assay[6] or a nucleic acid stain-based method.[5] |
| Alteration of Cellular Metabolism: this compound can affect cellular metabolism, including glycolysis and mitochondrial respiration, which can influence the reduction of tetrazolium salts.[7][8][9] | Be aware that changes in MTT reduction may reflect metabolic shifts in addition to changes in cell number. Corroborate results with a secondary assay that measures a different aspect of cell health (e.g., membrane integrity via LDH assay). | |
| Unexpected Increase in Cell Proliferation | Low Concentration Effects: In some cell types, low concentrations of this compound may have a stimulatory or protective effect.[10] | Carefully evaluate the entire dose-response curve. What appears as an increase in proliferation might be a protective effect against baseline cell stress in your culture conditions. |
| pH Buffering: this compound can act as a pH buffer, which might improve culture conditions and promote cell growth, especially in high-density cultures where the medium can become acidic.[11][12] | Monitor the pH of your cell culture medium. If significant pH changes are observed in the control group, the buffering capacity of this compound might be a contributing factor. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Based on published studies, a wide range of concentrations has been used, from as low as 0.5 mM to as high as 500 mM.[1][13] For initial experiments, it is recommended to test a broad dose range, for example, 1, 5, 10, 20, 50, and 100 mM, to determine the specific effects on your cell line of interest.[7][14]
Q2: How does this compound affect cancer cells versus normal cells?
A2: this compound has been shown to selectively inhibit the proliferation of various cancer cell lines while being non-toxic to healthy cells.[1] The anti-proliferative effects on cancer cells are often observed at concentrations of 20 mM and higher.[7][15]
Q3: What are the primary mechanisms of action of this compound on cell viability?
A3: this compound exerts its effects through multiple mechanisms, including:
-
Antioxidant activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress.[16][17][18]
-
Anti-glycation: It prevents the formation of advanced glycation end products (AGEs), which can damage proteins and impair cell function.[11][19]
-
Modulation of cellular metabolism: It can inhibit both mitochondrial respiration and glycolysis in some cancer cells.[7][9]
-
Inhibition of signaling pathways: It has been shown to decrease the expression of Hypoxia-Inducible Factor 1 alpha (HIF-1α) in colon cancer cells.[13]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is a crystalline solid that is soluble in aqueous solutions.[2] It is recommended to prepare a fresh stock solution in a buffered solution like PBS (pH 7.2) for each experiment. While the solid form is stable for years at -20°C, aqueous solutions are not recommended to be stored for more than one day.[2]
Q5: Can this compound interfere with my cell viability assay?
A5: Yes, particularly with metabolic assays like the MTT assay. This compound's antioxidant properties could potentially reduce the MTT reagent directly, leading to inaccurate results.[5] It is crucial to include a cell-free control with this compound to test for such interference. If interference is detected, consider alternative assays like the LDH assay or methods based on nucleic acid staining.[5][6]
Quantitative Data Summary
Table 1: Effects of this compound on Cancer Cell Viability
| Cell Line | Assay | Concentration | Incubation Time | Effect on Cell Viability | IC50 |
| Ovarian Cancer (A2780) | MTT | 50 mM | 24 hours | Reduced viability[1] | 165 mM[1] |
| Ovarian Cancer (OVCAR-3) | MTT | 50 mM | 24 hours | Reduced viability[1] | 125 mM[1] |
| Ovarian Cancer (SKOV-3) | MTT | 100 mM | 24 hours | Reduced viability[1] | 485 mM[1] |
| Human Colon Cancer (HCT-116) | MTT | 5, 10, 15 mM | 72 & 96 hours | Significantly decreased viability[14] | Not Reported |
| Human Colon Cancer (HT29) | Cell Survival Index | 50, 100, 200 mM | 24 hours | Reduced viability[20] | Not Reported |
| Human Cervical Cancer (HeLa) | MTT | 5, 20, 50 mM | 48 hours | Reduced viability to 88.09%, 67.82%, and 21.89% of control, respectively[7] | Not Reported |
| Human Cervical Cancer (SiHa) | MTT | 5, 20, 50 mM | 48 hours | Reduced viability to 97.59%, 81.58%, and 65.32% of control, respectively[7] | Not Reported |
| Human Gastric Cancer (SGC-7901) | MTT | 5, 10, 20, 50 mM | 24 & 48 hours | Dose-dependent reduction in viability[9] | Not Reported |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound concentrations in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability).
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Workflow for an MTT-based cell viability assay with this compound treatment.
Caption: Key signaling pathways affected by this compound in relation to cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. An assessment of the transport mechanism and intraneuronal stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. Carnosine's Effect on Amyloid Fibril Formation and Induced Cytotoxicity of Lysozyme | PLOS One [journals.plos.org]
- 7. Carnosine Inhibits the Proliferation of Human Cervical Gland Carcinoma Cells Through Inhibiting Both Mitochondrial Bioenergetics and Glycolysis Pathways and Retarding Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnosine Inhibits the Proliferation of Human Gastric Cancer SGC-7901 Cells through Both of the Mitochondrial Respiration and Glycolysis Pathways | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Combating Glycation and Oxidation - Knowledge [m.hnlybiotech.com]
- 12. The toxicity study of synthesized inverse carnosine peptide analogues on HepG2 and HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anti-Proliferative Effect of this compound Correlates with a Decreased Expression of Hypoxia Inducible Factor 1 alpha in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnosine suppresses human colorectal cancer cell proliferation by inducing necroptosis and autophagy and reducing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Prevents the Pro-cancerogenic Activity of Senescent Peritoneal Mesothelium Towards Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How does this compound fight the aging process? - Foreal BioTech [forealbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of L-Carnosine
Welcome to the technical support center for the enzymatic synthesis of L-Carnosine (B1668453). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential challenges during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the enzymatic synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low this compound Yield
Potential Causes:
-
Suboptimal Reaction Conditions: The pH, temperature, or substrate concentrations may not be optimal for the specific enzyme being used.
-
Enzyme Instability: The enzyme may be losing activity under the reaction conditions.
-
Competing Hydrolysis: The acyl-enzyme intermediate is susceptible to hydrolysis, which competes with the desired aminolysis reaction, leading to the formation of β-alanine instead of this compound.[1]
-
Substrate Limitation: The concentration of one of the substrates, typically β-alanine or its derivative, may be depleted during the reaction.
-
Insufficient ATP (for ATP-dependent enzymes): If using an L-amino acid ligase or carnosine synthetase, ATP is required, and its depletion will halt the reaction.[2][3][4]
Solutions:
-
Optimize Reaction Conditions:
-
pH: Most β-aminopeptidases and dipeptidases used for this compound synthesis show optimal activity at alkaline pH, typically between 8.0 and 11.0.[1]
-
Temperature: Optimal temperatures generally range from 30°C to 45°C.[1][2][5]
-
Substrate Ratio: An excess of L-histidine is often required to drive the reaction towards synthesis. Ratios of L-histidine to the β-alanine derivative can range from 5-fold to 80-fold molar excess.[1]
-
-
Enhance Enzyme Stability:
-
Minimize Hydrolysis:
-
Address Substrate Limitation:
-
Implement ATP Regeneration:
-
For ATP-dependent syntheses, couple the reaction to an ATP regeneration system, such as those using polyphosphate kinase (Ppk), acetate (B1210297) kinase (Ack), or pyruvate (B1213749) kinase (Pyk).[10][11]
-
Issue 2: Formation of Undesired By-products
Potential Causes:
-
Side Reactions: The enzyme may catalyze the formation of other peptidic by-products, such as H-β-Ala-β-Ala-His-OH or poly-β-Ala.[6]
-
Non-specific Enzyme Activity: The enzyme may have broader substrate specificity, leading to reactions with other components in the reaction mixture.
Solutions:
-
Optimize Substrate Concentrations: Adjusting the ratio of substrates can influence the ratio of this compound to by-products.[1]
-
Modify the Acyl Acceptor: Substituting L-histidine with L-histidine methyl ester can reduce the formation of coupling by-products, especially at a lower pH (e.g., pH 8).[12]
-
Enzyme Engineering: Use protein engineering techniques to improve the specificity of the enzyme for the desired substrates.[2][8]
-
Purification Strategy: Develop a robust downstream purification process, such as nanofiltration, to effectively separate this compound from by-products and unreacted substrates.[13]
Issue 3: Poor Biocatalyst Performance and Reusability
Potential Causes:
-
Enzyme Denaturation: Harsh reaction conditions (e.g., high pH, temperature) can lead to irreversible enzyme denaturation.[1][14]
-
Product Inhibition: Accumulation of this compound or by-products may inhibit enzyme activity.
-
Mechanical Stress: In stirred-tank reactors, mechanical stress can damage whole-cell biocatalysts or immobilized enzymes.
Solutions:
-
Use of Whole-Cell Biocatalysts: Employing recombinant E. coli or yeast strains overexpressing the desired enzyme can protect it from the harsh external environment and simplify catalyst recycling.[1][6][7]
-
Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate reuse.
-
Process Integration: Utilize a membrane reactor (e.g., with ultrafiltration) to retain the biocatalyst while continuously removing the product, which can alleviate product inhibition and improve operational stability.[13]
-
Gentle Reaction Conditions: Optimize for the mildest possible conditions that still provide a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the main enzymatic routes for this compound synthesis?
A1: There are two primary enzymatic routes:
-
ATP-dependent synthesis: This route uses carnosine synthetase (EC 6.3.2.11) or engineered L-amino acid ligases, which couple β-alanine and L-histidine in a reaction that requires ATP.[3][4]
-
ATP-independent synthesis: This approach utilizes enzymes like β-aminopeptidases or dipeptidases in a kinetically controlled synthesis. This method requires an activated form of β-alanine, such as β-alaninamide or β-alanine methyl ester, as the acyl donor.[2][6][8]
Q2: Why is an excess of L-histidine often required?
A2: In ATP-independent synthesis, the reaction is a reversible process where peptide formation competes with hydrolysis. A high concentration of the acyl acceptor (L-histidine) shifts the equilibrium towards synthesis, thereby increasing the yield of this compound.[1]
Q3: What is the benefit of using whole-cell biocatalysts over purified enzymes?
A3: Using whole-cell biocatalysts avoids the time-consuming and costly steps of enzyme purification. The cellular environment can also protect the enzyme, leading to higher stability and easier recycling of the biocatalyst for multiple batches.[1][7]
Q4: Can I use β-alanine directly as a substrate in ATP-independent synthesis?
A4: Generally, no. ATP-independent synthesis catalyzed by peptidases requires an activated form of β-alanine (e.g., an ester or amide) to provide the energy for peptide bond formation. Using unprotected β-alanine with these enzymes typically results in no or very low product formation.[2]
Q5: How can I purify this compound from the reaction mixture?
A5: A common challenge is separating this compound from the excess L-histidine and other salts. A green and effective method is to use nanofiltration membranes, which can selectively retain this compound while allowing the smaller unreacted substrates to pass through. This can be followed by a final purification step like ethanol (B145695) precipitation to achieve high purity.[13]
Data and Protocols
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for this compound Synthesis using Whole-Cell Biocatalysts.
| Parameter | E. coli DmpAsyn | Engineered Aminopeptidase |
|---|---|---|
| Enzyme | β-aminopeptidase (DmpA) | Aminopeptidase (gene_236976) G310A mutant |
| Substrates | 5 mM H-β-Ala-NH₂ 400 mM L-histidine | 50 mM β-alanine methyl ester 50 mM L-histidine |
| pH | 10.0 (Na₂CO₃ buffer) | 8.0 (Na₂CO₃ buffer) |
| Temperature | 30°C | 30°C |
| Biocatalyst | Recombinant E. coli whole cells | Recombinant E. coli whole cells |
| Max Yield | 71% | ~10 mM this compound produced |
Table 2: Kinetic Parameters of Different Enzymes for this compound Synthesis.
| Enzyme | Source Organism | KM (mM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |
|---|---|---|---|---|---|---|
| DmpA | Ochrobactrum anthropi | 0.48 (for β-Ala-NH₂) | 12.9 | 10.0 | N/A | [12] |
| BapA | Sphingosinicella xenopeptidilytica | 23.0 (for β-Ala-NH₂) | 0.87 | N/A | N/A | [12] |
| LUCA–DmpA | Ancestral Sequence Reconstruction | N/A | N/A | 9.0 | 45 | [5][14] |
| SmPepD | Serratia marcescens | N/A | N/A | Lower pH favored synthesis | Higher temp favored synthesis |[8][13] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Synthesis
This protocol is based on the method described by Heyland et al. (2010).[1][7]
-
Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells overexpressing the desired β-aminopeptidase (e.g., DmpAsyn).
-
Induce protein expression (e.g., with IPTG).
-
Harvest cells by centrifugation and wash with buffer (e.g., 100 mM Na₂CO₃, pH 10.0).
-
Resuspend the cell pellet in the reaction buffer to a desired biocatalytic activity (e.g., 0.05 U/mL).
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture in a temperature-controlled vessel (30°C) with stirring.
-
The reaction mixture should contain 100 mM Na₂CO₃ buffer (pH 10.0), 400 mM L-histidine, and the prepared whole-cell biocatalyst suspension.
-
Initiate the reaction by adding the acyl donor substrate, 5 mM H-β-Ala-NH₂.
-
-
Fed-Batch Operation (for higher titers):
-
To overcome substrate limitation, establish a fed-batch process.
-
Based on the initial conversion rate, calculate a constant feed rate for H-β-Ala-NH₂ to maintain its concentration at the optimal level (e.g., 5 mM).
-
-
Reaction Monitoring and Termination:
-
Withdraw samples at regular intervals.
-
Stop the reaction in the samples by adding acid (e.g., HCl) or by heat inactivation.
-
Analyze the concentration of this compound, substrates, and by-products using HPLC.
-
Visual Guides
Caption: Workflow for this compound synthesis using a whole-cell biocatalyst.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new this compound synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 5. Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple enzymatic procedure for this compound synthesis: whole-cell biocatalysis and efficient biocatalyst recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN105861598A - Method for regenerating ATP (adenosine triphosphate) by enzyme process and application thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A green-by-design bioprocess for this compound production integrating enzymatic synthesis with membrane separation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for this compound Synthesis | MDPI [mdpi.com]
Technical Support Center: Accurate L-Carnosine Quantification in Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of L-Carnosine in tissue samples. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process for this compound quantification using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am not seeing any this compound peak in my HPLC chromatogram. What are the possible causes and solutions?
Answer:
Several factors could lead to the absence of an this compound peak. Here is a systematic approach to troubleshoot this issue:
-
Sample Preparation and Injection:
-
Cause: Inadequate extraction of this compound from the tissue, sample degradation, or incorrect sample positioning in the autosampler.
-
Solution: Ensure the tissue homogenization and protein precipitation steps are performed efficiently. Use fresh samples and verify the sample vial's position in the autosampler tray. Confirm that the sample is fully dissolved in the mobile phase before injection.[1]
-
-
Instrument and Method Parameters:
-
Cause: Incorrect detector settings (wavelength), a turned-off detector lamp, or issues with the mobile phase flow.[2] this compound may also be strongly retained on the column beyond the run time.
-
Solution: Verify that the detector lamp is on and that the correct wavelength (typically around 210 nm for underivatized this compound) is set.[3] Check for any leaks in the system and ensure the mobile phase is flowing at the correct rate. Consider extending the run time or increasing the solvent strength to elute highly retained compounds.[2]
-
-
Column Issues:
-
Cause: A blocked or malfunctioning column can prevent the analyte from reaching the detector.
-
Solution: Check for high backpressure, which might indicate a blockage. If suspected, try flushing the column or replacing it.
-
Question: My this compound peak is broad. How can I improve the peak shape?
Answer:
Broad peaks can compromise resolution and accuracy. Consider the following causes and solutions:
-
Mobile Phase and Sample Solvent Mismatch:
-
Cause: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak broadening.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column and System Issues:
-
Cause: Column degradation, excessive extra-column volume (e.g., long tubing), or a low flow rate can contribute to peak broadening.[4] A late-eluting peak from a previous injection can also appear as a broad peak in the current chromatogram.[5]
-
Solution: Replace the column if it is old or has been subjected to harsh conditions. Minimize tubing length and use appropriate internal diameters. Ensure the flow rate is optimal for the column dimensions. Incorporate a column wash step in your gradient to remove any late-eluting compounds.
-
-
Method Parameters:
-
Cause: Incorrect mobile phase pH or insufficient buffering can lead to poor peak shape.
-
Solution: Use a buffered mobile phase and adjust the pH to be at least 2 units away from the pKa of this compound.
-
Question: I am observing split peaks for this compound. What could be the reason?
Answer:
Split peaks can arise from various issues related to the sample, column, or instrument:
-
Injection and Sample Issues:
-
Cause: Incomplete sample dissolution in the injection solvent or a partially blocked injector needle can cause the sample to be introduced onto the column in a non-uniform manner.[6]
-
Solution: Ensure the sample is fully dissolved before injection. Check the injector for any blockages.
-
-
Column Problems:
-
Cause: A void at the head of the column, a blocked column frit, or contamination on the column can lead to a split flow path for the analyte.[7][8]
-
Solution: If a void is suspected, the column may need to be repacked or replaced. A blocked frit can sometimes be cleared by back-flushing the column, but replacement is often necessary.
-
-
Mobile Phase Incompatibility:
-
Cause: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
Question: I suspect matrix effects are impacting my this compound quantification. How can I identify and mitigate them?
Answer:
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples like tissue homogenates.
-
Identification:
-
Post-column infusion: Infuse a constant flow of this compound standard post-column while injecting a blank tissue extract. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Matrix effect assessment: Compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank tissue extract after extraction. A significant difference suggests the presence of matrix effects.
-
-
Mitigation Strategies:
-
Sample Preparation: Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[9]
-
Chromatography: Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a narrower column internal diameter.[10]
-
Internal Standard: Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[11]
-
Question: My internal standard (IS) response is highly variable. What are the potential causes and how can I address this?
Answer:
Consistent internal standard response is crucial for accurate quantification. Variability can stem from several sources:
-
Sample Preparation:
-
Cause: Inconsistent addition of the IS to samples, incomplete mixing, or variability in extraction recovery between the analyte and the IS.
-
Solution: Ensure precise and consistent addition of the IS to all samples and standards. Thoroughly vortex samples after IS addition. If using a structural analog IS, its extraction recovery may differ from this compound; a SIL-IS is the preferred choice to minimize this issue.[12]
-
-
Matrix Effects:
-
Cause: The IS may be subject to different matrix effects than the analyte, especially if they do not co-elute perfectly.
-
Solution: Optimize chromatography to ensure co-elution of the analyte and IS. A SIL-IS is more likely to experience the same matrix effects as the endogenous analyte.
-
-
Instrumental Issues:
-
Cause: Fluctuations in the ion source or mass spectrometer performance can lead to variable IS response.
-
Solution: Regularly clean and maintain the ion source. Monitor system performance with quality control samples to detect any instrument drift.
-
Enzymatic Assay Troubleshooting
Question: My enzymatic assay for this compound is showing low or no activity. What should I check?
Answer:
Low enzyme activity can be due to issues with the enzyme itself, the reaction conditions, or the sample.
-
Enzyme Stability and Activity:
-
Cause: The enzyme (e.g., carnosinase) may have lost activity due to improper storage or handling. The reaction conditions, such as pH and temperature, may not be optimal.
-
Solution: Ensure the enzyme is stored at the recommended temperature and has not expired. Optimize the reaction pH and temperature for the specific enzyme being used.[13][14]
-
-
Presence of Inhibitors:
-
Cause: The tissue extract may contain endogenous inhibitors of the enzyme. For example, thiol-containing compounds like glutathione (B108866) and cysteine can inhibit carnosinase activity.[15][16] Some metal ions can also act as inhibitors.[17]
-
Solution: Consider a sample cleanup step to remove potential inhibitors. If specific inhibitors are known, their effect can be minimized by adding chelating agents or other specific reagents.
-
-
Substrate Concentration:
-
Cause: The concentration of this compound in the sample may be below the detection limit of the assay, or the substrate concentrations for the coupling enzymes may not be optimal.
-
Solution: Concentrate the sample if possible. Ensure that the concentrations of all substrates and cofactors in the reaction mixture are at optimal levels for the enzyme kinetics.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for this compound quantification in tissue?
A1: The choice of method depends on the specific requirements of the study.
-
LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, allowing for the quantification of low this compound concentrations and the simultaneous analysis of related compounds.
-
HPLC with UV detection is a more accessible and cost-effective method, suitable for tissues with relatively high this compound concentrations.[18] However, it may require derivatization to improve sensitivity and chromatographic retention.
-
Enzymatic assays can be a simple and rapid method but may be more susceptible to interference from other compounds in the tissue extract.
Q2: How should I prepare my tissue samples for this compound analysis?
A2: A common and effective method for tissue sample preparation involves:
-
Homogenization: Homogenize the weighed tissue sample in a suitable buffer on ice.
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724), to the homogenate to precipitate proteins.[18]
-
Centrifugation: Centrifuge the sample at high speed in a refrigerated centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound, for analysis.
Q3: What are the expected recovery rates and limits of detection for this compound quantification methods?
A3: These parameters can vary depending on the specific method, tissue type, and instrumentation. The following table provides a summary of reported values from various studies.
| Method | Tissue/Sample Type | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| HPLC-UV | Rat Cardiac Muscle | 93.4 - 98.8 | - | 0.51 µg/mL | [18] |
| HPLC-UV | - | 100.5 | 1 ng | - | [3][19] |
| LC-MS/MS | Meat Samples | - | - | 14.7 ng/mL | [20] |
| LC-MS/MS | Meat and Bone Meal | 48.5 - 98.9 | 0.41 - 3.07 ng/g | 0.83 - 5.71 ng/g | [21] |
| LC-MS/MS | Aquatic Species Muscle | - | 10 ng/mL | 50 ng/mL | [22] |
Q4: Are there any known signaling pathways involving this compound that I should be aware of?
A4: Yes, this compound has been shown to be involved in several signaling pathways, including:
-
STAT3 Signaling Pathway: this compound can inhibit neuronal cell apoptosis by upregulating the expression of proteins in the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
-
AKT2 Signaling Pathway: this compound can stimulate the clearance of senescent cells by macrophages through the activation of the AKT2 signaling pathway.
Experimental Protocols
Detailed Methodology for HPLC-UV Quantification of this compound in Rat Cardiac Muscle
This protocol is adapted from a published method.[18]
-
Sample Preparation:
-
Homogenize 100 mg of rat cardiac muscle in 1 mL of saline.
-
To 100 µL of the homogenate, add 20 µL of the internal standard solution (thymopentin, 500 µg/mL) and 380 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
HPLC Conditions:
-
Column: NH2 column (e.g., Kromasil NH2, 4.6 mm × 200 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer. The exact ratio and pH should be optimized for your specific column and system. A starting point could be a mixture of acetonitrile and 40 mmol·L-1 dibasic potassium phosphate (44:56), with the pH adjusted to 6.3 with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Column Temperature: 35°C.[3]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: this compound mediated STAT3 signaling pathway.
Caption: this compound and AKT2 signaling in senescent cell clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a new this compound synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PlumX [plu.mx]
- 21. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Carnosine Solubility in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving L-Carnosine in organic solvents.
Troubleshooting Guide
Issue: this compound powder is not dissolving in a pure organic solvent (e.g., DMSO, ethanol (B145695), methanol, DMF).
Initial Steps:
-
Assess the necessity of a pure organic solvent: this compound is a dipeptide with a hydrophilic character, making it inherently more soluble in aqueous solutions. Re-evaluate if an aqueous or a co-solvent system could be compatible with your experimental design.
-
Start with a small amount: Before dissolving the entire batch, test the solubility with a small portion of your this compound.
-
Ensure solvent quality: Use anhydrous (water-free) and high-purity organic solvents. Moisture in solvents like DMSO can significantly hinder the dissolution of certain compounds.[1]
Troubleshooting Workflow:
If initial attempts to dissolve this compound in a pure organic solvent are unsuccessful, follow this systematic approach:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Strategies:
-
Co-solvent Systems: Since this compound has high water solubility, using a binary solvent system is often the most effective approach.
-
Protocol: First, dissolve the this compound in a small volume of high-purity water. Then, slowly add the desired organic solvent to this aqueous solution while continuously vortexing or stirring. This method helps to keep the this compound in solution as the solvent polarity changes.
-
-
Heating: Gently warming the solution to 30-40°C can aid dissolution. However, be cautious as excessive heat may degrade the peptide.
-
Sonication: Use a bath sonicator to provide energy to break up particles and enhance dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: this compound is generally considered to have very low solubility in most pure organic solvents. It is often described as "practically insoluble" in ethanol and other organic solvents.[2] Its solubility in DMSO is categorized as "very slightly".[3][4][5] For practical laboratory purposes, achieving high concentrations in pure organic solvents is challenging.
Q2: Why is this compound so poorly soluble in organic solvents?
A2: this compound is a dipeptide composed of β-alanine and L-histidine.[2] The presence of a free carboxylic acid group, a primary amino group, and the imidazole (B134444) ring of histidine makes the molecule polar and capable of forming strong hydrogen bonds with water. Organic solvents are less effective at disrupting the intermolecular forces in solid this compound and solvating the polar functional groups.
Q3: I managed to dissolve this compound in a co-solvent system, but it precipitated after some time. What can I do?
A3: Precipitation upon standing can be due to a few factors:
-
Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time. Try preparing a more dilute solution.
-
Temperature changes: If the solution was warmed to aid dissolution, it might precipitate as it cools to room temperature.
-
pH shift: Changes in the pH of the solution, even minor ones, can affect solubility. Ensure your solution is adequately buffered if pH is a critical factor.
Q4: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A4: Adjusting the pH is a powerful technique, but it is most effective in aqueous or semi-aqueous solutions. The solubility of peptides is generally lowest at their isoelectric point (pI). The pI of this compound is around 8.1. Therefore, adjusting the pH of an aqueous solution of this compound to be more acidic (e.g., pH 4-6) or more basic (e.g., pH 9-10) will increase its solubility. You can then attempt to add an organic co-solvent to this pH-adjusted aqueous stock.
Q5: Are there different forms of this compound with different solubilities?
A5: Yes, different polymorphic forms of this compound have been identified, and they exhibit different solubility profiles. For instance, two polymorphs, designated as Form I and Form II, have been studied, with Form II showing higher solubility than the more stable Form I in a water/DMAC mixture.[6][7] The crystalline form of your this compound can therefore influence its solubility.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound in binary solvent mixtures.
Table 1: Solubility of this compound in Water + Methanol Mixtures
| Mole Fraction of Methanol | Temperature (K) | Solubility (mole fraction x 10^3) |
| 0.1 | 288.15 | 18.54 |
| 0.1 | 298.15 | 22.87 |
| 0.1 | 308.15 | 27.95 |
| 0.2 | 288.15 | 12.33 |
| 0.2 | 298.15 | 15.68 |
| 0.2 | 308.15 | 19.67 |
| 0.3 | 288.15 | 7.89 |
| 0.3 | 298.15 | 10.35 |
| 0.3 | 308.15 | 13.31 |
Data extracted from "Solubility and dissolution thermodynamic properties of this compound in binary solvent mixtures." Note that the original data includes a wider range of temperatures and mole fractions.
Table 2: Solubility of this compound in Water + Isopropanol Mixtures
| Mole Fraction of Isopropanol | Temperature (K) | Solubility (mole fraction x 10^3) |
| 0.1 | 288.15 | 10.12 |
| 0.1 | 298.15 | 13.01 |
| 0.1 | 308.15 | 16.53 |
| 0.2 | 288.15 | 4.56 |
| 0.2 | 298.15 | 6.28 |
| 0.2 | 308.15 | 8.41 |
| 0.3 | 288.15 | 1.89 |
| 0.3 | 298.15 | 2.73 |
| 0.3 | 308.15 | 3.86 |
Data extracted from "Solubility and dissolution thermodynamic properties of this compound in binary solvent mixtures." Note that the original data includes a wider range of temperatures and mole fractions.
Table 3: Solubility of this compound in Water + Acetone Mixtures
| Mole Fraction of Acetone | Temperature (K) | Solubility (mole fraction x 10^3) |
| 0.1 | 288.15 | 13.57 |
| 0.1 | 298.15 | 17.11 |
| 0.1 | 308.15 | 21.34 |
| 0.2 | 288.15 | 7.02 |
| 0.2 | 298.15 | 9.35 |
| 0.2 | 308.15 | 12.21 |
| 0.3 | 288.15 | 3.44 |
| 0.3 | 298.15 | 4.81 |
| 0.3 | 308.15 | 6.63 |
Data extracted from "Solubility and dissolution thermodynamic properties of this compound in binary solvent mixtures." Note that the original data includes a wider range of temperatures and mole fractions.
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination in Binary Solvent Mixtures
This protocol is based on the methodology described for determining the solubility of this compound in water + organic solvent mixtures.
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Steps:
-
Preparation: Prepare the desired binary solvent mixture by mass.
-
Equilibration: Add an excess of this compound to the solvent mixture in a sealed, temperature-controlled vessel. Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Stop stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Weigh the collected supernatant and then evaporate the solvent under vacuum at a controlled temperature. The weight of the remaining solid this compound is used to calculate the solubility.
Protocol 2: General Method for Preparing an this compound Stock Solution in a Water/Organic Co-solvent System
This protocol provides a general procedure for preparing a stock solution of this compound for experimental use.
-
Initial Dissolution in Water:
-
Weigh the required amount of this compound powder into a sterile conical tube.
-
Add a minimal volume of high-purity water (e.g., Milli-Q or equivalent) to the powder. For example, start with a volume that would result in a highly concentrated aqueous solution (e.g., 100 mg/mL).
-
Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
-
Addition of Organic Co-solvent:
-
While continuously vortexing or stirring the aqueous this compound solution, slowly add the desired organic solvent (e.g., DMSO, ethanol) dropwise.
-
Continue adding the organic solvent until the desired final concentration and solvent ratio are achieved.
-
-
Final Checks:
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, it may indicate that the solubility limit has been exceeded.
-
If necessary, gently warm the solution (not exceeding 40°C) or briefly sonicate to redissolve any precipitate.
-
For cell-based assays, it is recommended to sterile-filter the final solution through a 0.22 µm filter.
-
References
Technical Support Center: L-Carnosine Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of L-Carnosine administration routes in mice.
Frequently Asked Questions (FAQs)
Q1: What are the most common administration routes for this compound in mice and how do they compare?
A1: The most common routes for this compound administration in mice are oral (PO), intraperitoneal (IP), and intravenous (IV).[1] Each has distinct advantages and disadvantages regarding bioavailability, ease of administration, and potential for stress induction.
-
Oral Administration (PO): Often administered through drinking water or gavage.[2][3][4][5][6] This is the least invasive method, suitable for chronic studies.[7] However, bioavailability can be a concern, and precise dosing can be challenging with ad libitum water administration.[1]
-
Intraperitoneal Injection (IP): A common route in rodent studies that allows for rapid absorption into the bloodstream.[8][9][10][11] It offers better bioavailability than the oral route and is technically less demanding than IV injections.
-
Intravenous Injection (IV): Provides 100% bioavailability as it directly enters the systemic circulation.[8] This route is preferred for pharmacokinetic studies and acute-effect models where precise and rapid delivery is critical.[8]
Q2: What is the pharmacokinetic profile of this compound in mice after IV administration?
A2: Following a single intravenous injection of 1000 mg/kg this compound in mice, the dipeptide is rapidly distributed. The half-life of this compound in serum has been reported to be approximately 78 minutes.[12] Pharmacokinetic parameters for both this compound and its stereoisomer D-Carnosine (which is resistant to degradation by carnosinases) have been found to be similar in both serum and brain after IV injection in mice.[8][13]
Q3: How does the dose of this compound affect its efficacy?
A3: this compound's efficacy is dose-dependent.[12] In a mouse model of ischemic stroke, a 1000 mg/kg dose of this compound administered intraperitoneally significantly reduced infarct volume by 47.4%, while lower doses of 500 mg/kg and 100 mg/kg resulted in smaller reductions of 30.94% and 33.4%, respectively.[8] Similarly, a meta-analysis of stroke studies showed a 38.1% reduction in infarct volume with a 1000 mg/kg dose compared to a 13.2% reduction for doses below 500 mg/kg.[14] However, dose-related effects can vary depending on the condition being studied; for instance, in anxiety models, medium doses (100 mg/kg) acted as an anxiolytic, while high doses (1000 mg/kg) produced anxiety-like effects in rats.[15]
Q4: Can this compound cross the blood-brain barrier (BBB) in mice?
A4: Yes, this compound can cross the blood-brain barrier.[2] After a 1000 mg/kg intravenous injection in mice, this compound levels were measurable in the brain.[8] The basal level of carnosine in the mouse brain is approximately 20 ng/mg of tissue.[8] Studies have shown that orally administered imidazole (B134444) dipeptides, including carnosine, lead to increased concentrations in the cerebrum of mice.[4]
Troubleshooting Guides
Issue 1: Inconsistent results with oral this compound administration in drinking water.
-
Potential Cause: Variation in water intake between animals. Mice may drink different amounts, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Switch to Oral Gavage: For precise dosing in short-term or acute studies, oral gavage is recommended over administration in drinking water.[16]
-
Monitor Water Intake: If using drinking water for chronic studies, measure daily water consumption for each cage to estimate the dose received.
-
Check Palatability: High concentrations of this compound may alter the taste of the water, potentially reducing intake. Perform a pilot study to ensure the chosen concentration does not deter drinking.
-
Issue 2: Low efficacy observed despite using a previously reported effective dose.
-
Potential Cause 1: Rapid degradation of this compound. This compound is rapidly degraded in serum by enzymes called carnosinases.[8][17] While rodents lack the primary human serum carnosinase (CNDP1), degradation still occurs.[1]
-
Troubleshooting Steps:
-
Optimize Timing: Administer this compound closer to the experimental challenge. For example, in a stroke model, administration at the onset of reperfusion has shown significant efficacy.[8]
-
Consider D-Carnosine: D-Carnosine is an isomer that is not a substrate for carnosinases and has shown similar efficacy to this compound in mouse stroke models.[8][13] This can provide a more stable alternative.
-
Increase Dosing Frequency: For chronic studies, multiple daily doses may be necessary to maintain therapeutic levels.
-
-
Potential Cause 2: Suboptimal administration route for the target tissue.
-
Troubleshooting Steps:
-
Brain-Targeted Studies: For neurological models, IV or IP routes may provide higher and more rapid brain concentrations compared to oral administration.[8] Intranasal administration is also being explored as a potential route to bypass the BBB.[1][17][18]
-
Systemic Effects: For systemic effects like modulating immunity or reducing oxidative stress, IP and oral routes have been used effectively.[3][5][10]
-
Data Presentation: Pharmacokinetics & Efficacy
Table 1: Pharmacokinetic Parameters of this compound (1000 mg/kg IV) in Mice
| Parameter | Serum | Brain | Citation |
|---|---|---|---|
| Cmax (µg/mL or µg/g) | 4011 | 205 | [8] |
| Tmax (min) | 5 | 15 | [8] |
| AUC (µgmin/mL or µgmin/g) | 165,300 | 18,342 | [8] |
| Half-life (t½) (min) | 78 | 134 |[8][12] |
Table 2: Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Administration Route | Dose (mg/kg) | Treatment Time | Outcome (Infarct Volume Reduction) | Citation |
|---|---|---|---|---|
| Intraperitoneal (IP) | 1000 | At reperfusion | 47.4% | [8] |
| Intraperitoneal (IP) | 500 | At reperfusion | 30.9% | [8] |
| Intraperitoneal (IP) | 100 | At reperfusion | 33.4% | [8] |
| Intravenous (IV) | 1000 | 2h post-tMCAO | 53.8% |[8] |
Experimental Protocols
Methodology 1: Pharmacokinetic Analysis of Intravenously Administered this compound
-
Animal Preparation: Use adult male C57BL/6 mice (or other appropriate strain), weighing 25-30g. Acclimatize animals for at least one week before the experiment.
-
Drug Administration: Administer a single bolus of this compound (e.g., 1000 mg/kg) or saline vehicle via the tail vein (intravenous injection).[8]
-
Sample Collection: Collect blood and brain tissue samples at predetermined time points (e.g., 5, 15, 30, 60, 180, and 360 minutes) post-injection.[8]
-
Sample Processing:
-
Serum: Collect blood into non-heparinized tubes, allow it to clot, and centrifuge to separate the serum.
-
Brain: Perfuse animals with saline to remove blood from the brain tissue, then harvest and homogenize the brain.
-
-
Quantification: Measure this compound concentrations in serum and brain homogenates using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8][12]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), and half-life (t½).[8]
Methodology 2: Efficacy Assessment in a Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model
-
Animal Model: Induce transient focal cerebral ischemia in mice using the tMCAO model.
-
Drug Administration: Administer this compound or saline vehicle via the desired route (e.g., IP or IV) at a specific time relative to the ischemic event (e.g., at the onset of reperfusion or 2 hours post-tMCAO).[8]
-
Neurological Assessment: Evaluate neurological deficits at regular intervals (e.g., 24h, 48h) post-MCAO using a standardized neurological severity score.
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours post-MCAO), sacrifice the mice and section the brains.[8] Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[8]
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the results between the this compound treated and saline control groups.
Visualizations
Caption: Workflow for comparing this compound pharmacokinetics across different administration routes.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral Supplementation of this compound Attenuates Acute-Stress-Induced Corticosterone Release and Mitigates Anxiety in CD157 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Stress Effects of Carnosine on Restraint-Evoked Immunocompromise in Mice through Spleen Lymphocyte Number Maintenance | PLOS One [journals.plos.org]
- 4. Pharmacokinetics and tissue distribution of orally administrated imidazole dipeptides in carnosine synthase gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosine Supplementation Mitigates the Deleterious Effects of Particulate Matter Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosine has antinociceptive properties in the inflammation-induced nociceptive response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Cerebroprotective Potential of d- and this compound Following Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Protective role of carnosine in mice with cadmium-induced acute hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnosine retards tumor growth in vivo in an NIH3T3-HER2/neu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of dose-related effects of carnosine on anxiety with sympathetic skin response and T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. downstate.edu [downstate.edu]
- 17. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
minimizing interference in spectrophotometric measurement of L-Carnosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectrophotometric measurement of L-Carnosine.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectrophotometric analysis of this compound, providing step-by-step guidance to identify and resolve these challenges.
Issue 1: Inaccurate or Inconsistent Readings in Direct UV Spectrophotometry
Question: My direct UV spectrophotometric readings for this compound are fluctuating and seem inaccurate. What could be the cause and how can I fix it?
Answer:
Inaccurate or inconsistent readings in direct UV spectrophotometry of this compound can stem from several factors related to instrumentation, sample preparation, and the inherent spectral properties of the molecule.
Troubleshooting Steps:
-
Instrument and Cuvette Handling:
-
Warm-up: Ensure the spectrophotometer has warmed up for the manufacturer-recommended time to allow for lamp stabilization.
-
Cuvette Condition: Use clean, scratch-free quartz cuvettes, as plastic or glass cuvettes absorb UV light below 340 nm. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.
-
Blank Measurement: Use the same solvent or buffer for your blank as your sample. Re-blank the instrument periodically, especially if you observe drift in readings.
-
-
Wavelength Selection:
-
This compound exhibits two primary absorbance peaks in the UV region.[1] The choice of wavelength can impact sensitivity and susceptibility to interference.
-
For higher concentrations, the peak around 214 nm is prominent.[2]
-
A less intense peak is observed around 265 nm, which may be less prone to certain interferences but is only detectable at higher concentrations.[2][1]
-
-
Potential Interferences:
-
Spectral Overlap: Other molecules in your sample with absorbance in the low UV region (around 214 nm) can cause significant interference. This is a common issue with complex biological samples or formulations containing multiple UV-active components.[3]
-
Excipient Interference: Pharmaceutical excipients can absorb UV light and interfere with the measurement. It is crucial to test the absorbance of your blank formulation (without this compound) to assess potential interference.
-
Experimental Protocol: Direct UV Spectrophotometric Quantification of this compound
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the desired value (e.g., 214 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Create a series of dilutions from the stock solution to generate a standard curve.
-
Prepare your unknown samples, ensuring they are diluted to fall within the linear range of your standard curve.
-
-
Measurement:
-
Fill a clean quartz cuvette with the blank solution (buffer only) and place it in the spectrophotometer. Zero the instrument.
-
Measure the absorbance of each standard and your unknown samples.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of your unknown samples using the standard curve.
-
Issue 2: Unexpected Color Development or Low Signal in Ninhydrin (B49086) Assay
Question: I am using the ninhydrin assay to measure this compound, but the color development is inconsistent, or the signal is lower than expected. What are the possible reasons?
Answer:
The ninhydrin assay relies on the reaction with the primary amine group of this compound to produce a colored product (Ruhemann's purple), which is measured spectrophotometrically at 570 nm.[4] Several factors can interfere with this reaction.
Troubleshooting Steps:
-
Reagent Quality and Preparation:
-
Ninhydrin Reagent: Ensure your ninhydrin reagent is fresh and has been stored correctly, protected from light.[5] Degraded reagent can lead to poor color development.
-
Hydrindantin (B147029): The presence of a reducing agent like hydrindantin is crucial for a stable and quantitative reaction.[6]
-
Buffer pH: The reaction is pH-sensitive. An optimal pH of around 5.2-5.5 is generally recommended.[5][6]
-
-
Reaction Conditions:
-
Temperature and Time: The reaction requires heating. Inconsistent heating times or temperatures will lead to variable results. A common protocol involves heating at 100°C for 10-20 minutes.[5][7][8]
-
Evaporation: Use capped tubes during heating to prevent solvent evaporation, which can concentrate the reactants and lead to inaccuracies.
-
-
Interfering Substances:
-
Ammonia and Primary Amines: Any compound with a primary amine group will react with ninhydrin, leading to an overestimation of this compound concentration.[9] This is a significant consideration in complex biological samples.
-
Metal Ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, can interfere with the color development.[10]
-
Proline: If your sample contains proline, it will produce a yellow color that absorbs at a different wavelength (around 440 nm), which can interfere with the measurement at 570 nm.[7]
-
Experimental Protocol: Ninhydrin Assay for this compound Quantification
-
Reagent Preparation:
-
Ninhydrin Reagent: Prepare a solution containing ninhydrin and hydrindantin in a suitable solvent mixture, such as 2-methoxyethanol (B45455) and sodium acetate (B1210297) buffer (pH 5.2).[5] A typical formulation involves dissolving 0.2 g of ninhydrin and 0.03 g of hydrindantin in 7.5 mL of 2-methoxyethanol, and just before use, adding 2.5 mL of 4M sodium acetate buffer (pH 5.2).[5]
-
Standard Solutions: Prepare a series of this compound standard solutions of known concentrations.
-
-
Assay Procedure:
-
To 100 µL of each standard and sample in separate test tubes, add 50 µL of the Ninhydrin reagent.[5]
-
Include a blank containing 100 µL of the sample buffer and 50 µL of the Ninhydrin reagent.[5]
-
Cap the tubes and heat them in a boiling water bath for 20 minutes.[5]
-
Cool the tubes to room temperature.
-
Add 950 µL of 50% ethanol (B145695) to each tube and mix well.[5]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the this compound concentration in your samples from the standard curve.
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference in the spectrophotometric measurement of this compound?
A1: The main sources of interference depend on the method used:
-
Direct UV Spectrophotometry:
-
Spectral Overlap: Compounds that absorb light in the same UV region as this compound (around 214 nm), such as other peptides, proteins, or certain pharmaceutical excipients.[3]
-
Light Scattering: Particulate matter in the sample can scatter light, leading to artificially high absorbance readings.
-
Matrix Effects: The overall composition of the sample matrix can influence the absorbance of this compound.
-
-
Derivatization Methods (e.g., Ninhydrin Assay):
-
Other Primary Amines: Any molecule containing a primary amine group will react with the derivatizing agent, causing overestimation. This includes other amino acids, peptides, and ammonia.[9]
-
Metal Ions: Certain metal ions can inhibit the color-forming reaction.[10]
-
Reaction Conditions: Variations in pH, temperature, and reaction time can lead to inconsistent results.
-
Q2: How can I prepare my sample to minimize interference?
A2: Proper sample preparation is critical for accurate measurements:
-
Filtration/Centrifugation: Remove any particulate matter by filtering your sample through a 0.22 µm or 0.45 µm filter or by centrifugation.
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from a complex matrix, thereby removing many interfering substances.
-
Protein Precipitation: For biological samples with high protein content, protein precipitation (e.g., with acetonitrile) can be used to remove proteins that would otherwise interfere.[11]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly affect the measurement.
Q3: What is the OPA (o-phthalaldehyde) assay and can it be used for this compound?
A3: The OPA assay is another method that reacts with primary amines to produce a fluorescent product. It is generally more sensitive than the ninhydrin assay. The reaction is rapid, often completing within minutes at room temperature.[12][13][14][15]
Yes, the OPA assay can be used for this compound. However, like the ninhydrin assay, it is not specific to this compound and will react with other primary amines present in the sample. The fluorescence response can also vary between different amino acids, with histidine (a component of carnosine) showing a decreased fluorescence at higher pH.[12][15]
Experimental Protocol: OPA Assay for this compound Quantification (General)
-
Reagent Preparation:
-
Prepare an OPA reagent solution containing o-phthalaldehyde (B127526) and a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer (pH around 10.5).[13]
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of your unknown samples from the standard curve.
-
| Parameter | Direct UV Spectrophotometry | Ninhydrin Assay | OPA Assay |
| Principle | Measures the intrinsic absorbance of the imidazole (B134444) ring. | Colorimetric reaction with primary amines. | Fluorometric reaction with primary amines. |
| Wavelength | ~214 nm or ~265 nm[1] | 570 nm[4] | Excitation: 340-390 nm, Emission: 436-475 nm[12][15] |
| Sensitivity | Lower | Moderate | Higher |
| Specificity | Low (susceptible to spectral overlap) | Low (reacts with all primary amines) | Low (reacts with all primary amines) |
| Key Interferences | UV-absorbing compounds, excipients | Other amino acids, ammonia, certain metal ions[9][10] | Other primary amines, buffers containing amines (e.g., Tris) |
Visualizations
Caption: Workflow for direct UV spectrophotometric measurement of this compound.
Caption: Troubleshooting logic for the ninhydrin assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 11. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
Technical Support Center: Strategies to Enhance L-Carnosine Uptake in Cultured Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize L-Carnosine uptake in cultured cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for this compound uptake in cultured cells?
This compound is primarily transported into cells via active transport mechanisms mediated by specific carrier proteins. Passive diffusion occurs but is significantly less efficient at physiological concentrations.[1][2] The key transporters belong to the proton-coupled oligopeptide transporter (POT) family, also known as the Solute Carrier (SLC15) family.[3][4] These transporters use an inwardly-directed proton gradient to move di- and tripeptides across the cell membrane.[3]
The main transporters identified for this compound uptake are:
-
PEPT1 (SLC15A1): A low-affinity, high-capacity transporter, predominantly expressed in intestinal epithelial cells like Caco-2.[4][5][6]
-
PEPT2 (SLC15A2): A high-affinity, low-capacity transporter found in various tissues, including kidney cells (SKPT), neurons, and glioblastoma cells.[1][3][7][8]
-
PHT1 (SLC15A4) and PHT2 (SLC15A3): These peptide/histidine transporters also contribute to this compound uptake, particularly in brain-derived cells like glioblastoma.[7]
Q2: My cells show low this compound uptake. What strategies can I use to enhance it?
Enhancing this compound uptake involves optimizing transport conditions and protecting the dipeptide from degradation.
-
Optimize Culture pH: The activity of proton-coupled transporters like PEPT1 and PEPT2 is pH-dependent. Lowering the extracellular pH (e.g., to 6.0-6.5) can increase the proton gradient and enhance transporter-mediated uptake.[3][6]
-
Modulate Transporter Expression: While complex, in some systems, it may be possible to upregulate the expression of relevant transporters. However, a more straightforward approach is to select a cell line known to express high levels of PEPT1 or PEPT2.
-
Use this compound Analogs or Prodrugs: this compound is rapidly degraded by enzymes called carnosinases (CNDP1 in serum, CNDP2 in cytosol).[9][10] Using carnosinase-resistant analogs or prodrugs can increase stability and bioavailability.[11][12][13] Lipophilic prodrugs, for example, can enhance passive diffusion across the cell membrane.[13][14]
-
Employ Delivery Systems: Encapsulating this compound in vesicular systems (e.g., nanoliposomes) or nanoparticulate systems can protect it from degradation and facilitate cellular entry.[11][12]
-
Induce Cellular Stress (Context-Dependent): Some studies have shown that under specific stress conditions, such as inflammation or hypoxia, cells may increase their uptake of this compound. For instance, macrophages stimulated with LPS and IFN-γ showed a nearly 3-fold increase in carnosine uptake.[9][15]
Q3: How does this compound stability affect uptake experiments?
This compound's stability is a critical factor. The dipeptide is susceptible to hydrolysis by carnosinases, which break it down into its constituent amino acids, β-alanine and L-histidine.[3][9] This has two major implications for your experiments:
-
Reduced Bioavailability: If your cell culture medium contains serum with carnosinase activity (like human serum), the this compound concentration will decrease over time, reducing the amount available for uptake.[12][16]
-
Inaccurate Quantification: If you are measuring intracellular this compound, rapid hydrolysis inside the cell by cytosolic carnosinase (CNDP2) can lead to an underestimation of the total amount transported.[5]
To mitigate this, consider using serum-free media for the duration of the uptake experiment or heat-inactivating the serum. Alternatively, using carnosinase-resistant derivatives is an effective strategy.[13][17]
Troubleshooting Guide
Problem: Low or non-detectable intracellular this compound.
| Possible Cause | Suggested Solution |
| Low Transporter Expression | Verify the expression of PEPT1, PEPT2, PHT1, or PHT2 in your cell line via RT-PCR or Western blot. If expression is low, consider using a different cell line known to express these transporters (e.g., Caco-2 for PEPT1, SKPT or neuronal cells for PEPT2).[3][7] |
| Suboptimal pH | This compound transporters are proton-coupled. Ensure the pH of your uptake buffer is slightly acidic (e.g., pH 6.0-6.5) to facilitate the proton gradient.[3][6] |
| This compound Degradation | This compound may be degraded by carnosinases in the serum or within the cells.[9][10] Perform the uptake assay in serum-free medium or use heat-inactivated serum. To account for intracellular degradation, consider using a carnosinase inhibitor (if available and specific) or a resistant analog. |
| Rapid Cellular Efflux | The rate of this compound efflux from the cell can be high, limiting net accumulation.[1][3] Perform time-course experiments to identify the optimal time point for measuring uptake before efflux becomes significant. Consider using an efflux pump inhibitor if the specific transporter is known. |
| Competitive Inhibition | The culture medium may contain other dipeptides or amino acids (like L-histidine for PHT1/2) that compete with this compound for the same transporters.[7] Use a defined, minimal buffer (like Krebs-Ringer) for the uptake experiment instead of a complex culture medium. |
| Incorrect Quantification Method | The chosen analytical method may not be sensitive enough. Ensure your HPLC, LC-MS, or electrophoresis method is validated for this compound detection at the expected intracellular concentrations.[15][18] |
Problem: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Monolayer Confluency | Transporter expression can vary with cell density. Ensure all wells or flasks are seeded at the same density and have reached a consistent level of confluency (e.g., 80-90%) before starting the experiment. |
| Temperature Fluctuations | Active transport is a temperature-sensitive process. Maintain a constant temperature (typically 37°C) throughout the incubation period. Use a water bath or a temperature-controlled incubator. |
| Inaccurate Timing | For short incubation times, precise timing is crucial. Stagger the addition and removal of the uptake buffer to ensure each replicate is incubated for the exact same duration. |
| Incomplete Washing | Residual extracellular this compound can artificially inflate results. Wash the cell monolayers rapidly and thoroughly with ice-cold stop buffer (e.g., PBS) immediately after incubation to halt transport and remove extracellular substrate. |
Quantitative Data Summary
The following tables summarize key quantitative data on this compound transport kinetics from published studies.
Table 1: this compound Transport Kinetics in Different Cell Lines
| Cell Line | Transporter(s) | Km | Vmax | Reference |
| Primary Rat Cortical Neurons | PEPT2 | 119 µM | 0.289 nmol/mg protein/min | [1][2] |
| Caco-2 (Apical) | PEPT1 | 2.48 ± 1.16 mM | 2.08 ± 0.34 nmol/cm²/min | [19] |
| Caco-2 (Basolateral) | Unknown Carrier | 7.21 ± 3.17 mM | 0.54 ± 0.10 nmol/cm²/min | [19] |
Table 2: Inhibition of this compound Uptake
| Cell Line | Inhibitor | Concentration | % Inhibition of Apical Uptake | Reference |
| SKPT (Kidney Proximal Tubule) | Glycylsarcosine (GlySar) | 1 mM | ~90% | [3] |
| SKPT (Kidney Proximal Tubule) | L-Histidine | 1, 2, and 5 mM | No significant effect | [3] |
Experimental Protocols
Protocol 1: General this compound Uptake Assay
This protocol describes a general method for measuring this compound uptake in adherent cultured cells using a radiolabeled substrate.
-
Cell Culture: Seed cells in 24-well plates and grow until they form a confluent monolayer.
-
Preparation:
-
Prepare a transport buffer (e.g., Krebs-Ringer buffer) at the desired pH (e.g., pH 6.5 for optimal uptake, pH 7.4 for control).
-
Prepare your this compound solution in the transport buffer, including a known concentration of [³H]this compound.
-
Prepare an ice-cold stop buffer (e.g., PBS).
-
-
Uptake Experiment:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with transport buffer (at 37°C, pH 7.4).
-
Aspirate the wash buffer and add the pre-warmed (37°C) this compound solution.
-
Incubate for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C. Note: A time-course experiment should be performed first to determine the linear range of uptake.
-
-
Stopping the Reaction:
-
To terminate the uptake, aspirate the this compound solution.
-
Immediately wash the cells three times with ice-cold stop buffer to remove extracellular substrate.
-
-
Cell Lysis and Quantification:
-
Add a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to each well and incubate to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the total protein content (e.g., using a BCA assay) to normalize the uptake data (e.g., in pmol/mg protein).
-
Protocol 2: Quantification of Intracellular this compound via Microchip Electrophoresis
This protocol is adapted from methods used for RAW 264.7 macrophages and provides a non-radioactive quantification method.[15]
-
Cell Culture and Treatment: Culture cells to the desired density and incubate with the desired concentration of this compound for the specified time.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with cold PBS (pH 7.4).
-
Harvest the cells using a cell scraper and transfer the suspension to a centrifuge tube.
-
Centrifuge the cells (e.g., at 1000 x g for 4 min at 4°C).
-
-
Cell Lysis:
-
Discard the supernatant and resuspend the cell pellet in a lysis buffer (e.g., 10 mM boric acid with 0.5% Triton X-100, pH 9.2).[15]
-
Vortex and centrifuge at high speed to pellet cell debris.
-
-
Derivatization (for fluorescence detection):
-
Take an aliquot of the supernatant (cell lysate).
-
Add a derivatizing agent such as naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide (CN⁻) to label the this compound.
-
-
Quantification:
-
Analyze the derivatized sample using microchip electrophoresis with laser-induced fluorescence detection (ME-LIF).
-
Quantify the intracellular this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
Visualizations
Caption: Primary pathways for this compound cellular uptake via proton-coupled transporters (POTs).
Caption: Standard experimental workflow for an this compound cellular uptake assay.
Caption: A logical workflow for troubleshooting low this compound uptake in experiments.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. An assessment of the transport mechanism and intraneuronal stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport Mechanisms of Carnosine in SKPT Cells: Contribution of Apical and Basolateral Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of carnosine uptake and its physiological function in human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proton-coupled oligopeptide transporters PEPT2, PHT1 and PHT2 mediate the uptake of carnosine in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring carnosine uptake by RAW 264.7 macrophage cells using microchip electrophoresis with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Transport characteristics of this compound and the anticancer derivative 4-toluenesulfonylureido-carnosine in a human epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in L-Carnosine research and how to avoid them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during L-Carnosine experimentation. Here you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stability and Bioavailability
Question: My in vivo results with this compound are not as promising as my in vitro data. What could be the reason for this discrepancy?
Answer: A significant pitfall in this compound research is its low bioavailability, primarily due to rapid degradation by the enzyme serum carnosinase (CN1).[1][2][3][4][5] This enzyme is highly active in human blood and can hydrolyze this compound within hours of administration, significantly reducing its circulating levels.[5] Therefore, promising in vitro effects may not translate to in vivo models due to insufficient concentrations of this compound reaching the target tissues.
Troubleshooting Steps:
-
Consider Carnosinase Activity: Be aware that carnosinase activity varies between species. Rodent models, for instance, have lower serum carnosinase activity compared to humans, which can affect the translatability of your findings.[1]
-
Alternative Administration Routes: Explore administration routes that bypass first-pass metabolism, such as parenteral injection, to achieve higher systemic concentrations.
-
Use of this compound Analogs: Investigate the use of this compound analogs that are resistant to hydrolysis by carnosinase.[1][2] Carnosinol is one such derivative that has shown improved oral bioavailability and efficacy in preclinical models.[1][2]
-
Novel Drug Delivery Systems: Consider encapsulating this compound in novel drug delivery systems like liposomes or nanoparticles to protect it from degradation and enhance its delivery to target sites.[2][3]
Cell Culture Experiments
Question: I am not observing the expected protective effects of this compound in my neuronal cell culture experiments. What factors should I consider?
Answer: While neurons can actively take up this compound, they also eliminate it rapidly.[6] This high turnover rate means that the intracellular concentration of this compound may not be sustained at a high enough level to exert its protective effects throughout the duration of your experiment.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting ineffective this compound in cell culture.
Analytical Quantification
Question: I am having difficulty accurately quantifying this compound in my biological samples. What are the common challenges and how can I overcome them?
Answer: Quantifying this compound in biological matrices can be challenging due to its polar nature and the presence of interfering substances.[7] Several analytical methods are available, each with its own advantages and limitations.
Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC with UV detection | Separation based on polarity, detection via UV absorbance. | Widely available, relatively inexpensive. | May require pre-column derivatization for sensitivity; potential for interference.[7][8][9] |
| HPLC-MS | Separation by HPLC coupled with mass spectrometric detection. | High sensitivity and specificity. | Higher cost and complexity.[7][8] |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High resolution, small sample volume. | Can be less robust than HPLC.[8][10] |
| Potentiometric Titration | Measures changes in pH to determine concentration. | Useful for determining acid-base properties.[8] | Not suitable for complex biological samples.[8] |
Recommended Protocol: HPLC for this compound Quantification
This is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
For tissue samples, homogenize in a suitable buffer.
-
Perform protein precipitation using an organic solvent like acetonitrile (B52724).[7]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: A column suitable for polar compounds, such as a NH2 or a BIST™ B+ column, can be effective.[7][9][11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer is commonly used. The pH of the buffer can be adjusted to optimize separation.[9]
-
Flow Rate: Typically around 1.0 mL/min.[9]
-
Detection: UV detection at 210 nm.[9]
-
-
Quantification:
-
Prepare a standard curve with known concentrations of this compound.
-
Use an internal standard to correct for variations in sample preparation and injection volume.[7]
-
Interpreting Antioxidant Activity
Question: The results from my antioxidant assays with this compound are inconsistent. How do I correctly interpret its antioxidant mechanism?
Answer: this compound possesses a multi-faceted antioxidant capacity, which can lead to varied results depending on the experimental setup.[5] Its antioxidant activity stems from two primary mechanisms: direct radical scavenging and metal ion chelation.[5][12][13]
This compound's Dual Antioxidant Action
Caption: The dual mechanisms of this compound's antioxidant activity.
Key Considerations for Antioxidant Assays:
-
Radical Scavenging: The radical scavenging capacity of this compound is primarily attributed to its L-histidine component, specifically the imidazole (B134444) ring.[12][14][15][16] Assays that measure scavenging of radicals like hydroxyl (OH•) and peroxyl radicals will reflect this activity.[12][17]
-
Metal Chelation: this compound is an effective chelator of transition metals such as copper (Cu²⁺) and zinc (Zn²⁺).[13][18] This is a crucial aspect of its antioxidant function, as it prevents these metals from participating in redox reactions that generate reactive oxygen species (ROS). When designing experiments, it's important to consider the presence and type of metal ions.
-
Assay Selection: The choice of antioxidant assay will influence your results. For example, an ABTS or DPPH assay will primarily measure radical scavenging, while an assay that includes transition metals will also reflect this compound's chelating ability.
Quantitative Comparison of Antioxidant Activities
The following table summarizes data from a study comparing the antioxidant activities of this compound and its constituents.
| Compound | TBARS Inhibition (%) (at 100 mM) | Metal Chelating Activity (%) (at 100 mM) | Free Radical Scavenging Activity (%) (at 100 mM) |
| This compound | ~55% | ~70% | ~45% |
| L-Histidine | ~65% | Not significant | ~50% |
| β-Alanine | Not significant | Not significant | Not significant |
| Imidazole | ~80% | ~75% | Not significant |
Data adapted from a comparative study on the antioxidant activity of carnosine and its constituents.[14][16] This data highlights that the imidazole ring is crucial for TBARS inhibition and metal chelation, while the L-histidine molecule as a whole contributes to free radical scavenging.[14][15][16]
Purity and Isomers
Question: How can I ensure the purity of my this compound sample and avoid interference from related substances?
Answer: The presence of impurities or related substances, such as the individual amino acids β-alanine and L-histidine, can confound experimental results. It is crucial to use highly pure this compound and to have analytical methods capable of separating it from potential contaminants.
Experimental Protocol: Purity Analysis by HPLC
This protocol provides a framework for assessing the purity of an this compound sample.
-
Standard Preparation: Prepare a standard solution of high-purity this compound, as well as standards for potential impurities like L-histidine and β-alanine.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase.
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Compare the chromatogram of your sample to the standards.
-
The retention time of the major peak in your sample should match that of the this compound standard.
-
Look for any additional peaks that may correspond to impurities. The area of these peaks can be used to quantify the level of impurity.
-
Logical Relationship of Purity Analysis
References
- 1. A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR-assisted biometal chelation study of new this compound mimics: promising neuroprotective agents [iris.unina.it]
- 5. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assessment of the transport mechanism and intraneuronal stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]
- 15. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents | Manhiani | Journal of Food Research | CCSE [ccsenet.org]
- 16. ccsenet.org [ccsenet.org]
- 17. This compound (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protein.bio.msu.ru [protein.bio.msu.ru]
Technical Support Center: Large-Scale L-Carnosine Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing large-scale L-Carnosine (B1668453) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound synthesis?
A1: The two main routes for large-scale this compound production are chemical synthesis and enzymatic synthesis. Chemical synthesis often involves protecting and deprotecting amino acid groups, which can be complex and may use toxic reagents.[1][2][3] Enzymatic synthesis, a greener alternative, typically utilizes enzymes like aminopeptidases to catalyze the formation of the dipeptide bond between β-alanine and L-histidine.[1][3][4] This method can be performed using whole-cell biocatalysts or purified enzymes.[4]
Q2: What are the common challenges encountered in chemical synthesis of this compound?
A2: Common challenges in chemical synthesis include the need for protection of reactive groups in β-alanine and L-histidine to ensure selective reaction, the use of potentially toxic reagents and solvents, and the generation of byproducts that complicate purification.[1][2] Achieving high selectivity and yield can be difficult due to the multiple reactive sites on the histidine molecule.[2]
Q3: What are the key factors influencing the yield of enzymatic this compound synthesis?
A3: The yield of enzymatic synthesis is significantly influenced by several factors, including pH, temperature, reaction time, and the ratio of substrates (β-alanine derivative and L-histidine).[5] The choice of biocatalyst (e.g., specific recombinant E. coli strains) and the presence of co-factors like divalent metal ions (e.g., MnCl₂) can also dramatically impact enzyme activity and, consequently, the final yield.[3][6]
Q4: How can byproduct formation be minimized during enzymatic synthesis?
A4: Byproduct formation, such as the hydrolysis of the product or the formation of other peptides, can be minimized by optimizing reaction conditions.[4] Maintaining a high ratio of the acyl acceptor (L-histidine) to the acyl donor (e.g., β-alanine methyl ester or β-alaninamide) can favor the desired aminolysis reaction over hydrolysis.[4] Additionally, optimizing the reaction time is crucial, as prolonged incubation can lead to the enzymatic degradation of this compound.[5]
Q5: What purification methods are effective for large-scale this compound production?
A5: For large-scale purification, a combination of techniques is often employed. Nanofiltration has been successfully used to separate this compound from unreacted substrates (β-alanine and L-histidine).[6][7] Subsequent crystallization, often through ethanol (B145695) precipitation, can then be used to obtain high-purity this compound.[6] Other methods include recrystallization from water and methanol.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | - Suboptimal pH, temperature, or reaction time.- Inappropriate substrate ratio.- Low enzyme activity or stability (enzymatic synthesis).- Inefficient protection/deprotection steps (chemical synthesis). | - Systematically optimize reaction parameters (pH, temperature, time).[9]- Increase the molar ratio of L-histidine to the β-alanine derivative.[4]- Screen for more robust enzyme variants or optimize enzyme expression and harvesting.- Ensure complete reactions in protection and deprotection steps through careful monitoring. |
| Significant Byproduct Formation | - Hydrolysis of activated β-alanine or this compound product.- Self-condensation of β-alanine derivatives. | - Increase the concentration of L-histidine to favor aminolysis over hydrolysis.[4]- Reduce reaction time to the minimum required for optimal product formation.[5]- Adjust the pH, as extreme values can lead to enzyme inactivation or increased side reactions.[4] |
| Difficulty in Product Purification | - Presence of structurally similar impurities.- Co-precipitation of unreacted starting materials. | - Employ multi-step purification processes, such as nanofiltration followed by crystallization.[6]- Optimize crystallization conditions (solvent system, temperature) to enhance selectivity for this compound. |
| Poor Biocatalyst Stability/Recyclability | - Harsh reaction conditions (e.g., extreme pH or temperature).- Enzyme denaturation during the reaction or recovery process. | - Test the stability of the whole-cell biocatalyst under reaction conditions and consider immobilization techniques.- Optimize pH and temperature to balance reaction rate and enzyme stability.[4]- For recycling, ensure gentle recovery methods (e.g., centrifugation at moderate speeds). |
Data on Optimized Reaction Conditions
Table 1: Optimization of Enzymatic this compound Synthesis using Whole-Cell Biocatalysts.
| Parameter | Optimized Value | Outcome | Reference |
| pH | 10.0 | Maximized this compound yield | [4] |
| Temperature | 30°C | Optimal for enzyme activity | [4] |
| Substrate Ratio | 5 mM H-β-Ala-NH₂ to 400 mM L-histidine | High this compound yields of up to 71% | [4] |
| Biocatalyst | Recombinant E. coli overexpressing β-peptidase | High stability for at least five repeated batches | [4] |
Table 2: Comparison of Batch vs. Continuous Process for this compound Synthesis.
| Process Type | Specific Yield (g L-Car / g catalyst) | Purity after Purification | Reference |
| Batch | 30.1 | >99% | [6] |
| Continuous (with ultra-filtration) | 105 | >99% | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using a Whole-Cell Biocatalyst in a Fed-Batch Process
This protocol is based on the methodology for a fed-batch process to achieve higher product concentrations.[4]
1. Biocatalyst Preparation:
- Cultivate a recombinant E. coli strain overexpressing a suitable β-aminopeptidase.
- Induce protein expression as per the specific expression system's protocol.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM Na₂CO₃ buffer, pH 10).
- Resuspend the cells in the reaction buffer to the desired biocatalyst concentration.
2. Fed-Batch Reaction Setup:
- In a bioreactor, prepare a 200 mL reaction volume with 100 mM Na₂CO₃ buffer (pH 10).
- Add L-histidine to a final concentration of 400 mM.
- Add the prepared whole-cell biocatalyst to achieve a final activity of 0.05 U/mL.
- Set the temperature to 30°C.
3. Reaction Execution:
- Initiate the reaction by starting a constant feed of H-β-Ala-NH₂ (β-alaninamide) at a rate calculated to maintain a steady concentration (e.g., 4.44 mmol/L/h to maintain 5 mM H-β-Ala-NH₂).
- Monitor the reaction progress by taking samples at regular intervals and analyzing for this compound concentration using HPLC.
4. Product Recovery and Purification:
- After the desired reaction time, terminate the reaction and separate the biocatalyst from the reaction mixture by centrifugation or filtration.
- The supernatant containing this compound can then be subjected to downstream processing, such as nanofiltration and crystallization, for purification.
Protocol 2: Chemical Synthesis of this compound via Phthalyl Protection
This protocol outlines a chemical synthesis route involving the protection of β-alanine.[10]
1. Preparation of Phthalyl-β-alanine:
- In a round-bottom flask, heat a mixture of β-alanine and phthalic anhydride (B1165640) in glacial acetic acid under reflux for 3 hours.
- Evaporate the acetic acid under vacuum.
- Add water to the residue and reflux for 1 hour.
- After cooling, extract the product into a suitable solvent. The precipitated solid is filtered and dried to yield phthalyl-β-alanine.
2. Activation of Phthalyl-β-alanine:
- Convert the phthalyl-β-alanine to phthalyl-β-alanyl chloride using a chlorinating agent like oxalyl chloride.
3. Condensation with L-histidine:
- Dissolve the phthalyl-β-alanyl azide (B81097) (prepared from the acid chloride) in dioxane.
- Pour this solution into an aqueous solution of L-histidine.
- Allow the mixture to stand overnight in a refrigerator.
- Neutralize the reaction mixture. The resulting solid is phthalythis compound.
4. Deprotection to Yield this compound:
- To the phthalythis compound, add ethyl alcohol, triethylamine, and phenylhydrazine.
- Reflux the mixture for three hours.
- After the reaction, the this compound product can be isolated and purified from the reaction mixture.
Visualizations
Caption: A diagram illustrating the distinct workflows for chemical and enzymatic this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112480206A - Efficient synthesis method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a new this compound synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A green-by-design bioprocess for this compound production integrating enzymatic synthesis with membrane separation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101284862B - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Refining Protocols for Long-Term L-Carnosine Treatment in Animals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing L-Carnosine in long-term animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during long-term this compound treatment in animals.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced water intake with this compound in drinking water. | Altered taste of the water due to this compound. | - Start with a lower concentration of this compound and gradually increase to the target dose. - Introduce a sweetener like sucrose (B13894) (ensure it doesn't interfere with the experimental model). - Offer both plain water and this compound-supplemented water initially to allow for acclimatization. - Monitor water intake daily to ensure adequate hydration. |
| Precipitation or discoloration of this compound solution. | Instability of this compound in aqueous solution, especially with changes in pH, temperature, or exposure to light and metal ions.[1] | - Prepare fresh this compound solutions daily.[2] - Store stock solutions in a cool, dark place. For drinking water, use opaque bottles. - Use purified, sterile water (e.g., deionized or distilled) to prepare solutions. - Ensure the pH of the solution is appropriate for the administration route (e.g., PBS for injections).[2] |
| Signs of distress in animals after intraperitoneal (IP) injection (e.g., lethargy, abdominal swelling). | - Improper injection technique causing injury to internal organs. - Solution is too cold, causing discomfort. - Peritonitis due to non-sterile solution or technique. | - Ensure proper restraint and injection into the lower abdominal quadrant to avoid organs.[3][4] - Warm the this compound solution to room or body temperature before injection.[3] - Prepare sterile this compound solutions using a 0.22 µm filter and maintain aseptic technique during injection.[3] - Monitor animals closely for any adverse reactions post-injection. |
| Inconsistent results or high variability between animals. | - Inaccurate dosing, especially with administration in drinking water. - Degradation of this compound in the solution. - Differences in individual animal water consumption. | - For precise dosing, consider oral gavage instead of administration in drinking water. - If using drinking water, measure daily water consumption per cage and adjust this compound concentration accordingly. - Prepare fresh solutions daily to minimize degradation.[1][2] - Ensure all animals are of a similar age and weight at the start of the study. |
| No significant changes in measured parameters despite treatment. | - Insufficient dosage or low bioavailability. - Rapid degradation of this compound by carnosinase enzymes in the body. | - Consider increasing the dose of this compound based on literature for the specific animal model and desired effect. - Explore alternative administration routes that may offer better bioavailability (e.g., IP injection vs. oral). - In some species, co-administration with anserine (B1665513) (a methylated analog less susceptible to carnosinase) has been explored. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound solutions for animal administration?
A1: this compound is a crystalline solid that is soluble in aqueous buffers.[2] For oral administration in drinking water, dissolve the required amount of this compound in purified water. For intraperitoneal (IP) injections, dissolve this compound in sterile phosphate-buffered saline (PBS) at a pH of approximately 7.2.[2] It is crucial to prepare fresh solutions daily as this compound can degrade in aqueous solutions, a process influenced by temperature, pH, and light.[1] For IP injections, the solution must be sterilized, typically by filtration through a 0.22 µm syringe filter.
Q2: How should I store this compound powder and its solutions?
A2: this compound powder should be stored at -20°C for long-term stability.[2] Aqueous solutions of this compound are not recommended for storage for more than one day due to stability issues.[2] If a stock solution must be made, it should be stored at 4°C in a dark container and used as quickly as possible.
Q3: What are the common routes of administration for this compound in long-term animal studies?
A3: The most common routes are oral, either mixed in drinking water or administered by oral gavage, and intraperitoneal (IP) injection. Administration in drinking water is less stressful for the animals but offers less precise dosing. Oral gavage allows for accurate dosing but requires proper training to avoid injury. IP injection also provides precise dosing and can lead to higher bioavailability.
Q4: Are there any known side effects of long-term this compound treatment in animals?
A4: Based on available studies, this compound is generally well-tolerated in animals with no significant adverse effects or toxicity reported even at high doses.[5] Long-term studies in rats have shown no significant changes in body weight or food consumption.[1] However, as with any long-term study, it is essential to monitor the animals regularly for any signs of distress, changes in behavior, weight loss, or reduced food and water intake.
Q5: How can I monitor the effectiveness of this compound treatment?
A5: The monitoring strategy will depend on the specific aims of your study. General health monitoring should include daily observation of the animals, weekly body weight measurements, and tracking of food and water consumption. Depending on the experimental model, you may also measure specific biomarkers in blood or tissue samples, conduct behavioral tests, or perform histological analysis of relevant organs at the end of the study.
Quantitative Data Summary
The following tables summarize dosages and effects of this compound from various animal studies.
Table 1: this compound Dosage and Administration Routes in Rodent Studies
| Animal Model | Administration Route | Dosage | Duration | Reference |
| Mice | Drinking Water | 150 and 300 mg/kg body weight daily | 7 days | [2] |
| Rats | Intraperitoneal (IP) Injection | 10, 100, and 1000 mg/kg | Single dose | [6][7][8] |
| Rats | Oral Gavage | 150 mg/kg body weight daily | 28 days | [7] |
| Mice | Intraperitoneal (IP) Injection | 500 µl of 1 M solution daily | Up to 24 days | [9] |
| Diabetic Mice | Oral Gavage | 75-300 mg/kg (as Zinc this compound) once daily | 9 weeks | [10] |
| Fattening Lambs | Dietary Supplementation | 400 mg/kg of diet | 60 days | [3] |
Table 2: Reported Effects of this compound in Animal Models
| Animal Model | Dosage | Key Findings | Reference |
| Restraint-Stressed Mice | 150 and 300 mg/kg (oral) | Increased spleen index and lymphocyte number; elevated brain histamine (B1213489) levels. | [2] |
| Rats with Metabolic Syndrome | Not specified | Reduced abdominal obesity, blood pressure, and glucose; normalized cholesterol levels. | [1] |
| Rats (Anxiety Model) | 10, 100, 1000 mg/kg (IP) | Dose-dependent effects on anxiety-like behavior; medium dose showed anxiolytic effects. | [6][7][8] |
| NIH3T3-HER2/neu Mouse Model | 500 µl of 1 M solution (IP) | Delayed aggressive tumor growth; significantly lower number of mitoses in tumors. | [9] |
| Streptozotocin-Induced Diabetic Mice | 75-300 mg/kg (oral, as Zinc this compound) | Ameliorated abnormal sensory perception (thermal nociceptive threshold). | [10] |
| Fattening Lambs | 400 mg/kg of diet | Significantly increased weight gain and daily weight gain. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Drinking Water
Materials:
-
This compound powder
-
Purified water (e.g., deionized or distilled)
-
Opaque, sterile water bottles
-
Calibrated scale
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound: Based on the target daily dose (mg/kg) and the average daily water consumption of the animals, calculate the concentration of this compound needed in the drinking water.
-
Solution Preparation:
-
Weigh the calculated amount of this compound powder.
-
In a sterile container, add the this compound powder to the required volume of purified water.
-
Mix thoroughly using a stir plate until the powder is completely dissolved.
-
-
Administration:
-
Fill the opaque, sterile water bottles with the freshly prepared this compound solution.
-
Provide the supplemented water to the animals as their sole source of drinking water.
-
-
Monitoring and Maintenance:
-
Prepare fresh this compound solution daily to ensure stability and potency.
-
Measure and record the volume of water consumed per cage daily to monitor intake and adjust the concentration if necessary.
-
Clean the water bottles thoroughly between solution changes.
-
Monitor the animals for any changes in hydration status or overall health.
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile 0.22 µm syringe filters
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
Calibrated scale
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of solution needed and the desired concentration (mg/mL) to achieve the target dose (mg/kg) in an appropriate injection volume (typically 5-10 mL/kg for mice).
-
Solution Preparation:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.
-
Add the powder to a sterile container with the required volume of sterile PBS.
-
Vortex until the this compound is completely dissolved.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This will sterilize the solution.
-
-
Administration:
-
Warm the sterile this compound solution to room temperature.
-
Properly restrain the animal.
-
Administer the calculated volume of the solution via intraperitoneal injection into the lower right or left abdominal quadrant.
-
-
Post-injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions.
-
Monitor the injection site for signs of irritation or inflammation in the following days.
-
Visualization of Signaling Pathways
This compound and the Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This pathway helps protect cells from oxidative stress.
Caption: this compound activates the Nrf2 signaling pathway.
This compound and the STAT3 Signaling Pathway
This compound has been implicated in modulating the STAT3 signaling pathway, which is involved in cellular processes like proliferation and apoptosis.
Caption: this compound can modulate the STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Stress Effects of Carnosine on Restraint-Evoked Immunocompromise in Mice through Spleen Lymphocyte Number Maintenance | PLOS One [journals.plos.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. Investigation of dose-related effects of carnosine on anxiety with sympathetic skin response and T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive effect of this compound on changes in the thermal nociceptive threshold in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of L-Carnosine and Anserine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar antioxidant compounds is critical. This guide provides an objective comparison of the antioxidant activities of L-Carnosine and its methylated analog, anserine (B1665513), supported by experimental data.
This compound (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine) are naturally occurring dipeptides found in high concentrations in muscle and brain tissues.[1] Both molecules are recognized for their physiological roles, including pH buffering and antioxidant capabilities.[2][3] Their antioxidant functions are attributed to several mechanisms, including the scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metals, and inhibition of lipid peroxidation.[2][4][5] This guide delves into a quantitative comparison of their antioxidant potential, referencing key experimental findings.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacities of this compound and anserine have been evaluated using various in vitro assays. The following table summarizes the comparative data from a key study by Wu et al. (2003), which systematically assessed their efficacy in different antioxidant assays.[4]
| Antioxidant Assay | This compound | Anserine | Key Findings |
| Inhibition of Linoleic Acid Autoxidation | Stronger activity, increasing with concentration (0.5 to 40 mM). | Lower activity than carnosine; activity peaked at 10 mM. | This compound is more effective at inhibiting lipid peroxidation in this model.[4] |
| DPPH Radical Scavenging Activity (%) | Scavenging effect increases with concentration. | Possesses scavenging ability, which also increases with concentration. | Both compounds demonstrate dose-dependent radical scavenging, with the histidine moiety being crucial for this activity.[4] |
| Reducing Power (Absorbance at 700 nm) | Moderate reducing power. | Exhibited the greatest reducing power among all compounds tested, surpassing this compound.[4] | Anserine shows a superior ability to donate electrons, indicating a potent reducing capacity.[4] |
| Copper (Cu²⁺) Chelating Ability (%) | Effective chelating ability, increasing with concentration. | Also demonstrates copper chelating ability that increases with concentration. | Both dipeptides can chelate pro-oxidant metal ions, a key antioxidant mechanism.[2][4] |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of this compound and anserine's antioxidant activities.
Inhibition of Linoleic Acid Autoxidation (Ferric Thiocyanate (B1210189) Method)
This assay measures the ability of an antioxidant to inhibit the peroxidation of linoleic acid.
-
Sample Preparation : A solution of the test compound (this compound or anserine) is prepared in a suitable solvent.
-
Reaction Mixture : The test solution is mixed with a linoleic acid emulsion and a phosphate (B84403) buffer (pH 7.4).
-
Incubation : The mixture is incubated in the dark at a controlled temperature (e.g., 40°C) over several days.
-
Peroxide Determination : At regular intervals, an aliquot of the reaction mixture is taken and mixed with ethanol (B145695) and ammonium (B1175870) thiocyanate solution.
-
Color Development : Ferrous chloride solution is added, and the mixture is incubated for a short period (e.g., 3 minutes) to allow for the oxidation of Fe²⁺ to Fe³⁺ by any lipid hydroperoxides present. The Fe³⁺ ions then form a colored complex with thiocyanate.
-
Absorbance Measurement : The absorbance of the colored complex is measured spectrophotometrically (e.g., at 500 nm). The degree of inhibition is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.[6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method assesses the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
DPPH Solution Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[2]
-
Reaction : A defined volume of the test sample at various concentrations is mixed with the DPPH solution.[2]
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Absorbance Measurement : The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[2]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can also be determined.
Reducing Power Assay
This assay is based on the principle that compounds with reducing power can reduce ferricyanide (B76249) (Fe³⁺) to ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a colored complex.
-
Reaction Mixture : The test sample is mixed with a phosphate buffer (pH 6.6) and a potassium ferricyanide solution (1%).[7]
-
Incubation : The mixture is incubated at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes).[7]
-
Acidification : Trichloroacetic acid (10%) is added to the mixture to stop the reaction.[7]
-
Centrifugation : The mixture is centrifuged to separate the supernatant.[7]
-
Color Development : The supernatant is mixed with distilled water and a ferric chloride solution (0.1%).[7]
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured at 700 nm. A higher absorbance indicates greater reducing power.[7]
Copper (Cu²⁺) Chelating Activity Assay
This assay determines the ability of a compound to chelate metal ions, thereby preventing them from participating in pro-oxidant reactions.
-
Reagent Preparation : A solution of pyrocatechol (B87986) violet (PCV), a chromogenic reagent, and a copper sulfate (B86663) (CuSO₄) solution are prepared.[8]
-
Reaction Mixture : The test sample is added to a 96-well plate, followed by the addition of a sodium acetate (B1210297) buffer, the CuSO₄ solution, and finally the PCV solution.[8]
-
Incubation : The mixture is incubated at room temperature for a short period (e.g., 5 minutes).[3]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 632 nm).[8]
-
Calculation : The copper chelating activity is calculated as a percentage of the inhibition of the formation of the Cu²⁺-PCV complex. Ethylenediaminetetraacetic acid (EDTA) is often used as a positive control.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Primary antioxidant mechanisms of this compound and anserine.
References
- 1. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. zen-bio.com [zen-bio.com]
- 4. jfda-online.com [jfda-online.com]
- 5. This compound (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.13. Measurement of Inhibition of Lipid Peroxidation [bio-protocol.org]
- 7. Fe3+ Reducing Power as the Most Common Assay for Understanding the Biological Functions of Antioxidants [mdpi.com]
- 8. 2.5. Determination of Copper Chelating Activity [bio-protocol.org]
L-Carnosine vs. N-acetylcarnosine for Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of L-Carnosine and its acetylated derivative, N-acetylcarnosine (NAC). By synthesizing available experimental data, this document aims to facilitate informed decisions in neuroprotective research and development.
Executive Summary
This compound, an endogenous dipeptide, has demonstrated significant neuroprotective effects in various preclinical models. Its mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-glycation properties. N-acetylcarnosine is often considered a more stable analogue of this compound, potentially acting as a pro-drug with enhanced bioavailability. However, the comparative efficacy of these two compounds in neuroprotection remains an active area of investigation, with current data suggesting context-dependent superiority. This guide presents a detailed analysis of the existing evidence.
Quantitative Data Comparison
The following tables summarize key quantitative findings from comparative studies on the neuroprotective effects of this compound and N-acetylcarnosine.
Table 1: Neuroprotection in a Model of Permanent Focal Cerebral Ischemia
| Compound | Dose | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| This compound | 500 mg/kg | Intraperitoneal | 42.5% (p=0.008) | Significant improvement | [1] |
| N-acetylcarnosine | 500 mg/kg | Intraperitoneal | 28.3% (not statistically significant) | No significant improvement | [1] |
Table 2: Anti-inflammatory and Antioxidant Effects in Microglial Cells
| Compound | Concentration | Model | Effect | % Attenuation | Reference |
| This compound | Not specified | LPS-stimulated BV-2 microglia | Attenuation of Nitric Oxide Synthesis | ~60% | [2] |
| N-acetylcarnosine | Not specified | LPS-stimulated BV-2 microglia | Attenuation of Nitric Oxide Synthesis | ~70% | [2] |
Signaling Pathways
The neuroprotective effects of this compound and, by extension, N-acetylcarnosine, are mediated through various signaling pathways.
This compound Neuroprotective Signaling Pathways
This compound exerts its neuroprotective effects through a variety of mechanisms. It is a potent antioxidant, directly scavenging reactive oxygen species (ROS) and chelating pro-oxidant metals.[3][4] Furthermore, this compound can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[5] Its anti-inflammatory properties are demonstrated by its ability to inhibit the activation of microglia and subsequent release of pro-inflammatory mediators.[2]
N-acetylcarnosine as a Pro-drug
N-acetylcarnosine is more resistant to enzymatic degradation by carnosinase compared to this compound.[6] This suggests that N-acetylcarnosine may act as a pro-drug, delivering this compound to target tissues more effectively where it can then be de-acetylated to exert its neuroprotective effects.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of this compound and N-acetylcarnosine.
Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
This widely used model induces a focal ischemic stroke to evaluate the efficacy of neuroprotective agents.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for the duration of the experiment (permanent occlusion).
-
-
Treatment: this compound, N-acetylcarnosine, or a vehicle control is typically administered intraperitoneally at specified doses before or after the induction of pMCAO.
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue. The infarct volume is then quantified using image analysis software.
-
Neurological Score: Neurological deficits are assessed using a standardized scoring system (e.g., a 0-4 or 0-5 point scale) evaluating motor function, balance, and reflexes.
-
General Experimental Workflow for Assessing Neuroprotective Agents
The following diagram illustrates a typical workflow for the preclinical evaluation of neuroprotective compounds like this compound and N-acetylcarnosine.
Discussion and Future Directions
The available evidence suggests that both this compound and N-acetylcarnosine possess neuroprotective properties, although their relative efficacy may vary depending on the specific pathological context and experimental model.
In a head-to-head comparison in a mouse model of permanent focal cerebral ischemia, this compound demonstrated superior efficacy in reducing infarct volume and improving neurological function.[1] This suggests that, at least in this model of acute ischemic injury, this compound may be the more potent neuroprotective agent.
Conversely, in an in vitro model of neuroinflammation, N-acetylcarnosine was found to be more effective than this compound at inhibiting nitric oxide synthesis in activated microglial cells.[2] This indicates that N-acetylcarnosine might have an advantage in conditions where neuroinflammation is a primary driver of pathology.
The concept of N-acetylcarnosine as a more stable pro-drug for this compound is compelling, particularly for overcoming the enzymatic degradation of this compound in plasma.[6] However, more research is needed to confirm if this translates to enhanced neuroprotective efficacy in vivo across a range of neurological disorders.
Gaps in the current research include:
-
Limited Direct Comparative Studies: There is a scarcity of studies directly comparing the neuroprotective effects of this compound and N-acetylcarnosine in various models of neurodegeneration (e.g., Parkinson's disease, Alzheimer's disease).
-
Incomplete Mechanistic Understanding of N-acetylcarnosine: While the neuroprotective mechanisms of this compound are relatively well-studied, the specific signaling pathways modulated by N-acetylcarnosine in the context of neuroprotection require further elucidation.
-
Pharmacokinetic and Pharmacodynamic Data: Comprehensive pharmacokinetic and pharmacodynamic studies are needed to better understand the absorption, distribution, metabolism, and excretion of both compounds in the central nervous system.
Conclusion
Both this compound and N-acetylcarnosine are promising candidates for neuroprotective therapies. Current data suggests that this compound may be more effective in models of acute ischemic stroke, while N-acetylcarnosine shows potential as a more potent anti-inflammatory agent. The choice between these two molecules for future research and development will likely depend on the specific neurological condition being targeted. Further direct comparative studies are crucial to fully delineate their respective neuroprotective profiles and therapeutic potential.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 4. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]
- 5. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
L-Carnosine's Anti-Glycation Efficacy: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Anti-Glycation Effect of L-Carnosine In Vitro, with Comparative Data and Detailed Experimental Protocols.
Glycation, the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, is a significant contributor to the aging process and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. This process leads to the formation of Advanced Glycation End-products (AGEs), which impair molecular function and cellular health. This guide provides an objective comparison of the anti-glycation performance of this compound against a common alternative, aminoguanidine (B1677879), supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Comparative Anti-Glycation Activity
This compound, a naturally occurring dipeptide, has demonstrated significant anti-glycation properties in various in vitro models. Its efficacy is often compared to that of aminoguanidine, a well-established inhibitor of AGE formation. The following table summarizes the quantitative data on the inhibitory effects of this compound and aminoguanidine on the formation of fluorescent AGEs, specifically pentosidine (B29645) and malondialdehyde (MDA), in a Bovine Serum Albumin (BSA)-fructose model.
| Compound | Concentration (mM) | AGE Type | % Inhibition | Reference |
| This compound | 20 | Pentosidine | 66% | [1][2][3][4] |
| Aminoguanidine | 20 | Pentosidine | 83% | [1][2][3][4] |
| This compound | 20 | Malondialdehyde (MDA) | Significant reduction | [1][2][3][4] |
| Aminoguanidine | 20 | Malondialdehyde (MDA) | Significant reduction | [1][2][3][4] |
Mechanism of Action: How this compound Combats Glycation
This compound exerts its anti-glycation effects through multiple mechanisms. Primarily, it acts as a scavenger of reactive carbonyl species (RCS), such as methylglyoxal (B44143) and glyoxal, which are key intermediates in the formation of AGEs.[5][6] By reacting with these carbonyl groups, this compound prevents them from modifying proteins.[7] This process is sometimes referred to as "carnosinylation."[7] Additionally, this compound can chelate metal ions that catalyze glycation and oxidation reactions. Some studies also suggest a "transglycation" mechanism, where this compound can react with early glycation products, effectively reversing the initial stages of the Maillard reaction.
Experimental Protocols
To aid researchers in validating these findings, detailed methodologies for key in vitro anti-glycation experiments are provided below.
In Vitro Glycation of Bovine Serum Albumin (BSA) with Fructose
This assay is a widely used model to screen for anti-glycation agents.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Fructose
-
Phosphate Buffer Saline (PBS), pH 7.4
-
This compound
-
Aminoguanidine
-
Sodium Azide (B81097) (as a preservative)
-
96-well microplate
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-fructose (e.g., 500 mM) in PBS.
-
Prepare stock solutions of this compound and aminoguanidine (e.g., 200 mM) in PBS.
-
In a 96-well microplate, set up the following reaction mixtures:
-
Control (Glycated BSA): BSA solution + Fructose solution + PBS
-
This compound: BSA solution + Fructose solution + this compound solution
-
Aminoguanidine: BSA solution + Fructose solution + Aminoguanidine solution
-
Blank: PBS only
-
-
Add sodium azide to each well to a final concentration of 0.02% to prevent microbial growth.
-
Seal the plate and incubate at 37°C for a specified period (e.g., 7-14 days).
-
After incubation, measure the fluorescence intensity of the samples.
Measurement of Fluorescent Advanced Glycation End-products (AGEs)
Pentosidine:
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 350-500 nm (peak around 380-400 nm)[1]
Malondialdehyde (MDA):
Calculation of Inhibition: The percentage of inhibition of AGE formation can be calculated using the following formula:
% Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] * 100
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been created using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Potential of Carnosine and Aminoguanidine Towards Glycation and Fibrillation of Albumin: In-vitro and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autofluorescence of MDA-modified proteins as an in vitro and in vivo probe in oxidative stress analysis - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnosine and Metformin: A Comparative Analysis of Their Efficacy in Reducing Advanced Glycation End-products
A deep dive into the experimental evidence and mechanistic pathways of two promising anti-glycation agents.
For researchers, scientists, and drug development professionals, the quest for effective agents to combat the accumulation of Advanced Glycation End-products (AGEs) is of paramount importance. AGEs are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. This guide provides an objective comparison of the efficacy of L-Carnosine, a naturally occurring dipeptide, and metformin (B114582), a widely prescribed anti-diabetic drug, in reducing AGEs, supported by experimental data and detailed methodologies.
Quantitative Data on AGE Reduction
To facilitate a clear comparison, the following tables summarize the quantitative data from clinical trials investigating the effects of this compound and metformin on specific AGEs in patients with type 2 diabetes.
Table 1: Efficacy of this compound on Serum AGEs in Type 2 Diabetes Patients
| Biomarker | This compound Group (Baseline) | This compound Group (12 Weeks) | Placebo Group (Baseline) | Placebo Group (12 Weeks) | % Change (this compound) | p-value (vs. Placebo) |
| Carboxymethyl lysine (B10760008) (CML) (ng/mL) | 585.3 ± 133.4 | 493.5 ± 120.1 | 579.1 ± 145.2 | 588.9 ± 150.3 | -15.68% | < 0.05 |
| Pentosidine (B29645) (ng/mL) | 15.4 ± 3.5 | 12.6 ± 2.9 | 15.1 ± 3.8 | 15.5 ± 3.6 | -18.18% | < 0.05 |
Data from a 12-week, double-blind, placebo-controlled, randomized clinical trial involving 54 patients with type 2 diabetes. The this compound group received 1000 mg/day.[1]
Table 2: Efficacy of Metformin on Serum Pentosidine in Type 2 Diabetes Patients
| Biomarker | Metformin Group (Baseline) | Metformin Group (6 Months) | Control Group (Baseline) | Control Group (6 Months) | % Change (Metformin) | p-value (vs. Baseline) | p-value (% Change vs. Control) |
| Pentosidine (pmol/mL) | 0.23 ± 0.08 | 0.20 ± 0.07 | 0.22 ± 0.09 | 0.22 ± 0.08 | -13.04% | 0.039 | 0.012 |
Data from a 6-month, open-label study involving 66 Japanese patients with type 2 diabetes. The metformin group consisted of 22 patients. The control group received optimal diet therapy, sulfonylurea, and/or insulin.[2]
Mechanisms of Action in AGE Reduction
Both this compound and metformin employ distinct yet effective mechanisms to mitigate the formation and accumulation of AGEs.
This compound acts as a potent anti-glycating agent through several mechanisms.[3] It can directly scavenge reactive carbonyl species (RCS), which are precursors to AGEs, thereby preventing them from reacting with proteins. Additionally, this compound can chelate metal ions that catalyze glycation and oxidation reactions. It is also suggested that this compound can react with already glycated proteins, forming "carnosinylated" proteins that are more easily recognized and removed by cellular degradation systems.
Metformin , on the other hand, primarily exerts its anti-glycation effects indirectly. By improving glycemic control and reducing hyperglycemia, metformin limits the availability of reducing sugars necessary for the initial glycation reactions.[2] Furthermore, metformin is known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular stress resistance and may contribute to the reduction of oxidative stress, a key factor in AGE formation.[3][4]
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Recent advances in incretin-based therapy for the treatment of cognitive impairment associated to the type 2 diabetes mellitus: preclinical and clinical studies - a narrative review [frontiersin.org]
- 2. Effects of metformin and pioglitazone on serum pentosidine levels in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action of metformin therapy against advanced glycation, oxidative stress and inflammation in type 2 diabetes patients: 3 months follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Carnosine and Other Dipeptides on Muscle Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of L-Carnosine and other naturally occurring dipeptides, namely Anserine (B1665513) and Balenine, on key aspects of muscle performance. The information presented is supported by experimental data to assist in research and development endeavors.
Quantitative Comparison of Performance Effects
The following tables summarize the quantitative data from studies investigating the impact of this compound, Anserine, and Balenine supplementation on muscle performance metrics.
| Dipeptide(s) | Dosage | Performance Test | Key Findings |
| This compound + Anserine | 30 mg/kg body weight (acute) | Repeated Cycling Sprint Ability (RSA) & Maximal Voluntary Contraction (MVC) | 3% improvement in peak power (RSA) and 4.5% improvement in peak torque (MVC).[1][2] |
| This compound + Anserine | 4 g/day for 30 days | High-Intensity Endurance Exercise | Reduction in blood lactate (B86563) concentrations and perceived fatigue.[3][4] |
| Balenine | 10 mg/kg body weight (acute) | Cycling Sprints, Maximal Isometric Contractions, 4-km & 20-km Time Trials | No significant improvement in peak power, peak torque, or time trial performance.[5][6] |
| Dipeptide | In Vitro Antioxidant Activity |
| This compound | Possesses antioxidant properties. |
| Anserine | Demonstrates antioxidant effects. |
| Balenine | Shown to have a greater direct activation of Superoxide Dismutase (SOD) compared to carnosine in C2C12 myotubes.[3][7] |
Mechanisms of Action: A Comparative Overview
The ergogenic effects of these dipeptides are attributed to several mechanisms, with pH buffering and antioxidant activity being the most prominent.
Intracellular pH Buffering
During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to a drop in intramuscular pH, a key factor in muscle fatigue. Histidine-containing dipeptides act as intracellular buffers, mitigating this pH decline. Their effectiveness as buffers is related to their pKa values, the pH at which they are most effective.
-
This compound (pKa 6.83): More effective at buffering during later stages of intense physical activity when pH levels are lower.[3]
-
Anserine (pKa 7.04) & Balenine (pKa 7.03): More effective at buffering during the initial stages of acidosis as the muscle pH begins to drop.[3]
Antioxidant and Other Protective Effects
All three dipeptides exhibit antioxidant properties, helping to protect muscle cells from exercise-induced oxidative stress.[3][8] Balenine, in particular, has shown promise in enhancing muscle regeneration and antioxidative defense in animal models.[3][8][9] It has been observed to increase the activity of the antioxidant enzyme Superoxide Dismutase (SOD) in both in vitro and in vivo models.[3]
Signaling Pathways
The influence of these dipeptides on muscle performance is also mediated through the modulation of key signaling pathways.
This compound and the HIF-1α/VEGF Pathway
This compound has been shown to upregulate the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[10][11][12] This pathway is crucial for angiogenesis (the formation of new blood vessels), which can improve oxygen and nutrient supply to muscle tissue. The proposed mechanism involves the chelation of Fe2+ ions by this compound, which stabilizes HIF-1α.[10]
Anserine and Balenine: Potential Involvement of the Akt/mTOR/S6K Pathway
While direct evidence for Anserine is still emerging, the Akt/mTOR/S6K pathway is a critical regulator of muscle protein synthesis and hypertrophy.[13][14][15][16] Studies on Balenine suggest its involvement in muscle regeneration, a process where the Akt signaling pathway plays a significant role.[17] Given that Anserine has been shown to increase muscle differentiation, it is plausible that it also influences this key anabolic pathway.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of these dipeptides.
In Vivo Assessment of Muscle Performance
a) Maximal Voluntary Contraction (MVC) Test
This test measures the maximum force a muscle or muscle group can generate isometrically.
-
Procedure:
-
The subject is positioned to isolate the target muscle group (e.g., knee extensors).
-
A force transducer is attached to the limb.
-
The subject is instructed to exert maximal force against the transducer for a short duration (e.g., 3-5 seconds).
-
Verbal encouragement is provided to ensure maximal effort.
-
Multiple trials are performed with adequate rest periods in between.
-
b) Repeated Cycling Sprint Ability (RSA) Test
This test assesses anaerobic power and the ability to resist fatigue during repeated high-intensity efforts.
-
Procedure:
-
The subject performs a standardized warm-up on a cycle ergometer.
-
The resistance is set (e.g., 10% of body mass).
-
The subject performs a series of short, maximal sprints (e.g., 5-10 sprints of 6 seconds duration).
-
A short, fixed rest interval is provided between sprints (e.g., 24-30 seconds).[22][23][24][25][26]
-
Peak power, mean power, and fatigue index are calculated.
-
Measurement of Muscle Buffering Capacity
This is determined by titrating a muscle homogenate to assess its ability to resist pH changes.
-
Procedure:
-
A muscle biopsy sample is obtained and freeze-dried.
-
The sample is homogenized in a solution (e.g., saline).
-
The initial pH of the homogenate is measured.
-
A known concentration of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH is recorded after each addition.
-
A titration curve is plotted (pH vs. amount of acid added).
-
The buffering capacity is calculated as the amount of acid required to change the pH by one unit per gram of muscle tissue.[27][28][29][30][31]
-
Conclusion
This compound and Anserine have demonstrated ergogenic potential, particularly in improving performance during high-intensity exercise, with their primary mechanisms being pH buffering and antioxidant effects. The combination of these two dipeptides appears to be beneficial. Balenine, while showing promise in terms of bioavailability and in vitro antioxidant capacity, has not yet translated these advantages into performance enhancements in human studies. Further research is warranted to explore the full potential of Balenine and to further elucidate the specific signaling pathways modulated by Anserine in skeletal muscle. This comparative guide serves as a foundational resource for researchers and professionals in the field to inform future studies and potential therapeutic applications.
References
- 1. The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.humankinetics.com [journals.humankinetics.com]
- 6. No Effect of Acute Balenine Supplementation on Maximal and Submaximal Exercise Performance in Recreational Cyclists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Balenine, Imidazole Dipeptide Promotes Skeletal Muscle Regeneration by Regulating Phagocytosis Properties of Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The anti-proliferative effect of this compound correlates with a decreased expression of hypoxia inducible factor 1 alpha in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mTOR, Akt, S6 kinases and the control of skeletal muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mTOR signaling in skeletal muscle during sepsis and inflammation: Where does it all go wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. Maximum voluntary isometric contraction: reference values and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. topendsports.com [topendsports.com]
- 23. photonsports.com [photonsports.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. topendsports.com [topendsports.com]
- 27. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 28. researchgate.net [researchgate.net]
- 29. flagarts.com [flagarts.com]
- 30. med.libretexts.org [med.libretexts.org]
- 31. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
L-Carnosine's Neuroprotective Efficacy in Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the neuroprotective effects of L-Carnosine in preclinical stroke models against other notable agents. The following sections detail the experimental data, methodologies, and mechanisms of action to inform future research and development decisions.
Comparative Efficacy of Neuroprotective Agents
The therapeutic potential of this compound has been evaluated in various rodent models of ischemic stroke, demonstrating a significant reduction in brain injury. When compared to other neuroprotective candidates, this compound shows robust efficacy, particularly through its multifaceted mechanism of action.
Quantitative Data Summary
The following table summarizes the performance of this compound and selected alternative agents in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common experimental paradigm for stroke.
| Agent | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference(s) |
| This compound | Rat (pMCAO) | 500 mg/kg, IP (30 min pre-MCAO) | 38.16% | Not Specified | [1] |
| This compound | Mouse (pMCAO) | 500-1000 mg/kg, IP (pre-MCAO) | 42% - 49.3% | Significant improvement | [2] |
| This compound | Rat (pMCAO) | 1000 mg/kg, IV (3 hr post-MCAO) | Significant reduction | Mentioned, not quantified | [3][4][5] |
| This compound | Rat (tMCAO) | 1000 mg/kg, IV (6 hr post-MCAO) | 39.4% | Significant improvement | [6] |
| Edaravone (B1671096) | Rat (tMCAO) | 3 mg/kg, IV | Significant reduction vs. vehicle | Significant improvement vs. vehicle | [7] |
| Edaravone | Rat (MCAO) | 30 mg/kg, Oral (5 hr post-MCAO) | Significant reduction | Dose-dependent improvement | [8] |
| Citicoline | Rat (pMCAO) | 50 mM, via brain extracellular space (2 hr pre-MCAO) | Significant reduction | Not Specified | [9] |
| Nerinetide | Mouse (tMCAO) | 10 nmol/g, IV (at reperfusion) | No significant difference vs. vehicle | No significant difference vs. vehicle | [10] |
Note: Direct comparison between studies should be made with caution due to variations in experimental models (e.g., permanent vs. transient MCAO), timing of administration, and outcome assessment methods.
Mechanisms of Action: The this compound Advantage
This compound exerts its neuroprotective effects through multiple pathways, a significant advantage over single-target agents. Its primary mechanisms include potent antioxidant activity, inhibition of matrix metalloproteinases (MMPs), and chelation of metal ions.
This compound's Multi-Target Neuroprotective Pathways
Ischemic stroke triggers a cascade of damaging events, including excitotoxicity, oxidative stress, and inflammation. This compound intervenes at several key points in this cascade. It directly scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1][2] Furthermore, it inhibits the activity of MMP-2 and MMP-9, enzymes that degrade the blood-brain barrier, by chelating essential zinc ions, thereby reducing brain edema.[2][3][4][11]
Experimental Protocols
Reproducibility is paramount in preclinical research. Below are detailed methodologies for a typical MCAO model used to evaluate neuroprotective agents.
Rodent Middle Cerebral Artery Occlusion (MCAO) Model
This surgical procedure simulates focal ischemic stroke in humans and is widely used to test therapeutic agents.[12]
-
Animal Preparation : Male Sprague-Dawley rats or C57BL/6 mice are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the procedure using a heating pad.
-
Surgical Procedure :
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated and transected.
-
A silicone-coated nylon monofilament (e.g., 4-0 for rats) is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO (tMCAO) , the filament is withdrawn after a set period (e.g., 60-90 minutes) to allow reperfusion.
-
For permanent MCAO (pMCAO) , the filament is left in place.
-
-
Drug Administration : The test compound (e.g., this compound 1000 mg/kg) or vehicle (saline) is administered at a predetermined time relative to the occlusion (e.g., 30 minutes before or 3 hours after) via a specified route (e.g., intravenous or intraperitoneal injection).[1][3]
-
Outcome Assessment (24-48 hours post-MCAO) :
-
Neurological Deficit Scoring : A blinded observer assesses motor and sensory deficits using a standardized scale (e.g., Garcia scale, where scores range from 3 for severe deficit to 18 for no deficit).[13]
-
Infarct Volume Measurement : Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. The unstained area is quantified using image analysis software.[12]
-
Experimental Workflow Diagram
The following diagram illustrates the typical sequence of events in a preclinical study evaluating a neuroprotective agent.
Conclusion and Future Directions
The experimental data strongly support the neuroprotective effects of this compound in models of ischemic stroke. Its ability to reduce infarct volume and improve neurological outcomes is well-documented.[2][6][14] The multi-target mechanism of action, particularly its combined antioxidant and MMP-inhibiting properties, makes it a compelling candidate for further development.[1][2][3]
In comparison, while agents like Edaravone also show efficacy as antioxidants, others have produced mixed or negative results in similar preclinical models.[10][15] The robust performance of this compound across different experimental paradigms, including both pre- and post-ischemia treatment, highlights its potential as a versatile therapeutic agent for acute ischemic stroke.[2][6] Future studies should focus on optimizing dosing regimens, exploring long-term functional outcomes, and eventually translating these promising preclinical findings into clinical trials.
References
- 1. The Neuroprotective Effects of Carnosine in Early Stage of Focal Ischemia Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Carnosine Protects against Cerebral Ischemic Injury by Inhibiting Matrix-Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Efficacy Evaluation of Carnosine, An Endogenous Neuroprotective Agent for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnosine Protects against Cerebral Ischemic Injury by Inhibiting Matrix-Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Systematic review and stratified meta-analysis of the efficacy of carnosine in animal models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnosine's Efficacy in Guarding Against Lipid Peroxidation: A Comparative Analysis with Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Lipid peroxidation, a chain reaction of oxidative degradation of lipids, is a critical factor in cell damage and is implicated in various pathological conditions. The search for effective antioxidants to mitigate this process is a cornerstone of therapeutic development. This guide provides a comprehensive comparison of L-Carnosine's protective effects against lipid peroxidation versus other well-established antioxidants, supported by experimental data.
Mechanism of Action: How this compound Combats Lipid Peroxidation
This compound (β-alanyl-L-histidine) exerts its antioxidant effects through a multi-pronged approach. Its primary mechanisms against lipid peroxidation include:
-
Reactive Aldehyde Scavenging: Lipid peroxidation generates cytotoxic reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE). This compound is a potent scavenger of these aldehydes, forming stable adducts and thereby preventing their damaging interactions with cellular macromolecules.[1]
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals, which initiate lipid peroxidation. This compound effectively chelates these metal ions, rendering them inactive and preventing the initiation of the oxidative cascade.
-
Radical Scavenging: While not its primary role, this compound can also directly scavenge some free radicals, contributing to the overall antioxidant defense.
Quantitative Comparison of Antioxidant Performance
Table 1: Inhibition of Thiobarbituric Acid Reactive Substances (TBARS) Formation
| Antioxidant | Concentration | Inhibition (%) | Model System | Reference |
| This compound | 100 mM | 12.83 ± 1.15 | Linoleic acid emulsion | [2] |
| This compound | 50 mM | 11.21 ± 0.43 | Linoleic acid emulsion | [2] |
| This compound | 25 mM | 8.32 ± 0.92 | Linoleic acid emulsion | [2] |
| L-Histidine | 100 mM | 18.80 ± 0.48 | Linoleic acid emulsion | [2] |
| L-Histidine | 50 mM | 14.70 ± 1.58 | Linoleic acid emulsion | [2] |
| Imidazole (B134444) | 100 mM | 32.84 ± 1.14 | Linoleic acid emulsion | [2] |
| Imidazole | 50 mM | 24.53 ± 2.04 | Linoleic acid emulsion | [2] |
Note: This study highlights that the imidazole moiety of histidine is a major contributor to the TBARS inhibition observed with this compound.[2]
Table 2: IC50 Values for Lipid Peroxidation Inhibition
| Antioxidant | IC50 Value | Model System | Reference |
| Trolox | ~8 µM | Rat hepatic microsomal membranes (Fe²⁺/ascorbic acid-induced) | [3] |
| Vitamin C | 23.25 ± 0.41 µg/mL | Rat testes homogenate (Fe²⁺-induced) | [4] |
| Vitamin C | 18.23 ± 0.25 µg/mL | Rat brain homogenate (Fe²⁺-induced) | [4] |
| BHT | 8.5 µM | Chemiluminescence assay (AAPH-induced) | [5] |
| BHT analogue (Compound 5) | 16.07 ± 3.51 µM/mL | Egg yolk homogenate (Fe²⁺-induced) | [6] |
| α-Tocopherol (Vitamin E) | 5.6 ± 1.09 µM/mL | Egg yolk homogenate (Fe²⁺-induced) | [6] |
Note: Direct comparative IC50 values for this compound in a standardized lipid peroxidation assay alongside Vitamin C, Vitamin E, Trolox, and BHT were not found in the reviewed literature. The data above is from different studies and should be interpreted with caution due to varying experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the complex processes of lipid peroxidation and the experimental methods used to assess antioxidant activity, the following diagrams are provided in DOT language.
Lipid Peroxidation Signaling Pathway
This diagram illustrates the three main stages of lipid peroxidation: initiation, propagation, and termination, highlighting the points of intervention for different classes of antioxidants.
Caption: The lipid peroxidation cascade and points of antioxidant intervention.
Experimental Workflow: TBARS Assay
This diagram outlines the typical workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring lipid peroxidation.
Caption: A typical experimental workflow for the TBARS assay.
Detailed Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition
This protocol is a generalized method for assessing the inhibition of lipid peroxidation by antioxidants using the TBARS assay.
1. Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Lipid Substrate: Prepare a homogenate of a lipid-rich tissue (e.g., rat liver or brain) in the phosphate buffer (e.g., 10% w/v). Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes) to remove cellular debris, and use the supernatant.
-
Inducing Agent: Prepare a fresh solution of an oxidizing agent, such as 100 µM ferrous sulfate (B86663) (FeSO₄) and 500 µM ascorbic acid in water.
-
TCA Solution: Prepare a 15% (w/v) trichloroacetic acid (TCA) solution in water.
-
TBA Solution: Prepare a 0.8% (w/v) thiobarbituric acid (TBA) solution in 0.1 M NaOH.
-
Antioxidant Solutions: Prepare stock solutions of this compound and other test antioxidants in the appropriate solvent (e.g., water or ethanol).
2. Assay Procedure:
-
In a series of test tubes, add a specific volume of the lipid substrate supernatant (e.g., 0.5 mL).
-
Add different concentrations of the antioxidant solutions to the respective tubes. Include a control tube with no antioxidant and a blank tube with no inducing agent.
-
Initiate lipid peroxidation by adding the inducing agent to all tubes except the blank (e.g., 0.1 mL).
-
Incubate the tubes in a shaking water bath at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the TCA solution (e.g., 1 mL) to each tube to precipitate proteins.
-
Add the TBA solution (e.g., 1 mL) to each tube.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the pink chromogen.
-
Cool the tubes to room temperature and centrifuge at a higher speed (e.g., 3000 x g for 10 minutes) to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
3. Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the antioxidant that inhibits 50% of lipid peroxidation, can be determined by plotting the percentage inhibition against the antioxidant concentration.
Conclusion
This compound demonstrates significant potential in protecting against lipid peroxidation. Its primary strengths lie in its ability to quench harmful reactive aldehydes and chelate pro-oxidant metal ions. While direct, comprehensive quantitative comparisons with a broad range of standard antioxidants are limited in the current literature, the available data suggests that this compound is a noteworthy antioxidant. Its multifaceted mechanism of action makes it a compelling candidate for further investigation and potential therapeutic application in conditions associated with oxidative stress and lipid peroxidation. Researchers are encouraged to conduct direct comparative studies to further elucidate the relative potency of this compound against other well-established antioxidants.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents | Manhiani | Journal of Food Research | CCSE [ccsenet.org]
- 3. jcdr.net [jcdr.net]
- 4. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence [pubmed.ncbi.nlm.nih.gov]
- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of L-Carnosine Delivery Systems: A Guide for Researchers
L-Carnosine, an endogenous dipeptide composed of β-alanine and L-histidine, is a molecule of significant interest in drug development due to its potent antioxidant, anti-glycation, and metal-chelating properties.[1][2][3][4] It is naturally found in high concentrations in metabolically active tissues such as the brain and skeletal muscle.[5][6] Despite its therapeutic promise in areas ranging from neurodegenerative diseases to skin health, its clinical application is severely hampered by a critical limitation: low bioavailability.[1][7][8]
The primary challenge to this compound's efficacy is its rapid degradation in the bloodstream by the enzyme carnosinase (specifically, serum carnosinase CNDP1), which hydrolyzes it into its constituent amino acids, β-alanine and L-histidine.[9][10] This enzymatic action significantly reduces the amount of intact this compound that reaches target tissues.[8][9] To overcome this hurdle, various advanced drug delivery systems (DDS) have been developed to protect this compound from degradation, enhance its stability, and improve its delivery to specific sites of action.[5][9][][12]
This guide provides a comparative analysis of different this compound delivery systems, supported by experimental data and detailed protocols for their evaluation.
The Challenge: this compound's Rapid Degradation
The instability of this compound in circulation is the central problem that advanced delivery systems aim to solve. The enzyme carnosinase effectively cleaves the peptide bond, releasing its components and neutralizing its therapeutic form before it can exert its full effect. Encapsulation strategies are designed to shield this compound from this enzymatic activity.
Caption: this compound's enzymatic degradation and protection by a delivery system.
Overview of this compound Delivery Systems
Several nanocarrier platforms have been explored to enhance the therapeutic efficacy of this compound. These include liposomes, niosomes, polymeric nanoparticles, and hydrogels, each offering distinct advantages in stability, bioavailability, and controlled release.
Liposomal this compound
Liposomes are microscopic vesicles composed of a phospholipid bilayer, similar to a cell membrane. This structure allows them to encapsulate hydrophilic molecules like this compound in their aqueous core, protecting them from the external environment.[]
-
Advantages : Liposomal encapsulation shields this compound from enzymatic degradation in the digestive system and bloodstream, leading to higher plasma concentrations.[][13] This enhanced delivery improves its ability to reach target tissues like the brain and muscles.[] Studies have demonstrated that liposomal formulations can significantly improve the skin penetration of carnosine and are more effective at reducing Advanced Glycation End-products (AGEs) compared to standard aqueous solutions.[14]
-
Efficacy : Liposomal delivery enhances the antioxidant, anti-inflammatory, and anti-glycation effects of carnosine by ensuring more of the active compound reaches the cells.[][13][15]
Niosomal this compound
Niosomes are vesicular systems structurally similar to liposomes but are formed from non-ionic surfactants instead of phospholipids.[16][17] This composition makes them a more stable and cost-effective alternative.[16]
-
Advantages : Niosomes can encapsulate both hydrophilic and hydrophobic drugs and are biodegradable, biocompatible, and non-immunogenic.[17][18] They offer a promising platform for targeted drug delivery, particularly in cancer therapy, by improving the stability and bioavailability of the encapsulated agent.[19][20]
-
Efficacy : Niosome encapsulation has been shown to enhance the anticancer efficacy of this compound, suggesting this system can effectively deliver the dipeptide for therapeutic benefit.[19]
Polymeric Nanoparticle Systems
Biodegradable polymers, such as Poly(lactic-co-glycolic acid) (PLGA) and chitosan, can be formulated into nanoparticles that encapsulate this compound. These systems are highly valued for their ability to provide controlled and sustained drug release.[21]
-
Advantages : PLGA nanoparticles functionalized with this compound have been developed to cross the blood-brain barrier (BBB), offering a platform for treating neurological disorders like ischemic stroke.[22][23][24] Chitosan, a natural polymer, possesses mucoadhesive properties, making it an excellent candidate for oral and other mucosal delivery routes.[25] Chitosan-based systems can improve the stability and bioavailability of encapsulated compounds.[25][26][27]
-
Efficacy : this compound functionalized nanoparticles have demonstrated sustained-release profiles and the ability to effectively cross the BBB, delivering therapeutic agents to the brain.[22][23]
Topical Delivery Systems (Hydrogels & Creams)
For localized applications, such as in dermatology for anti-aging and wound healing, this compound is incorporated into hydrogels and creams.[28]
-
Advantages : Hydrogels can provide a moist environment conducive to wound healing and offer sustained release of the loaded drug.[29] Carboxymethyl cellulose (B213188) (CMC) hydrogels loaded with this compound have shown excellent biocompatibility and the ability to accelerate wound repair.[29] The dermal bioavailability of hydrophilic peptides like carnosine can be significantly increased by including penetration enhancers in the formulation.[30]
-
Efficacy : Studies using ex vivo human skin have shown that the addition of a penetration enhancer can increase this compound concentration in the viable skin layers by approximately 6-fold compared to a standard formulation.[30]
Quantitative Data Comparison
The table below summarizes key physicochemical and performance characteristics of various this compound delivery systems as reported in the literature. Direct comparative studies are limited; therefore, data is compiled from individual system analyses.
| Delivery System | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings & Efficacy |
| Nanoparticles | PLGA-Fe₃O₄ functionalized with this compound | ~50 | 74.12% | 95.6% | Provides controlled and sustained release; enables blood-brain barrier crossing for ischemic stroke treatment.[22][24] |
| Liposomes | Phospholipids | ~100 | Not specified | Not specified | Elastic liposomes showed 2-fold higher elasticity than conventional ones; enhances skin penetration and reduces AGEs more effectively than aqueous solutions.[6][14] |
| Niosomes | Non-ionic surfactants (e.g., Span 60), Cholesterol | < 200 | Not specified | Not specified | Enhances stability and bioavailability; shows potential for targeted cancer therapy.[16][19] |
| Hydrogels | Carboxymethyl cellulose (CMC) | Not applicable | Not specified | Not specified | Releases over 80% of drug within 48 hours; demonstrates high biocompatibility and accelerates wound healing in rat models.[29] |
Signaling Pathways and Experimental Workflows
This compound's Antioxidant Signaling Pathway
One of the primary mechanisms of this compound's protective effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This action upregulates the expression of various antioxidant enzymes, bolstering the cell's defense against oxidative damage.[2][31][32]
Caption: The Nrf2 antioxidant signaling pathway activated by this compound.
General Experimental Workflow for Nanocarrier Evaluation
The development and validation of an this compound delivery system follow a structured experimental cascade, from initial formulation and characterization to functional in vitro and in vivo testing.
Caption: Standard workflow for the characterization of this compound nanocarriers.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the preparation and evaluation of this compound delivery systems.
Preparation of Nanocarriers
-
Niosomes (Thin Layer Evaporation-Hydration Method)
-
Preparation of Lipid Film : Dissolve the non-ionic surfactant (e.g., Span 60) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.[16]
-
Solvent Evaporation : Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 60-65°C) to form a thin, dry lipid film on the flask's inner wall.[16]
-
Hydration : Hydrate the film with an aqueous solution of this compound (e.g., phosphate-buffered saline, pH 7.4). The hydration is performed above the gel-liquid transition temperature of the surfactant, with gentle agitation or vortexing, leading to the self-assembly of niosomes.[16]
-
Sonication : To reduce the size of the vesicles and obtain a homogenous dispersion, the niosomal suspension is typically sonicated using a probe or bath sonicator.
-
-
PLGA Nanoparticles (Oil-in-Water Emulsion Solvent Evaporation)
-
Organic Phase Preparation : Dissolve PLGA polymer and the drug (if hydrophobic) in a water-immiscible organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Aqueous Phase Preparation : Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion. For hydrophilic drugs like this compound, a double emulsion (w/o/w) method is often used, where this compound is first dissolved in water and emulsified into the organic phase.
-
Emulsification : Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation : Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA and the formation of solid nanoparticles.
-
Purification : Collect the nanoparticles by centrifugation, then wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug. Finally, lyophilize the nanoparticles for long-term storage.
-
Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method : Dynamic Light Scattering (DLS) using a Zetasizer instrument.
-
Protocol : Dilute the nanoparticle suspension in deionized water to an appropriate concentration. For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For zeta potential, the electrophoretic mobility of the particles is measured under an applied electric field, which indicates surface charge and colloidal stability.[33][34]
-
-
Morphology Analysis
-
Method : Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol : For TEM, place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast.[34] For SEM, the sample is mounted on a stub and sputter-coated with a conductive metal (e.g., gold) before imaging. These techniques provide direct visualization of particle size, shape, and surface texture.[22][34]
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method : Indirect quantification using UV-Vis Spectrophotometry or HPLC.
-
Protocol :
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated ("free") this compound by ultracentrifugation.
-
Carefully collect the supernatant and measure the concentration of free this compound using a pre-established calibration curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
In Vitro Drug Release Study
-
Protocol :
-
Place a known amount of this compound-loaded nanocarrier suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanocarriers.
-
Immerse the sealed bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with continuous, gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC to determine the cumulative drug release over time.
-
Ex Vivo Skin Permeation Study
-
Method : Franz Diffusion Cell Apparatus.[30]
-
Protocol :
-
Mount a section of excised human or animal skin on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS) maintained at 37°C and stirred continuously.
-
Apply the this compound formulation (e.g., cream, hydrogel, or liposomal suspension) to the surface of the skin in the donor compartment.[30]
-
At set time points, collect samples from the receptor compartment and analyze for this compound concentration.
-
At the end of the experiment, the skin can be removed, and drug content within different skin layers (stratum corneum, epidermis, dermis) can be quantified to assess drug penetration and retention.[30]
-
References
- 1. This compound: Combating Glycation and Oxidation - Knowledge [m.hnlybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. How does this compound fight the aging process? - Foreal BioTech [forealbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper [mdpi.com]
- 13. lipolife.co.uk [lipolife.co.uk]
- 14. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 15. Liposomal Carnosine - CD Bioparticles [cd-bioparticles.net]
- 16. Niosomal Formulation of a Lipoythis compound Derivative Targeting TRPA1 Channels in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjlbpcs.com [rjlbpcs.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. “Carnosine-Niosomal Delivery System for Targeted Cancer Therapy” | Semantic Scholar [semanticscholar.org]
- 21. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of this compound functionalized iron oxide nanoparticles loaded with dexamethasone for simultaneous therapeutic potential of blood brain barrier crossing and ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Chitosan and its composites-based delivery systems: advances and applications in food science and nutrition sector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. karger.com [karger.com]
- 29. This compound loaded on carboxymethyl cellulose hydrogels for promoting wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Dermal peptide delivery using enhancer molecules and colloidal carrier systems--part I: carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to L-Carnosine Analysis: Cross-Validation of HPLC and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Carnosine is paramount. This guide provides a comprehensive cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the experimental protocols and present a comparative analysis of their performance based on experimental data.
Introduction to this compound Analysis
This compound (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles, including antioxidant, anti-inflammatory, and anti-glycation activities.[1] Its therapeutic potential in various diseases has led to a growing need for robust and reliable analytical methods for its quantification in biological matrices and pharmaceutical formulations.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.[4][5] This guide offers a side-by-side comparison of these methods to aid researchers in selecting the most appropriate technique for their specific needs.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS are crucial for reproducible and accurate results. The following sections outline typical experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for this compound quantification involves reversed-phase HPLC with UV detection.
Sample Preparation:
-
Extraction: For biological samples, such as tissues, a common method is homogenization in ultrapure water followed by heating and centrifugation to separate the supernatant.[6] For serum or plasma, protein precipitation with an organic solvent like acetonitrile (B52724) is a standard procedure.[7][8]
-
Filtration: The resulting supernatant is filtered through a 0.22 μm filter before injection into the HPLC system to remove any particulate matter.[6]
Chromatographic Conditions:
-
Column: A C18 column is frequently used for the separation of this compound.[6] Another option is a hydrophilic interaction chromatography (HILIC) column, which can be effective for retaining polar compounds like this compound.[4]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer solution with a small percentage of an organic modifier like methanol (B129727).[6] For instance, a mobile phase of 99% phosphate buffer (20 mmol/L, pH 9.0) and 1% methanol has been reported.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[6][9]
-
Detection: this compound is detected by a UV detector at a wavelength of 210 nm or 230 nm.[6][9]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 35 °C.[6][9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices.
Sample Preparation:
-
Extraction and Protein Precipitation: Similar to HPLC, samples are often subjected to protein precipitation using acetonitrile.[2][10]
-
Internal Standard: To ensure accuracy, an isotope-labeled internal standard, such as trideuterated this compound-D3 or ¹³C-labeled carnosine, is often added to the sample before processing.[2][8]
-
Centrifugation and Filtration: The mixture is centrifuged, and the supernatant is filtered before injection.
Chromatographic Conditions:
-
Column: A HILIC column is frequently used for LC-MS analysis of this compound to achieve good retention of this polar analyte.[2][8]
-
Mobile Phase: A gradient elution with a binary solvent system is common. For example, mobile phase A could be 10 mM ammonium (B1175870) formate (B1220265) with 0.125% formic acid in 5% acetonitrile: 95% water, and mobile phase B could be 10 mM ammonium formate with 0.125% formic acid in 95% acetonitrile: 5% water.[11]
-
Flow Rate: A typical flow rate for UHPLC-MS/MS is around 0.2 mL/min to 0.55 mL/min.[11][12]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[13]
-
Detection: The analysis is typically performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[12] For this compound, the transition of the protonated molecular ion [M+H]⁺ at m/z 227.11 to a specific product ion is monitored.[14]
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for this compound analysis often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of each method based on published data.
Table 1: Performance Characteristics of HPLC-UV for this compound Analysis
| Parameter | Reported Value | Reference |
| Linearity Range | 9.8 - 98 mg/L (r=0.9998) | [9] |
| 0.5 - 60.96 μg/mL (r=0.9966) | [7] | |
| Recovery | 100.5% (RSD 1.0%) | [9] |
| 93.4 ± 1.5% to 98.8 ± 3.1% | [7] | |
| Precision (RSD) | Intra- and inter-day RSD < 15.0% | [7] |
| Limit of Detection (LOD) | 1 ng (S/N=3) | [9] |
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | Reported Value | Reference |
| Linearity Range | 14.7 ng/mL - 1.5 mg/mL | [15] |
| Recovery | 48.53%–98.93% (depending on matrix and spike level) | [12] |
| Precision (RSD) | Intra- and inter-day RSD < 12.63% | [4][12] |
| Limit of Detection (LOD) | 0.41–3.07 ng/g | [4][12] |
| Limit of Quantification (LOQ) | 0.83–5.71 ng/g | [4][12] |
| 23 fmol | [11] |
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative aspects, the following diagrams are provided.
Figure 1: Experimental workflow for this compound analysis.
Figure 2: Logical comparison of HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of this compound. The choice between the two is contingent on the specific research question and available resources.
-
HPLC-UV is a cost-effective and reliable method suitable for the analysis of this compound in relatively clean matrices or when high sensitivity is not a primary requirement.[7][9] Its simplicity and the widespread availability of the instrumentation make it a valuable tool in many laboratories.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological samples like plasma, serum, and tissues, where trace-level detection is often necessary.[4][5] The use of an internal standard in LC-MS/MS also provides higher accuracy and precision.[2][8]
Ultimately, a thorough cross-validation considering the specific sample matrix and analytical goals is recommended to ensure the selection of the most appropriate and effective method for this compound analysis.
References
- 1. Frontiers | Microfluidic/HPLC combination to study carnosine protective activity on challenged human microglia: Focus on oxidative stress and energy metabolism [frontiersin.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.6. Determination of Carnosine and Anserine Content [bio-protocol.org]
- 7. Endogenous this compound Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of different modalities for measuring in vivo carnosine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. vliz.be [vliz.be]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of L-Carnosine's Anti-Aging Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of L-Carnosine and Alternative Geroprotectors
The quest for interventions that promote healthy aging is a cornerstone of modern biomedical research. Among the promising candidates, the dipeptide this compound has garnered significant attention for its potential to counteract age-related decline. This guide provides a comprehensive comparison of the anti-aging effects of this compound with other notable compounds—Metformin, Resveratrol, Spermidine, and Rapamycin—in key model organisms. The data presented herein is intended to inform further research and drug development efforts in the field of geroscience.
Quantitative Comparison of Lifespan Extension
The following tables summarize the quantitative effects of this compound and its alternatives on the lifespan of Caenorhabditis elegans, Drosophila melanogaster, and Mus musculus (mice). These model organisms are widely used in aging research due to their relatively short lifespans and conserved aging pathways.
Table 1: Effects of this compound and Alternatives on Lifespan in C. elegans
| Compound | Concentration | Mean Lifespan Extension (%) | Key Findings & Citations |
| This compound | 100 µM | Moderate but significant | Lifespan extension was dependent on SKN-1 and DAF-16 transcription factors.[[“]] |
| Metformin | 50 mM | ~35-41% | Extends lifespan by mimicking dietary restriction and altering microbial folate and methionine metabolism.[2][3] |
| Resveratrol | Variable | Inconsistent | Effects on lifespan are variable across studies, with some showing slight increases.[4] |
| Spermidine | - | Lifespan extension observed | Induces autophagy, which is crucial for its anti-aging effects.[5] |
| Rapamycin | 100 µM | ~56-79% (Mean) | Inhibition of the mTOR signaling pathway is the primary mechanism of action.[6] |
Table 2: Effects of this compound and Alternatives on Lifespan in Drosophila melanogaster
| Compound | Concentration | Mean Lifespan Extension (%) | Key Findings & Citations |
| This compound | 200 mg/liter | ~20% (in males) | No significant effect observed in females.[7] |
| Metformin | - | Lifespan extension reported | Modulates key aging-related processes including energy regulation and inflammation. |
| Resveratrol | 100-400 µM | Up to 41.4% | Effects are dependent on gender and dietary composition.[8][9] |
| Spermidine | - | Lifespan extension observed | Ameliorates age-induced memory impairment. |
| Rapamycin | 50-400 µM in food | Significant | Consistent efficacy in extending lifespan across various studies.[6] |
Table 3: Effects of this compound and Alternatives on Lifespan in Mus musculus (Mice)
| Compound | Concentration/Dose | Median Lifespan Extension (%) | Key Findings & Citations |
| This compound | - | ~20% (in senescence-accelerated mice) | Significantly raised the number of mice surviving to old age.[10] |
| Metformin | - | Lifespan extension observed | Delays the onset of age-related diseases. |
| Resveratrol | - | Inconsistent | Fails to affect lifespan in the majority of studies. |
| Spermidine | - | ~10% | Extends lifespan and exerts cardioprotective effects.[11] |
| Rapamycin | 14-42 ppm in food | Up to 26% (females), 23% (males) | Dose and sex-dependent effects on lifespan.[[“]] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of anti-aging interventions. Below are detailed protocols for key experiments in commonly used model organisms.
C. elegans Lifespan Assay
A typical lifespan assay in C. elegans involves the following steps:
-
Synchronization of Worms: An age-synchronized population is obtained by allowing adult worms to lay eggs on Nematode Growth Medium (NGM) plates for a short period (e.g., 2-4 hours) and then removing the adults.
-
Compound Administration: The compound of interest (e.g., this compound) is dissolved in a suitable solvent (e.g., water or DMSO) and added to the NGM agar (B569324) at the desired final concentration. Control plates contain the solvent alone.
-
Lifespan Analysis: Synchronized L4 larvae are transferred to the experimental and control plates. To prevent progeny from confounding the results, a sterile agent like 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is often added.
-
Scoring Survival: Worms are transferred to fresh plates every 2-3 days and scored daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival data is plotted using Kaplan-Meier survival curves, and statistical significance is determined using the log-rank test.
Drosophila melanogaster Lifespan Assay
A standard protocol for assessing lifespan in Drosophila melanogaster includes:
-
Fly Strain and Maintenance: Wild-type strains (e.g., wDahomey) are maintained on a standard cornmeal-yeast-agar medium at a constant temperature (e.g., 25°C) and a 12:12 hour light:dark cycle.
-
Compound Administration: The test compound is dissolved in a solvent (e.g., ethanol) and mixed into the fly food to achieve the desired final concentration. Control food contains the same concentration of the solvent.
-
Lifespan Assay: Newly eclosed, mated female flies are collected and housed in vials containing either the experimental or control food at a controlled density (e.g., 20-30 flies per vial).
-
Survival Monitoring: Flies are transferred to fresh food every 2-3 days, and the number of dead flies is recorded daily.
-
Data Analysis: Lifespan data is analyzed using survival curves and appropriate statistical tests to determine significance.
Healthspan and Stress Resistance Assays
Beyond lifespan, it is critical to assess the "healthspan," or the period of healthy life. Key healthspan and stress resistance assays include:
-
C. elegans Motility Assays: Quantifying the number of body bends per minute or using automated tracking systems to measure movement decline with age.
-
Drosophila Negative Geotaxis (Climbing) Assay: Measuring the ability of flies to climb up the walls of a vial after being tapped down, which declines with age.
-
Oxidative Stress Resistance: Exposing organisms to pro-oxidants like paraquat (B189505) or hydrogen peroxide and measuring survival rates. Assays for oxidative damage markers like malondialdehyde (MDA) and reactive oxygen species (ROS) are also employed.[13][14][15]
-
Proteostasis Assessment: Measuring the activity of the proteasome and the levels of protein aggregation to assess the cell's ability to maintain protein homeostasis, which is often compromised during aging.[16]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aging Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aging, proteotoxicity, mitochondria, glycation, NAD+ and carnosine: possible inter-relationships and resolution of the oxygen paradox [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. morelife.org [morelife.org]
- 12. consensus.app [consensus.app]
- 13. This compound: Combating Glycation and Oxidation - Knowledge [m.hnlybiotech.com]
- 14. How does this compound fight the aging process? - Foreal BioTech [forealbio.com]
- 15. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Comparative Transcriptomic Analysis: L-Carnosine's Impact on Cellular Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes genes that have been reported in the literature to be differentially expressed in response to L-Carnosine or its precursors. This data is compiled from various studies and cell types and may not be representative of a single experimental condition.
| Gene | Reported Change in Expression | Biological Process |
| Energy Metabolism | ||
| PDK4 | Upregulated | Inhibition of pyruvate (B1213749) dehydrogenase, shift towards fatty acid oxidation |
| Carnosine Homeostasis | ||
| CARNS1 | Upregulated (with precursor) | Carnosine synthesis.[1] |
| TauT (SLC6A6) | Upregulated (with precursor) | Taurine and beta-alanine (B559535) transport |
| ABAT | Upregulated (with precursor) | Beta-alanine metabolism |
| Oxidative Stress & Chaperones | ||
| HSP27 (HSPB1) | Upregulated | Stress response, protein folding.[2] |
| HSP70 (HSPA1A) | Upregulated | Stress response, protein folding.[2] |
| Cell Cycle & Proliferation | ||
| c-Myc | Downregulated | Cell proliferation, apoptosis |
| PCNA | Downregulated | DNA replication and repair |
| Apoptosis & Inflammation | ||
| Bcl-2 | Upregulated | Inhibition of apoptosis |
| BAX | Downregulated | Promotion of apoptosis |
| NF-κB | Downregulated | Inflammatory response |
| TNF-α | Downregulated | Pro-inflammatory cytokine |
| IL-6 | Downregulated | Pro-inflammatory cytokine |
| Glutamine Metabolism | ||
| GS (GLUL) | Downregulated | Glutamine synthesis.[3] |
Experimental Protocols
Below are generalized protocols for conducting a comparative transcriptomic study of this compound treatment. These are based on common methodologies in the field.
Cell Culture and this compound Treatment
-
Cell Lines: Human cell lines such as HeLa (cervical cancer), SiHa (cervical cancer), U87, and U251 (glioma) have been used in this compound studies.[3][4] The choice of cell line should be appropriate for the research question.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: this compound is dissolved in sterile culture medium to create a stock solution. The final concentration used for treatment can vary, with studies reporting effects at concentrations ranging from 20 mM to 100 mM.[5][6] A dose-response experiment is recommended to determine the optimal concentration for the chosen cell line. Cells are treated for a specified duration, typically 24 to 48 hours, before RNA extraction.[4][5] Control cells should be cultured in parallel and treated with vehicle (culture medium without this compound).
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from both this compound-treated and untreated cells using a method such as TRIzol reagent or a commercially available RNA isolation kit, following the manufacturer's instructions.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop). RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8) is used for library preparation.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: RNA-seq libraries are prepared from the total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq, to generate FASTQ files containing the raw sequencing reads.
Bioinformatic Analysis
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential gene expression between this compound-treated and untreated samples is determined using packages like DESeq2 or edgeR in R. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by this compound.
References
Unveiling the Bond: A Comparative Guide to L-Carnosine's Binding with Glycated Proteins
For researchers, scientists, and professionals in drug development, understanding the intricate interactions between potential therapeutic agents and their targets is paramount. This guide provides a comprehensive comparison of L-Carnosine's binding to glycated proteins, a key mechanism in its potential to combat the deleterious effects of advanced glycation end-products (AGEs). We present supporting experimental data, detailed protocols, and visual representations of the underlying pathways to offer a clear and objective analysis of this compound's performance against other notable anti-glycating agents.
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a significant contributor to the aging process and the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. This process, also known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as advanced glycation end-products (AGEs). AGEs can alter the structure and function of proteins, leading to tissue damage and dysfunction. This compound, a naturally occurring dipeptide, has emerged as a promising agent to counteract these effects. Evidence suggests that this compound not only inhibits the formation of AGEs but can also directly interact with already formed glycated proteins.
This compound's Anti-Glycation Efficacy: A Quantitative Comparison
Experimental studies have consistently demonstrated this compound's potent anti-glycating properties. Its efficacy is often compared to aminoguanidine (B1677879), a well-known inhibitor of AGE formation. The following tables summarize key quantitative data from in vitro studies, providing a clear comparison of their inhibitory activities.
| Compound | Concentration | Model System | Inhibition of AGEs (%) | Reference |
| This compound | 10 mM | Porcine Lens Crystallins | 58.3% | [1] |
| This compound | 20 mM | Porcine Lens Crystallins | 73.5% | [1] |
| Aminoguanidine | 10 mM | Porcine Lens Crystallins | 65.8% | [1] |
| Aminoguanidine | 20 mM | Porcine Lens Crystallins | 88.2% | [1] |
| This compound | 20 mM | Human Serum Albumin (HSA) - Fructose Model | 66% (pentosidine fluorescence quenching) | |
| Aminoguanidine | 20 mM | Human Serum Albumin (HSA) - Fructose Model | 83% (pentosidine fluorescence quenching) |
The Mechanism of Action: Binding and Beyond
This compound is believed to exert its anti-glycation effects through multiple mechanisms. A key action is the direct interaction with carbonyl groups on proteins, a process termed "carnosinylation." This binding can prevent the cross-linking of proteins, a critical step in the formation of pathological AGEs. Furthermore, there is evidence to suggest that this compound may possess "transglycation" activity, potentially reversing the early stages of glycation.
The Maillard Reaction and Points of Intervention
The Maillard reaction is a complex cascade of chemical reactions. Understanding this pathway is crucial to appreciating how inhibitors like this compound intervene.
Caption: The Maillard reaction pathway and intervention points of anti-glycating agents.
Experimental Protocols for Assessing this compound's Binding
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are summaries of key methods used to confirm the binding of this compound to glycated proteins.
In Vitro Protein Glycation Assay
This protocol outlines a general method for inducing protein glycation in a controlled laboratory setting, which is a prerequisite for testing the efficacy of anti-glycating agents.
Caption: A generalized workflow for in vitro protein glycation experiments.
Detailed Protocol Steps:
-
Reagent Preparation:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in a 0.1 M phosphate buffer (pH 7.4) containing 0.02% sodium azide (B81097) to prevent microbial growth.
-
Prepare a 1 M stock solution of a reducing sugar (e.g., glucose or fructose) in the same phosphate buffer.
-
Prepare stock solutions of this compound and other inhibitors (e.g., aminoguanidine) at various concentrations in the phosphate buffer.
-
-
Incubation:
-
In separate sterile tubes, mix the BSA solution, the sugar solution (to a final concentration of 500 mM), and the inhibitor solutions at their desired final concentrations. Include a control group with no inhibitor.
-
Incubate the mixtures in a sterile environment at 37°C for a period of 1 to 4 weeks.
-
-
Analysis:
-
At regular intervals, take aliquots from each mixture for analysis.
-
Fluorescence Spectroscopy: Dilute the aliquots in phosphate buffer and measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to quantify the formation of fluorescent AGEs.
-
ELISA for Carboxymethyllysine (CML): Use a competitive ELISA kit to quantify the concentration of CML, a major non-fluorescent AGE. This involves coating a microplate with a CML conjugate, adding the samples and a specific anti-CML antibody, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
-
SDS-PAGE: Analyze the samples using sodium dodecyl sulfate-polyacrylamide gel electrophoresis to visualize protein cross-linking, which appears as higher molecular weight bands.
-
Radiotracer Binding Assay
To directly confirm the binding of this compound to glycated proteins, radiolabeling studies can be performed.
Protocol Summary:
-
Preparation of Glycated Protein: Prepare glycated ovalbumin by incubating it with methylglyoxal (B44143) (MG).
-
Radiolabeling: Synthesize or procure [14C]-L-Carnosine.
-
Incubation: Incubate the MG-treated ovalbumin with [14C]-L-Carnosine.
-
Precipitation: Add trichloroacetic acid (TCA) to precipitate the protein.
-
Quantification: Measure the radioactivity of the protein precipitate using a scintillation counter. A higher radioactive count in the precipitate from the MG-treated protein compared to a non-glycated control confirms the binding of this compound.
Alternative Anti-Glycating Agents
While aminoguanidine is a common benchmark, other compounds have also been investigated for their anti-glycation properties.
-
Pyridoxamine: One of the natural forms of vitamin B6, pyridoxamine is known to inhibit the formation of AGEs, particularly by scavenging reactive carbonyl compounds and inhibiting the conversion of Amadori products to AGEs.[2][3][4][5]
-
Folic Acid: Some studies have suggested that folic acid possesses anti-glycating capabilities, although the data is less extensive compared to this compound and aminoguanidine.[6][7]
-
AGE Breakers (e.g., ALT-711): Unlike inhibitors that prevent AGE formation, these compounds are designed to break the cross-links of already formed AGEs.[8][9][10] While this compound's ability to break AGEs is still under investigation, compounds like ALT-711 have shown promise in this area.
Signaling Pathways Affected by Glycation
The accumulation of AGEs in tissues can trigger pathological signaling cascades, primarily through their interaction with the Receptor for Advanced Glycation End products (RAGE). This interaction activates downstream pathways that lead to inflammation, oxidative stress, and cellular dysfunction.
Caption: Simplified RAGE signaling pathway activated by AGEs.
By preventing the formation of AGEs and potentially interacting with them directly, this compound can mitigate the activation of this harmful signaling pathway.
Conclusion
The available experimental data strongly supports the binding of this compound to glycated proteins and its role as a potent inhibitor of AGE formation. Its multifaceted mechanism of action, including carbonyl trapping and potential transglycation activity, makes it a compelling candidate for further research and development in the context of age-related and diabetic complications. While aminoguanidine shows slightly higher inhibitory efficacy in some in vitro models, this compound's natural origin and excellent safety profile are significant advantages. Future research should focus on elucidating the precise kinetics and thermodynamics of this compound's binding to various AGEs and further exploring its potential to break existing protein cross-links. This will provide a more complete picture of its therapeutic potential and aid in the design of novel interventions to combat the detrimental effects of protein glycation.
References
- 1. researchgate.net [researchgate.net]
- 2. Editorial: Inhibition strategies on the formation of Maillard reaction products in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AGE-breaker ALT-711 restores high blood flow-dependent remodeling in mesenteric resistance arteries in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AGE Breakers - page 1 - Life Extension [lifeextension.com]
- 9. Effect of Advanced Glycation End-Products (AGE) Lowering Drug ALT-711 on Biochemical, Vascular, and Bone Parameters in a Rat Model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-Carnosine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While L-Carnosine is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory waste disposal protocols is essential.[1][2] This guide provides a clear, step-by-step process for the appropriate disposal of this compound, promoting safety and environmental responsibility.
This compound Safety and Hazard Profile
This compound is a dipeptide of the amino acids beta-alanine (B559535) and histidine. It is a naturally occurring compound with antioxidant properties. According to safety data sheets (SDS), this compound does not meet the criteria for classification as a hazardous material and is not regulated for transport by the Department of Transportation (DOT).[1][2][3] However, it may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[3][4]
| Property | Data | Reference |
| GHS Classification | Not classified as hazardous | [1][2] |
| DOT Classification | Not a DOT controlled material | [3] |
| Acute Health Hazards | May cause skin, eye, and respiratory tract irritation | [3][4] |
| Environmental Hazards | The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment. | [5] |
Step-by-Step Disposal Procedure for this compound
Even though this compound is not classified as hazardous waste, general laboratory best practices for chemical disposal should be followed. Never dispose of chemicals down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6][7]
1. Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's safety officer.[6]
-
Do not mix this compound waste with other chemical waste streams unless it is a designated and compatible mixture. Store it separately to avoid unintended reactions.[8]
2. Containerization:
-
Use a chemically compatible and properly sealed container for collecting this compound waste. The container should be in good condition, with no leaks or cracks.[8][9]
-
Ensure the container is clearly labeled as "this compound Waste" and includes the full chemical name. Accurate labeling is crucial for safe handling and disposal by EHS personnel.[7][10]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8][10] This area should be at or near the point of waste generation.[9][10]
-
Keep the waste container closed at all times, except when adding waste.[6][8][10]
4. Disposal Request:
-
Once the waste container is full or you have no further use for the this compound, contact your institution's EHS department to arrange for a waste pickup.[10]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
5. Empty Container Disposal:
-
A container that has held this compound can typically be disposed of as regular trash after it has been completely emptied, with as little residue as possible remaining.[6]
-
Before discarding, deface all chemical labels on the container to prevent any confusion.[6]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. vumc.org [vumc.org]
- 7. odu.edu [odu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Carnosine
Essential guidance for the safe handling and disposal of L-Carnosine in a laboratory environment, ensuring the protection of researchers and the integrity of scientific work.
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a dipeptide of the amino acids beta-alanine (B559535) and histidine. While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazardous classification, others suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach is recommended, adhering to the protective measures outlined below to minimize any potential risks.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. Consistent use of appropriate PPE is the first line of defense against potential exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against dust particles and splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect for tears or holes before each use. Remove and replace immediately if contaminated.[1][2] |
| Body Protection | Laboratory coat | A clean, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | N95 or equivalent respirator | Recommended when handling this compound powder outside of a chemical fume hood or in situations where dust generation is likely, to prevent inhalation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan ensures a safe and efficient workflow when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Verify that an eyewash station and safety shower are readily accessible.
-
When handling this compound powder, perform the work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.[1]
2. Weighing and Solution Preparation:
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated scoop or spatula for transferring the powder.
-
Minimize the creation of dust when weighing and transferring the compound.
-
When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.
3. During the Experiment:
-
Handle all solutions containing this compound with care to prevent spills and splashes.
-
Keep containers with this compound closed when not in use.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
4. Post-Experiment:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a properly labeled hazardous waste container. Do not pour this compound solutions down the drain.[3]
-
Disposal Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical flow of the operational and disposal procedures for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
